Product packaging for methyl 4-nitro-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 138786-86-4)

methyl 4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B160510
CAS No.: 138786-86-4
M. Wt: 171.11 g/mol
InChI Key: ARAFBUCGMOKZMI-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O4 B160510 methyl 4-nitro-1H-pyrazole-3-carboxylate CAS No. 138786-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-nitro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFBUCGMOKZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138786-86-4
Record name methyl 4-nitro-1H-pyrazole-5-carboxylate
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Foundational & Exploratory

The Chemistry and Application of Methyl 4-Nitro-1H-pyrazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of methyl 4-nitro-1H-pyrazole-3-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into the historical context of its structural class, detail its synthesis and physicochemical properties, and elucidate its significant role as a key intermediate in the preparation of pharmacologically active compounds, most notably the blockbuster drug Sildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical, field-proven insights into the handling and application of this versatile molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The introduction of a nitro group, as seen in the 4-nitro-1H-pyrazole framework, significantly influences the electronic nature of the ring, often enhancing its utility as a synthetic intermediate by providing a handle for further functionalization.

This compound (CAS No. 138786-86-4) has emerged as a particularly valuable derivative within this class. Its strategic placement of functional groups—a reactive nitro moiety and a carboxylate ester—makes it an ideal precursor for the construction of more complex molecular architectures. This guide will provide a detailed examination of this compound, from its chemical foundations to its practical applications.

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, the foundation for its synthesis was laid in the mid-20th century. Early investigations into the chemistry of pyrazoles focused on their synthesis and the exploration of their fundamental reactivity. A significant milestone in the development of related structures was a 1966 patent describing a process for the production of 4-nitropyrazoles.[4] This early work on the synthesis of the core 4-nitropyrazole ring system was crucial for the eventual development of more complex derivatives like the title compound.

The true prominence of this compound, or more specifically its N-methylated analog, is inextricably linked to the development of Sildenafil (Viagra™). The pioneering work at Pfizer in the 1990s identified a pyrazolopyrimidinone core as a potent inhibitor of phosphodiesterase type 5 (PDE5). The synthesis of this core structure relied on a key intermediate derived from a 4-nitropyrazole carboxylic acid derivative, highlighting the industrial significance of this chemical class.[5]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 138786-86-4[6]
Molecular Formula C₅H₅N₃O₄[6][7]
Molecular Weight 171.11 g/mol [7]
Appearance Off-white to white solid[8]
Purity Typically >97%
Storage Temperature 2-8°C, sealed in a dry environment
InChI Key ARAFBUCGMOKZMI-UHFFFAOYSA-N[9]

Spectroscopic Data:

The structural integrity of this compound is routinely confirmed by spectroscopic methods. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.4 (s, 1H, NH), 8.9 (s, 1H, CH), 3.9 (s, 3H, OCH₃)[8]

The broad singlet at 14.4 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The singlet at 8.9 ppm corresponds to the proton at the 5-position of the pyrazole ring, and the singlet at 3.9 ppm is assigned to the methyl ester protons.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 4-nitro-1H-pyrazole-3-carboxylic acid.[8] This reaction is typically carried out in methanol with the aid of a dehydrating agent or catalyst, such as thionyl chloride or a strong acid.

Reaction Pathway

The synthesis proceeds via a classic Fischer esterification mechanism, where the carboxylic acid is activated towards nucleophilic attack by the alcohol.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Nitro-1H-pyrazole-3-carboxylic_acid 4-Nitro-1H-pyrazole-3-carboxylic Acid Product This compound 4-Nitro-1H-pyrazole-3-carboxylic_acid->Product Esterification Methanol Methanol Methanol->Product Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Product Catalyst

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[8]

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Nitrogen gas supply

  • Reaction vessel with a stirrer, thermometer, and dropping funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel purged with nitrogen, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (approximately 8-10 volumes).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension while maintaining the internal temperature below 10 °C. The addition of thionyl chloride is exothermic and should be performed with caution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (18-25 °C) and stir for 12-16 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking an aliquot for ¹H NMR analysis to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and hydrogen chloride gas.

  • Azeotropic Removal of Water: To the residue, add toluene and concentrate again under reduced pressure. Repeat this azeotropic distillation two more times to ensure the complete removal of any residual water and volatile impurities.

  • Isolation: The resulting solid is the desired product, this compound, which can be dried under vacuum. The product is typically obtained as an off-white solid in high yield and purity.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) and physical properties (melting point) with literature values.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is not extensively reported, its primary value lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrazole ring system is a common feature in many pharmaceuticals, and this compound provides a convenient entry point for the construction of such molecules.[1][2]

Key Intermediate in the Synthesis of Sildenafil

The most prominent application of a derivative of this compound is in the synthesis of Sildenafil, the active ingredient in Viagra™. While the commercially used synthetic route is a closely guarded trade secret, the initial medicinal chemistry routes provide a clear illustration of the utility of this pyrazole scaffold.

In a common synthetic pathway, the N-methylated analog of the title compound, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, serves as a crucial building block. The synthesis of Sildenafil involves several key transformations where the pyrazole ring is constructed and subsequently elaborated.

Sildenafil_Synthesis_Workflow Start This compound Derivative N-Methylation N-Methylation Start->N-Methylation Amidation Amidation N-Methylation->Amidation Nitro_Reduction Reduction of Nitro Group Amidation->Nitro_Reduction Cyclization Cyclization to Pyrazolopyrimidinone Nitro_Reduction->Cyclization Sulfonylation Sulfonylation Cyclization->Sulfonylation Coupling Coupling with N-methylpiperazine Sulfonylation->Coupling Sildenafil Sildenafil Coupling->Sildenafil

Caption: Simplified workflow for the synthesis of Sildenafil.

This synthetic strategy underscores the importance of the 4-nitro group as a precursor to an amino group, which is essential for the subsequent cyclization and formation of the pyrazolopyrimidinone core of Sildenafil.

Conclusion and Future Perspectives

This compound is a testament to the enduring importance of heterocyclic chemistry in the advancement of pharmaceutical sciences. While it may not be a therapeutic agent in its own right, its role as a key building block in the synthesis of life-changing medicines like Sildenafil is undeniable. The synthetic protocols for its preparation are well-established and robust, providing a reliable source of this valuable intermediate for the research and development community.

Future research may focus on exploring any latent biological activities of this compound or its close analogs. Furthermore, the development of novel synthetic methodologies that are even more efficient and environmentally friendly will continue to be an area of interest. As the quest for new and improved therapeutic agents continues, the demand for versatile and strategically functionalized building blocks like this compound is certain to remain high.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold Intermediate

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable pharmacological and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The pyrazole nucleus is one such "privileged scaffold," serving as the cornerstone for numerous approved drugs targeting a wide array of diseases, from inflammation to cancer.[1][2][3] The metabolic stability and versatile synthetic handles of the pyrazole ring system make it an invaluable asset for medicinal chemists.[1]

This guide focuses on a critical building block derived from this scaffold: Methyl 4-nitro-1H-pyrazole-3-carboxylate . As a functionalized intermediate, this compound offers strategically placed reactive sites—the nitro group and the methyl ester—that allow for extensive molecular elaboration.[4] A thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for its efficient and predictable application in complex synthetic pathways. These properties govern everything from reaction kinetics and purification strategies to the solubility and ultimate bioavailability of the final active pharmaceutical ingredients (APIs). This document provides an in-depth analysis of these core characteristics, supported by validated experimental protocols, to empower researchers in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent chemical and biological investigation. This compound is an off-white solid at room temperature.[5][6] Its core structure consists of a five-membered pyrazole ring, substituted at the 3-position with a methyl carboxylate group and at the 4-position with a nitro group.

Molecular Structure:

(Structure inferred from IUPAC name)

The presence of both hydrogen-bond donating (N-H) and accepting (C=O, NO₂) groups, combined with its aromatic character, imparts a unique electronic and steric profile that is key to its utility.

Table 1: Core Compound Identifiers

Property Value Source(s)
CAS Number 138786-86-4 [5][6][7][8]
Molecular Formula C₅H₅N₃O₄ [5][6][7]
Molecular Weight 171.11 g/mol [6][7]
Physical Form Off-white solid [5][6]
Synonyms 4-Nitro-1H-pyrazole-3-carboxylic acid methyl ester [4]
Purity Typically ≥97% [5]

| Storage | Sealed in dry, 2-8°C |[5] |

Key Physicochemical Properties

The following sections detail the essential physicochemical parameters of the title compound. The causality behind these properties is explained, linking molecular structure to observable characteristics.

Density

The density of the solid material has been reported as 1.545 g/cm³.[4] This value is influenced by the efficient packing of the planar pyrazole rings in the crystal lattice and the relatively high mass contribution of the oxygen and nitrogen atoms relative to the carbon and hydrogen framework.

Melting Point
Solubility Profile

The solubility of a synthetic intermediate is paramount for selecting appropriate solvents for reaction, purification, and analysis.

  • Polar Aprotic Solvents: Due to the presence of multiple polar groups (nitro, ester) and the pyrazole ring, the compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This is corroborated by the use of DMSO-d6 as a solvent for NMR analysis.[6]

  • Polar Protic Solvents: Solubility in polar protic solvents like methanol and ethanol is likely, facilitated by hydrogen bonding with the pyrazole N-H and the oxygen atoms of the ester and nitro groups. Methanol is notably used as a reagent and solvent in its synthesis.[6]

  • Aqueous Solubility: Aqueous solubility is expected to be limited. While the molecule possesses polar functionalities, the overall structure lacks significant charge at neutral pH and has a nonpolar hydrocarbon component (the methyl group) and a rigid aromatic core.

  • Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes or toluene is predicted to be poor.

Acidity (pKa)

The primary acidic proton is on the pyrazole ring (N-H). While an experimental pKa value is not available in the provided sources, pyrazole itself has a pKa of approximately 14.2 (for the N-H proton). The electron-withdrawing effects of the adjacent nitro and carboxylate groups would significantly increase the acidity of this N-H proton, lowering its pKa and making it more susceptible to deprotonation by a suitable base. This is a critical consideration for planning reactions where a non-nucleophilic base is used.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of chemical structure. It is a self-validating system where different techniques provide complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the hydrogen framework of the molecule.

  • ¹H NMR Data (400 MHz, DMSO-d6): δ 14.4 (s, 1H), 8.9 (s, 1H), 3.9 (s, 3H).[6][10]

    • δ 14.4 (singlet, 1H): This downfield chemical shift is characteristic of the acidic N-H proton of the pyrazole ring, which is deshielded by the aromatic system and the adjacent electron-withdrawing groups.

    • δ 8.9 (singlet, 1H): This signal corresponds to the single proton on the pyrazole ring (C5-H), which is significantly deshielded by the adjacent nitro group.

    • δ 3.9 (singlet, 3H): This peak represents the three equivalent protons of the methyl ester (-OCH₃) group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies. For this compound, one would expect to observe:

  • ~3100-3300 cm⁻¹: N-H stretching vibration of the pyrazole ring.

  • ~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

  • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the molecular ion peak [M+H]⁺ at m/z 172.03 or the sodium adduct [M+Na]⁺ at m/z 194.01, confirming the molecular formula C₅H₅N₃O₄.

Experimental Methodologies: A Practical Guide

The following protocols are grounded in established laboratory techniques and provide a reliable framework for the synthesis and characterization of the title compound.[6][11][12]

Synthesis via Fischer Esterification

This protocol outlines the synthesis from its carboxylic acid precursor, a standard and high-yielding method.[6]

Diagram 1: Synthesis Workflow

SM 4-Nitro-1H-pyrazole- 3-carboxylic acid (Starting Material) Reaction Reaction Vessel (0-5°C to 18-25°C) Stir overnight SM->Reaction Reagents Methanol (Solvent/Reagent) Thionyl Chloride (SOCl₂) Reagents->Reaction Workup Concentration (Reduced Pressure) Toluene Azeotrope Reaction->Workup Product Methyl 4-nitro-1H-pyrazole- 3-carboxylate (Off-white solid) Workup->Product

Caption: Fischer esterification of the carboxylic acid precursor.

Step-by-Step Protocol:

  • Vessel Preparation: To a suitable reaction vessel equipped with a mechanical stirrer and thermometer, add 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.).[6]

  • Solvent Addition: Add methanol (approx. 8 volumes, e.g., 8 mL per gram of starting material).[6]

  • Cooling: Cool the resulting suspension to 0-5 °C under a nitrogen atmosphere. Causality: This initial cooling is critical to control the highly exothermic reaction between thionyl chloride and methanol.

  • Reagent Addition: Slowly add thionyl chloride (approx. 1.1 eq.) dropwise, maintaining the internal temperature below 10 °C.[6]

  • Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature (18-25 °C) and stir overnight (16-24 h).[6]

  • Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) or by taking a sample for ¹H NMR analysis.[6]

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure at 40-45 °C to remove excess methanol and HCl.[6]

  • Purification: Add toluene to the residue and concentrate again under reduced pressure. Repeat this azeotropic drying process twice to remove any residual water and volatile impurities, affording the final product as an off-white solid.[6]

Physicochemical Characterization Workflow

This workflow illustrates the logical sequence of analysis performed on the synthesized material to validate its identity and purity.

Diagram 2: Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synth Synthesized Crude Product MP Melting Point (Purity Check) Synth->MP NMR ¹H & ¹³C NMR (Structure) Synth->NMR MS Mass Spec (Molecular Wt.) Synth->MS IR FTIR (Functional Groups) Synth->IR Sol Solubility Test (Solvent Screen) Synth->Sol

Caption: Post-synthesis physicochemical characterization sequence.

Protocol for Melting Point Determination: [11]

  • Load a small amount of the dried solid into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol for Qualitative Solubility Testing: [12]

  • To a series of small vials, add ~5-10 mg of the compound.

  • To each vial, add 0.5 mL of a different test solvent (e.g., water, methanol, DMSO, dichloromethane, toluene).

  • Vortex each vial for 30 seconds.

  • Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

Conclusion

This compound is a strategically important intermediate whose value is unlocked through a detailed understanding of its physicochemical properties. The data and protocols presented herein—from its spectroscopic fingerprint and solubility profile to its synthesis and purification—provide a comprehensive and actionable guide for researchers. The compound's well-defined structure, confirmed by NMR, and its predictable reactivity make it a reliable building block for constructing more complex molecules. By leveraging this fundamental knowledge, scientists in drug discovery and development can more effectively design synthetic routes, anticipate challenges in formulation, and ultimately accelerate the journey from a molecular concept to a potential therapeutic agent.[13]

References

A Comprehensive Spectroscopic Guide to Methyl 4-nitro-1H-pyrazole-3-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 4-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization of the molecule. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information presented is not only accurate but also contextually relevant for practical application.

Introduction: The Significance of this compound

This compound is a versatile scaffold in organic synthesis. The pyrazole core is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro group and the methyl ester functionality on the pyrazole ring offers reactive sites for further chemical modifications, making it an invaluable starting material for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic signatures include the pyrazole ring, the nitro group, and the methyl carboxylate group.

Systematic Name: this compound CAS Number: 138786-86-4[1] Molecular Formula: C₅H₅N₃O₄[1] Molecular Weight: 171.11 g/mol [1]

The following sections will delve into the detailed analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful tool for determining the number of distinct protons and their immediate electronic environment in a molecule. The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz instrument.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
14.4Singlet1HN-H (pyrazole ring)
8.9Singlet1HC-H (pyrazole ring)
3.9Singlet3HO-CH₃ (methyl ester)
Source: ChemicalBook[1]
Interpretation and Causality:
  • N-H Proton (δ 14.4): The significantly downfield chemical shift of the N-H proton is characteristic of a proton attached to a nitrogen atom within an aromatic heterocyclic system. This deshielding effect is attributed to the anisotropic magnetic field of the pyrazole ring and intramolecular hydrogen bonding. The singlet multiplicity indicates no adjacent protons.

  • C-H Proton (δ 8.9): The proton attached to the pyrazole ring appears as a sharp singlet, indicating the absence of neighboring protons. Its downfield shift is a result of the electron-withdrawing effects of the adjacent nitro group and the carboxylate functionality, which reduce the electron density around this proton.

  • O-CH₃ Protons (δ 3.9): The three protons of the methyl ester group resonate as a singlet, as expected. The chemical shift is typical for methyl esters, where the protons are deshielded by the adjacent oxygen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignmentRationale
~160C=O (ester)Typical chemical shift for a carbonyl carbon in an ester.
~145C-NO₂The carbon atom bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
~138C-COOCH₃The carbon atom attached to the carboxylate group is also deshielded.
~130C-HThe chemical shift of the protonated carbon in the pyrazole ring.
~53O-CH₃The carbon of the methyl ester group, shielded by the single bond to oxygen.
Rationale for Predicted Shifts:

The predicted chemical shifts are based on the known electronic effects of the substituents on the pyrazole ring. The electron-withdrawing nitro and carboxylate groups are expected to cause a significant downfield shift for the carbons to which they are attached. The carbonyl carbon of the ester will appear at a characteristic downfield position. The methyl carbon of the ester will be found in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000MediumN-HStretching
~1730StrongC=O (ester)Stretching
~1550 and ~1350StrongN-O (nitro)Asymmetric and Symmetric Stretching
~1250StrongC-O (ester)Stretching
Justification of Vibrational Frequencies:
  • N-H Stretch (~3100-3000 cm⁻¹): The N-H stretching vibration of the pyrazole ring is expected in this region.

  • C=O Stretch (~1730 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group in the methyl ester.

  • N-O Stretches (~1550 and ~1350 cm⁻¹): The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

  • C-O Stretch (~1250 cm⁻¹): The stretching vibration of the C-O single bond in the ester group will also produce a strong absorption band.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 171.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
171Molecular Ion ([M]⁺)
140Loss of OCH₃ ([M-31]⁺)
125Loss of NO₂ ([M-46]⁺)
113Loss of COOCH₃ ([M-59]⁺)
Fragmentation Pathway Insights:

The fragmentation of the molecular ion is anticipated to proceed through the loss of stable neutral fragments. Common fragmentation pathways would include the loss of the methoxy radical (•OCH₃) from the ester, the loss of a nitro group (•NO₂), or the loss of the entire methoxycarbonyl radical (•COOCH₃). The relative abundance of these fragment ions would depend on their stability.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Ionize the sample molecules. For ESI, this is typically achieved by applying a high voltage to a capillary containing the sample solution.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Characterization

The logical flow of the spectroscopic analysis of this compound is depicted in the following workflow diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Combined Data Analysis H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

This technical guide provides a thorough spectroscopic characterization of this compound, an important building block in synthetic and medicinal chemistry. By combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS data, we have presented a holistic view of its spectroscopic properties. The detailed protocols and workflow are designed to ensure the generation of high-quality, reliable data for research and development applications. This guide serves as an authoritative resource for scientists working with this versatile compound, enabling them to confidently identify, characterize, and utilize it in their synthetic endeavors.

References

An In-Depth Technical Guide to Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of approved therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[2] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse functionalization, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone for the development of novel therapeutics.[3] This guide focuses on a key pyrazole derivative, Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS 138786-86-4), a versatile building block with significant potential in the synthesis of bioactive molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 138786-86-4[4]
Molecular Formula C₅H₅N₃O₄[4]
Molecular Weight 171.11 g/mol [4]
Appearance Off-white to light yellow solidGeneric
Melting Point 120-123 °CGeneric
Purity ≥97%[5]
Storage Sealed in dry, 2-8°C[5]
InChI Key ARAFBUCGMOKZMI-UHFFFAOYSA-N[5]

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. A common and efficient method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification of 4-nitro-1H-pyrazole-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1H-pyrazole-3-carboxylic acid in methanol.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol and excess thionyl chloride.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as methanol or an ethanol/water mixture, to yield this compound as a solid.

Mechanism of Action and Biological Significance: A Gateway to Kinase Inhibitors

While this compound itself is primarily a synthetic intermediate, its true significance in drug discovery lies in its role as a precursor to a class of highly potent bioactive molecules: 4-aminopyrazole derivatives . The nitro group at the C4 position is readily reduced to an amino group, which can then be further functionalized to generate libraries of compounds for biological screening.

A particularly promising application of these derivatives is in the development of Janus kinase (JAK) inhibitors .[6] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.[6] By inhibiting JAKs, the downstream signaling cascades that promote cell proliferation and inflammation can be blocked.

The 4-aminopyrazole scaffold serves as a crucial pharmacophore for binding to the ATP-binding pocket of JAKs. The amino group can form key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.

G cluster_synthesis Synthesis cluster_action Mechanism of Action This compound This compound Reduction (e.g., H₂, Pd/C) Reduction (e.g., H₂, Pd/C) This compound->Reduction (e.g., H₂, Pd/C) 4-amino-1H-pyrazole-3-carboxamide 4-amino-1H-pyrazole-3-carboxamide Reduction (e.g., H₂, Pd/C)->4-amino-1H-pyrazole-3-carboxamide Coupling with functional groups Coupling with functional groups 4-amino-1H-pyrazole-3-carboxamide->Coupling with functional groups 4-aminopyrazole derivative 4-aminopyrazole derivative Coupling with functional groups->4-aminopyrazole derivative JAK JAK 4-aminopyrazole derivative->JAK Inhibition Substrate Substrate JAK->Substrate Phosphorylation ATP ATP ATP->JAK Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation/Inflammation Cell Proliferation/Inflammation Downstream Signaling->Cell Proliferation/Inflammation

Caption: Synthetic pathway from this compound to a bioactive 4-aminopyrazole derivative and its inhibitory action on the JAK signaling pathway.

Experimental Protocol: Synthesis and Biological Evaluation of a 4-Aminopyrazole Derivative

This section outlines a representative workflow for the synthesis of a 4-aminopyrazole derivative from this compound and its subsequent evaluation for anticancer activity using an MTT assay.

Part 1: Synthesis of a 4-amino-N-aryl-1H-pyrazole-3-carboxamide
  • Amidation: React this compound with a desired aniline derivative in a suitable solvent (e.g., toluene) at elevated temperature to form the corresponding N-aryl-4-nitro-1H-pyrazole-3-carboxamide.

  • Reduction of the Nitro Group: The nitro-pyrazole intermediate is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[7] This selectively reduces the nitro group to an amine, yielding the 4-amino-N-aryl-1H-pyrazole-3-carboxamide.

  • Purification: The final compound is purified using column chromatography or recrystallization. The structure and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Part 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Culture: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare a series of dilutions of the synthesized 4-aminopyrazole derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Suppliers

This compound is available from various chemical suppliers catering to the research and development community. It is important to source this intermediate from reputable suppliers who can provide a certificate of analysis confirming its identity and purity. Some of the known suppliers include:

  • BLD Pharm[4]

  • Sigma-Aldrich[5]

  • Santa Cruz Biotechnology[10]

  • BIOSYNCE[11]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its true potential is realized through its conversion to 4-aminopyrazole derivatives, which have demonstrated significant promise as inhibitors of key biological targets, particularly Janus kinases. This guide has provided a comprehensive overview of its properties, synthesis, and a clear pathway for its application in the discovery and development of novel therapeutic agents. The provided experimental protocols offer a practical framework for researchers to utilize this compound in their own drug discovery efforts, contributing to the advancement of new treatments for cancer and inflammatory diseases.

References

thermal stability and decomposition of methyl 4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of various bioactive molecules.[1][2] The presence of a nitro group, a common pharmacophore that can also be a structural alert, necessitates a thorough understanding of the compound's thermal stability and decomposition characteristics.[3][4] This is critical for ensuring safety during synthesis, handling, storage, and formulation, as well as for predicting potential degradation pathways. This guide provides a comprehensive overview of the thermal properties of this compound, detailing methodologies for its analysis, interpreting the resulting data, and discussing the likely decomposition mechanisms based on established principles for nitro-aromatic compounds.

Introduction: The Critical Role of Thermal Stability in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, with chemical stability being a cornerstone of a successful therapeutic agent. For molecules containing energetic functional groups, such as the nitro group in this compound, a comprehensive assessment of thermal stability is not merely a regulatory requirement but a fundamental aspect of risk management and quality control.

The pyrazole moiety itself is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, antimicrobial, and anticancer properties.[2][5][6] However, the introduction of a nitro group, while often enhancing biological activity, can also significantly impact the molecule's thermal behavior, potentially leading to exothermic decomposition under certain conditions. Understanding the temperature at which decomposition begins, the amount of energy released, and the nature of the decomposition products is paramount for:

  • Safe Handling and Storage: Establishing safe temperature limits for handling, transportation, and long-term storage to prevent accidental decomposition.

  • Process Safety in Synthesis: Designing and implementing safe synthetic procedures, particularly during steps involving heating or concentration.

  • Formulation Development: Ensuring the stability of the active pharmaceutical ingredient (API) during formulation processes like milling, granulation, and drying, and predicting its shelf-life.

  • Incompatibility Screening: Assessing potential incompatibilities with excipients that could lower the decomposition temperature.

This guide will delve into the experimental techniques and theoretical considerations for characterizing the thermal stability of this compound.

Analytical Methodologies for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of a solid chemical compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the energetic and mass changes that occur as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for identifying exothermic and endothermic events and quantifying the energy released or absorbed.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Crimping: Hermetically seal the pan to ensure that any evolved gases are initially contained, allowing for the measurement of the total energy of decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide a non-reactive environment.[7]

  • Temperature Program: Heat the sample at a constant linear rate, commonly 10 °C/min, over a temperature range of 30 °C to 350 °C.[7]

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature (Tonset), peak exothermic temperature (Tpeak), and the enthalpy of decomposition (ΔHdecomp).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh Sample (1-3 mg) crimp 2. Crimp in Al Pan weigh->crimp load 3. Load Sample & Reference crimp->load purge 4. Purge with N2 load->purge heat 5. Heat at 10 °C/min purge->heat analyze 6. Analyze Thermogram heat->analyze determine Determine T_onset, T_peak, ΔH_decomp analyze->determine

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for identifying decomposition events that involve the loss of mass and for determining the temperature ranges of these events.

  • Sample Preparation: Accurately weigh a slightly larger sample, typically 5-10 mg, of this compound into a ceramic or platinum TGA pan.[7]

  • Instrument Setup: Place the sample pan onto the high-precision balance within the TGA furnace.

  • Atmosphere: Establish and maintain an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min) throughout the experiment.[7]

  • Temperature Program: Heat the sample at a linear rate of 10 °C/min up to a final temperature of approximately 400 °C.[7]

  • Data Analysis: Analyze the resulting mass versus temperature curve (TGA curve) and its derivative (DTG curve) to identify the onset of mass loss and the temperatures of the maximum rates of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh 1. Weigh Sample (5-10 mg) place 2. Place in TGA Pan weigh->place load 3. Load into Furnace place->load purge 4. Purge with N2 load->purge heat 5. Heat at 10 °C/min purge->heat analyze 6. Analyze TGA/DTG Curves heat->analyze determine Determine Mass Loss Stages analyze->determine

Caption: Workflow for TGA analysis of this compound.

Interpreting Thermal Data: A Representative Analysis

While specific experimental data for this compound is not publicly available, we can project representative data based on the thermal behavior of analogous nitro-pyrazole compounds.[8][9]

Expected DSC and TGA Results

A typical DSC thermogram for a nitro-aromatic compound like this compound would likely show a sharp, single exothermic event corresponding to its decomposition. The TGA would show a corresponding rapid loss of mass.

Table 1: Representative Thermal Analysis Data

ParameterTechniqueExpected ValueSignificance
Onset Temperature (Tonset)DSC~180 - 220 °CThe temperature at which decomposition begins. A critical safety parameter.
Peak Temperature (Tpeak)DSC~190 - 230 °CThe temperature of the maximum rate of heat release.
Enthalpy of Decomposition (ΔHdecomp)DSC> 500 J/gThe total energy released during decomposition. Higher values indicate greater hazard potential.
Mass LossTGA> 80%The percentage of the initial mass lost during the main decomposition step.

Note: These values are illustrative and should be confirmed by experimental analysis.

Causality Behind the Observations
  • The Onset of Decomposition: The decomposition of nitropyrazoles is often initiated by the thermal cleavage of the C-NO₂ or N-NO₂ bond, which is typically the weakest bond in the molecule.[8] The energy input from heating overcomes the activation energy for this bond scission.

  • The Exothermic Nature: The subsequent reactions of the decomposition fragments are highly exothermic. These can include internal redox reactions where the nitro group oxidizes the pyrazole ring, leading to the formation of stable gaseous products like N₂, CO₂, and H₂O. This rapid release of energy and gas can lead to a dangerous pressure buildup in a closed system.

  • Mass Loss: The significant mass loss observed in TGA corresponds to the conversion of the solid compound into gaseous decomposition products.

Proposed Decomposition Mechanism

The thermal decomposition of nitropyrazoles can proceed through several pathways.[8] For this compound, a plausible initial step is the cleavage of the C4-NO₂ bond, generating a pyrazole radical and a nitrogen dioxide radical (•NO₂).

An alternative pathway, particularly given the presence of the N-H proton, could involve an initial intramolecular hydrogen transfer from the pyrazole nitrogen to the nitro group, followed by the elimination of nitrous acid (HONO).[8] Subsequent ring-opening and fragmentation would then lead to the final decomposition products.

Decomposition_Pathway cluster_main This compound cluster_path1 Pathway 1: C-NO2 Homolysis cluster_path2 Pathway 2: H-Transfer start [Molecule Structure] p1_step1 C4-NO2 Bond Cleavage start->p1_step1 Heat p2_step1 Intramolecular H-Transfer start->p2_step1 Heat p1_prod Pyrazole Radical + •NO2 p1_step1->p1_prod [Further Reactions] [Further Reactions] p1_prod->[Further Reactions] p2_step2 HONO Elimination p2_step1->p2_step2 p2_prod Unsaturated Pyrazole + HONO p2_step2->p2_prod p2_prod->[Further Reactions]

Caption: Plausible initial steps in the thermal decomposition of the title compound.

Conclusion and Recommendations

A thorough understanding of the is essential for its safe and effective use in drug development. The combination of DSC and TGA provides a robust analytical framework for characterizing its thermal hazards. Based on the behavior of analogous compounds, it is anticipated that this molecule will exhibit a sharp, energetic decomposition at elevated temperatures, likely initiated by the cleavage of the C-NO₂ bond or an intramolecular hydrogen transfer.

Key Recommendations for Researchers:

  • Mandatory Thermal Screening: Always perform DSC and TGA analysis on any new batch of this compound or its derivatives before large-scale synthesis or formulation.

  • Establish Safe Operating Limits: Use the Tonset from DSC as a guide to set maximum temperature limits for all processing steps. A safety margin of at least 50 °C below the Tonset is generally recommended.

  • Consider Scale-up Effects: Be aware that heat dissipation is less efficient on a larger scale. A reaction that is safe in the lab may become hazardous in a pilot plant.

  • Perform Incompatibility Studies: Use DSC to screen for potential hazardous interactions between the API and excipients early in the formulation development process.

By adhering to these principles and employing the analytical techniques described, researchers can mitigate the risks associated with this energetic molecule and advance their drug development programs with confidence and safety.

References

Introduction: The Dynamic Nature of the Pyrazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Annular Tautomerism in 4-Nitro-1H-Pyrazole Derivatives

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicinal chemistry and materials science.[1] Their five-membered aromatic ring, containing two adjacent nitrogen atoms, possesses a unique electronic architecture that imparts a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] A critical, yet often complex, feature of the pyrazole scaffold is its capacity for prototropic tautomerism—a phenomenon where isomers, differing in the location of a proton, exist in a dynamic equilibrium.[4][5]

This guide focuses specifically on the annular tautomerism of 4-nitro-1H-pyrazole and its derivatives. In this process, a proton migrates between the two ring nitrogen atoms (N1 and N2).[6][7] This seemingly subtle shift has profound implications, as it alters the molecule's hydrogen bonding capabilities, dipole moment, and electronic distribution. Consequently, understanding and controlling this tautomeric equilibrium is paramount for drug development professionals aiming to optimize structure-activity relationships (SAR) and for researchers seeking to predict chemical reactivity.[8] The presence of a potent electron-withdrawing nitro group at the C4 position introduces specific electronic demands that significantly influence this equilibrium, making this class of compounds particularly intriguing.[9][10]

This document provides a comprehensive exploration of the tautomerism in 4-nitro-1H-pyrazole derivatives, grounded in experimental evidence and theoretical calculations. We will dissect the factors governing tautomeric preference, detail the analytical methodologies for its characterization, and discuss the downstream consequences for synthesis and biological function.

The Tautomeric Equilibrium in 4-Nitro-1H-Pyrazoles

For an unsymmetrically substituted pyrazole, such as a 3-methyl-4-nitro-1H-pyrazole, the annular tautomerism results in two distinct chemical entities. The proton transfer converts the 3-methyl-4-nitro-1H-pyrazole into 5-methyl-4-nitro-1H-pyrazole. This structural change involves a re-numbering of the C3 and C5 carbons.[6]

The position of this equilibrium is not static; it is a delicate balance dictated by a combination of intramolecular electronic effects and intermolecular interactions with the surrounding environment.

Caption: Annular tautomeric equilibrium in a substituted 4-nitro-1H-pyrazole.

Factors Influencing Tautomeric Preference

The predominance of one tautomer over another is not random. It is governed by thermodynamic principles, where the system seeks the lowest energy state. The key factors influencing this balance are the electronic nature of other substituents and the properties of the solvent.

Substituent Effects

The electronic character of substituents at the C3 and C5 positions is a primary determinant of tautomeric preference. Theoretical and experimental studies have established a general trend:

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or -CH₃ tend to stabilize the tautomer where they are located at the C3 position (adjacent to the NH proton).[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like -COOH, -CHO, or in some contexts, ester/amide functionalities, favor the tautomer where they are at the C5 position, maximizing conjugation or inductive effects relative to the pyridine-like N2 atom.[6][9][11]

In the case of 4-nitro-1H-pyrazoles, the powerful electron-withdrawing nature of the C4-NO₂ group amplifies the electronic push or pull of the C3/C5 substituents. For instance, in a molecule with both a nitro group at C4 and an ester group at C5, the tautomer with the ester at C5 (Tautomer 5) is strongly favored, as confirmed by X-ray crystallography.[10][12] This preference arises from a balance of factors including pyrazole ring aromaticity and intramolecular interactions.[9][10]

Solvent Effects

The solvent environment plays a crucial role in stabilizing or destabilizing tautomers through intermolecular interactions, primarily hydrogen bonding and polarity effects.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially catalyzing the interconversion and stabilizing more polar tautomers. Water, in particular, has been shown computationally to lower the energetic barrier for proton transfer by forming hydrogen-bonded bridges between the two pyrazole nitrogen atoms.[6]

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds and their polarity can influence the equilibrium. In DMSO, for example, tautomeric equilibria are often readily observed, whereas in less polar solvents like chloroform, one tautomer may be overwhelmingly dominant.[6][9] The high polarity of the solvent can modulate the molecular dipole moment, thereby influencing the tautomeric ratio.[6]

  • Nonpolar Solvents (e.g., C₆D₆, CDCl₃): In these environments, intramolecular hydrogen bonding and dimer formation can become dominant factors, often "locking" the molecule into a specific tautomeric form.[13]

The general observation is that increasing solvent polarity tends to increase the stability of both tautomers, but the relative difference in their stability, and thus the equilibrium constant, can shift significantly.[6]

Methodologies for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[14]

  • Room Temperature Analysis: In many cases, particularly in solvents like DMSO-d₆, the proton exchange between N1 and N2 is rapid on the NMR timescale. This results in time-averaged signals for the C3 and C5 carbons and their attached protons, making it difficult to distinguish the individual tautomers.[6]

  • Low-Temperature NMR: To resolve this, the sample is cooled to slow the rate of interconversion. At a sufficiently low temperature (the coalescence temperature), the single averaged peaks for the C3/C5 positions will broaden and then resolve into two distinct sets of signals, one for each tautomer. The ratio of the tautomers can be determined by integrating these resolved peaks.[14]

  • Solid-State NMR (CPMAS): In the solid state, molecular motion is restricted, and the tautomeric equilibrium is frozen. 13C and 15N CPMAS (Cross-Polarization Magic Angle Spinning) NMR can unambiguously identify the single tautomer present in the crystal lattice, providing a crucial point of comparison with solution-state data and X-ray crystallography results.[13][15]

Experimental Protocol: Low-Temperature 13C NMR for Tautomer Resolution

  • Sample Preparation: Dissolve 10-20 mg of the 4-nitro-1H-pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₂Cl₂) in a 5 mm NMR tube. The choice of solvent is critical; it must have a low freezing point and be able to dissolve the compound at the target temperatures.

  • Initial Spectrum Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum at ambient temperature (e.g., 298 K) to identify the key signals, particularly those corresponding to the C3 and C5 carbons. Note any significant line broadening.

  • Variable Temperature (VT) Experiment: Begin a stepwise reduction of the sample temperature using the spectrometer's VT unit. Decrease the temperature in 10-20 K increments.

  • Data Acquisition at Each Step: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new 13C spectrum.

  • Identify Coalescence: Observe the C3/C5 signals. As the temperature decreases, these peaks will broaden, merge (coalesce), and then re-emerge as two separate, sharper peaks corresponding to the individual tautomers.

  • Quantification: Once the signals are well-resolved at the lowest practical temperature, acquire a high-quality spectrum with a sufficient number of scans for good signal-to-noise. Integrate the corresponding C3 and C5 peaks for each tautomer to determine the equilibrium ratio.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[16] It unambiguously locates the position of the pyrazole proton, thereby identifying the exact tautomer present in the crystal. This technique is invaluable for validating computational predictions and providing a baseline solid-state structure. For example, X-ray analysis of methyl 3-nitro-1H-pyrazole-5-carboxylate definitively showed that the tautomer with the ester group at position 5 (T5) is the one present in the crystal.[12]

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single, high-quality crystal of the 4-nitro-1H-pyrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[16]

  • Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to reduce thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.[16]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, stable structural model is achieved.

  • Analysis: The refined structure will clearly show the position of the N-H proton, identifying the tautomer. The data also reveals crucial information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonds that stabilize the crystal packing.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[6][17] By calculating the ground-state energies (ΔE) or Gibbs free energies (ΔG) of each tautomer, one can predict the equilibrium ratio.

  • Methodology: A common and reliable approach involves geometry optimization and frequency calculations using a functional like B3LYP or M06-2X with a reasonably large basis set, such as 6-311++G(d,p).[9][17]

  • Solvation Models: To simulate solution-phase conditions, calculations can be performed using implicit solvation models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.[6]

  • Validation: The power of computational chemistry is most realized when its predictions are validated by experimental data. A strong correlation between the calculated energy differences and experimentally determined tautomer ratios from NMR provides a high degree of confidence in the results.[9]

Caption: Workflow for the comprehensive characterization of tautomerism.

Impact on Reactivity and Biological Activity

The tautomeric state of a 4-nitro-1H-pyrazole derivative is not merely a structural curiosity; it directly influences its chemical and biological behavior.

  • Chemical Reactivity: The two tautomers present different reactive sites. For example, N-alkylation reactions can yield two different regioisomeric products depending on which tautomer is present and which nitrogen atom acts as the nucleophile. The position of the proton dictates which nitrogen is "pyrrole-like" (less basic) and which is "pyridine-like" (more basic and nucleophilic).

  • Biological Activity: For a molecule to be biologically active, it must bind to a specific target, such as an enzyme or receptor. This binding is governed by precise three-dimensional and electronic complementarity. Since the two tautomers have different hydrogen bond donor/acceptor patterns and dipole moments, one tautomer may bind with significantly higher affinity than the other.[6] Therefore, knowing the predominant tautomer under physiological conditions is essential for rational drug design. 4-nitro-1H-pyrazole derivatives have been investigated for a range of activities, including antibacterial effects, and their efficacy is intrinsically linked to their structure.[18]

Quantitative Data Summary

The following table summarizes representative data from computational studies on substituted pyrazoles, illustrating the energy differences that dictate tautomeric preference.

Substituent (R) at C3Tautomer A (3-R) EnergyTautomer B (5-R) EnergyΔE (B - A) (kcal/mol)Favored TautomerReference
-NH₂ (EDG)0.00+1.50+1.50Tautomer A (3-NH₂)[6][11]
-CH₃ (EDG)0.00+0.60+0.60Tautomer A (3-CH₃)[6]
-COOH (EWG)+2.800.00-2.80Tautomer B (5-COOH)[6][11]
-NO₂ (EWG)+3.500.00-3.50Tautomer B (5-NO₂)[6]

Note: Energies are illustrative, based on trends reported in the literature. Actual values depend on the specific molecule and level of theory.

Conclusion

The annular tautomerism of 4-nitro-1H-pyrazole derivatives is a critical feature that governs their structure, reactivity, and potential as therapeutic agents. The equilibrium between the tautomeric forms is a finely tuned balance of substituent electronic effects and solvent interactions. A comprehensive, multi-technique approach, integrating low-temperature NMR, solid-state NMR, X-ray crystallography, and computational chemistry, is essential for the unambiguous characterization of these systems. For researchers in drug discovery and development, a thorough understanding of this dynamic behavior is not optional—it is fundamental to designing molecules with optimized potency, selectivity, and pharmacokinetic properties.

References

The Nitro Group's Dominant Influence: A Technical Guide to its Electronic Effects on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The introduction of a nitro group onto a pyrazole scaffold fundamentally alters its electronic landscape, imparting profound changes in reactivity, acidity, and spectroscopic characteristics. As a potent electron-withdrawing group, the nitro moiety deactivates the pyrazole ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, a property extensively leveraged in synthetic chemistry. This guide provides a detailed examination of the inductive and resonance effects of the nitro group on the pyrazole core. We will explore the resulting impact on electron density distribution, the significant increase in N-H acidity, and the characteristic downfield shifts observed in NMR spectra. Furthermore, this document delves into the practical consequences for chemical reactivity, contrasting the challenging nature of electrophilic substitution with the facilitated pathways of nucleophilic substitution. Supported by spectroscopic data, computational insights, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers aiming to understand, predict, and manipulate the chemistry of nitropyrazoles in drug discovery and materials science.

Introduction: A Tale of Two Moieties

The pyrazole ring is a cornerstone scaffold in medicinal chemistry and materials science, valued for its metabolic stability, hydrogen bonding capabilities, and versatile synthetic handles.[1][2] Its derivatives are found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which gives it a unique electronic character—one nitrogen (N1) is pyrrole-like and electron-donating, while the other (N2) is pyridine-like and electron-withdrawing.

The nitro group (-NO₂), on the other hand, is one of the most powerful electron-withdrawing groups in organic chemistry.[4] Its influence is critical in diverse fields, from enhancing the explosive power of energetic materials to modulating the pharmacological activity of drug candidates.[4][5] When this potent functional group is appended to the versatile pyrazole scaffold, a dramatic and predictable alteration of the ring's electronic properties ensues. Understanding these electronic effects is paramount for designing synthetic routes and for the rational design of novel molecules with tailored properties.

Fundamental Electronic Effects of the Nitro Group

The profound impact of the nitro group stems from the combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density away from the pyrazole ring through the sigma bond framework. This effect, denoted as a -I effect, is distance-dependent and deactivates the entire ring by reducing its overall electron density.

  • Resonance Effect (-M or -R): The nitro group can also withdraw electron density through the pi system via resonance, known as a -M (mesomeric) effect. The pi electrons from the pyrazole ring can be delocalized onto the nitro group, as depicted in its resonance structures. This delocalization is most pronounced when the nitro group is attached at the C3, C4, or C5 positions, leading to the development of partial positive charges on the ring carbons.

The combination of these strong -I and -M effects makes the nitro group a powerful deactivating group, significantly lowering the electron density of the pyrazole ring and making it "electron-poor."

G cluster_0 Electronic Effects of Nitro Group on Pyrazole cluster_1 Mechanisms of Electron Withdrawal cluster_2 Observable Impacts Nitro Nitro Group (-NO₂) Inductive Inductive Effect (-I) (Through σ-bonds) Nitro->Inductive Electronegativity Resonance Resonance Effect (-M) (Through π-system) Nitro->Resonance π-Conjugation Pyrazole Pyrazole Ring Result Consequences for Pyrazole Ring Inductive->Result Resonance->Result Reactivity Altered Reactivity (↓ Electrophilic, ↑ Nucleophilic) Result->Reactivity Acidity Increased Acidity (Lower pKa of N-H) Result->Acidity Spectroscopy Spectroscopic Shifts (Downfield in NMR) Result->Spectroscopy

Caption: Logical relationship of the nitro group's electronic effects.

Impact on Physicochemical Properties

Acidity of the N-H Proton

The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the N-H proton on the pyrazole ring. By pulling electron density away from the ring, the nitro group stabilizes the resulting pyrazolate anion formed upon deprotonation. This stabilization lowers the pKa of the N-H proton, making it more acidic compared to unsubstituted pyrazole. This increased acidity is an important consideration in synthesis, particularly in base-mediated reactions where deprotonation can readily occur.[6][7] For example, 3,4-dinitropyrazole is noted for its acidity and potential to react with metal containers, similar to picric acid.[7]

CompoundpKa
Pyrazole14.21
4-Nitropyrazole~9.6
3,5-Dinitropyrazole~3.0
3,4,5-Trinitropyrazole~0.5

Note: pKa values are approximate and can vary with solvent and temperature. Data compiled from various sources for illustrative purposes.

Spectroscopic Properties (¹H and ¹³C NMR)

The deshielding effect of the nitro group is clearly observable in the NMR spectra of nitropyrazoles. The reduced electron density around the ring protons and carbons causes their resonance signals to shift downfield (to higher ppm values) compared to the parent pyrazole. This effect is a direct and measurable consequence of the electron withdrawal. Computational studies using methods like GIAO/B3LYP have been employed to calculate and predict the chemical shifts of a wide range of nitropyrazoles, showing good correlation with experimental data.[8]

CompoundPosition¹H Shift (ppm)¹³C Shift (ppm)
Pyrazole C3/C57.62134.6
C46.33105.0
3-Nitropyrazole C46.85111.4
C58.45140.5
C3-157.1
4-Nitropyrazole C3/C58.25139.1
C4-125.0

Data adapted from various sources for comparison.[9][10][11] Shifts can vary based on solvent and N-substitution.

Altered Chemical Reactivity

The most significant consequence of the nitro group's electronic effects is the dramatic shift in the pyrazole ring's reactivity profile.

Electrophilic Aromatic Substitution (EAS)

The electron-poor nature of the nitropyrazole ring makes it highly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for many aromatic systems, are significantly hindered.[12] Forcing these reactions to occur often requires harsh conditions, such as the use of strong acids and high temperatures.[5] For instance, the synthesis of dinitropyrazoles often involves the nitration of a pre-existing nitropyrazole using aggressive nitrating mixtures like HNO₃/H₂SO₄.[13]

The pyrazole system itself is already complex for EAS due to the presence of two nitrogen atoms that can be protonated under acidic conditions, further deactivating the ring. The addition of a nitro group exacerbates this deactivation to an extreme degree.

Nucleophilic Aromatic Substitution (SNA_r)

Conversely, the electron deficiency created by one or more nitro groups makes the pyrazole ring highly susceptible to nucleophilic aromatic substitution (SNA_r). This is arguably the most important synthetic utility of nitropyrazoles. The nitro group stabilizes the negative charge in the intermediate Meisenheimer-like complex, thereby lowering the activation energy for the reaction.

Di- and trinitropyrazoles are particularly reactive. The position of nucleophilic attack is dictated by the substitution pattern on the ring.[14]

  • In N-unsubstituted 3,4,5-trinitropyrazole, nucleophilic attack and displacement of a nitro group typically occur at the C4 position.[14]

  • In N-substituted 3,4,5-trinitropyrazoles, the substitution is regioselectively directed to the C5 position.[14][15]

This predictable regioselectivity allows for the synthesis of a wide array of functionalized pyrazoles by reacting nitropyrazoles with various nucleophiles, including amines, alkoxides, and thiolates.[15]

snar_mechanism start Dinitropyrazole (N-Substituted) intermediate Meisenheimer-like Intermediate (Stabilized by -NO₂) start->intermediate + Nucleophile (Nu⁻) (Attack at C5) product Substituted Nitropyrazole intermediate->product - Nitrite (NO₂⁻) (Loss of Leaving Group)

Caption: Simplified workflow for Nucleophilic Aromatic Substitution (SNA_r).

Experimental Protocol: Nucleophilic Substitution on a Dinitropyrazole

This protocol describes a representative nucleophilic substitution reaction, showcasing the high reactivity of an electron-deficient nitropyrazole towards an amine nucleophile.

Objective: To synthesize 3-amino-1,5-dimethyl-4-nitropyrazole from 1,5-dimethyl-3,4-dinitropyrazole.

Causality: The presence of two nitro groups strongly deactivates the pyrazole ring, making the C3 position highly electrophilic and susceptible to nucleophilic attack by ammonia. The nitro group at C3 acts as an excellent leaving group in the form of the nitrite ion, facilitated by the stabilization of the anionic intermediate by the remaining C4 nitro group. This reaction proceeds readily under conditions where the non-nitrated analogue would be completely unreactive.[15]

Materials:

  • 1,5-dimethyl-3,4-dinitropyrazole

  • Aqueous ammonia (25% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for workup and filtration

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of 1,5-dimethyl-3,4-dinitropyrazole in 20 mL of ethanol.

  • Addition of Nucleophile: To the stirred solution, add 10 mL of 25% aqueous ammonia.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The starting material and product will have significantly different Rf values.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath. The product, 3-amino-1,5-dimethyl-4-nitropyrazole, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and then a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The appearance of signals corresponding to an amino group (-NH₂) and the disappearance of one set of nitro-group related signals in the spectroscopic data serves as a self-validating system for the success of the substitution.

Applications in Drug Development and Materials Science

The electronic effects of the nitro group are not merely of academic interest; they are actively exploited in applied sciences.

  • Drug Discovery: The pyrazole scaffold is a "privileged structure" in medicinal chemistry.[3][16] The nitro group can serve as a key pharmacophore or as a synthetic handle. Its electron-withdrawing properties can modulate the pKa of a molecule, affecting its solubility and ability to cross biological membranes. Furthermore, nitropyrazoles serve as versatile intermediates for generating libraries of compounds via nucleophilic substitution, allowing for rapid structure-activity relationship (SAR) studies.[17]

  • Energetic Materials: The high nitrogen content and positive heat of formation of nitropyrazoles make them attractive candidates for high-energy-density materials (HEDMs).[5][18] The number and position of nitro groups are fine-tuned to balance explosive power with thermal stability and sensitivity.[5][19]

Conclusion

The electronic effects of the nitro group on the pyrazole ring are potent, predictable, and synthetically useful. Through a powerful combination of inductive and resonance-based electron withdrawal, the nitro group fundamentally transforms the pyrazole core into an electron-deficient system. This transformation manifests as increased N-H acidity, characteristic downfield NMR shifts, and a complete reversal of chemical reactivity—from being moderately reactive to electrophiles to being highly susceptible to nucleophiles. A thorough understanding of these principles is essential for any scientist working with this important class of compounds, enabling the strategic design of novel pharmaceuticals, energetic materials, and other advanced functional molecules.

References

A Comprehensive Technical Guide to the Theoretical Investigation of Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of methyl 4-nitro-1H-pyrazole-3-carboxylate. This pyrazole derivative is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities associated with the pyrazole scaffold.[1] A deep understanding of its three-dimensional structure, electronic charge distribution, and molecular orbital interactions is paramount for rational drug design and the development of novel materials. This guide is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations and practical, step-by-step protocols for computational analysis. We will leverage Density Functional Theory (DFT), a robust and widely validated quantum chemical method, to perform geometry optimization, vibrational frequency analysis, and to probe the electronic landscape of the molecule through Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. All computational protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Pyrazole Derivatives and the Role of Computational Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific compound of interest, this compound (CAS 138786-86-4), with the molecular formula C5H5N3O4, combines the versatile pyrazole core with an electron-withdrawing nitro group and a methyl ester functionality.[2][3][4] These substituents are expected to significantly influence the molecule's electronic properties and, consequently, its reactivity and potential biological interactions.

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing insights into molecular structure and reactivity that can be difficult or impossible to obtain through experimental means alone.[5] Among the various computational methods, Density Functional Theory (DFT) offers a favorable balance between accuracy and computational cost, making it a workhorse for the study of organic molecules.[6][7] DFT calculations allow us to predict a molecule's three-dimensional geometry, vibrational spectra, and a host of electronic properties, thereby guiding experimental efforts and accelerating the discovery process.[5][8]

This guide will focus on a well-established DFT protocol utilizing the B3LYP hybrid functional in conjunction with the 6-31G(d,p) basis set. This level of theory has been shown to provide reliable results for a wide range of organic and heterocyclic compounds.[9][10][11][12]

Core Theoretical Methodologies: A Guided Approach

The theoretical investigation of this compound is structured as a multi-step computational workflow. Each step provides crucial data that builds upon the previous one, culminating in a holistic understanding of the molecule's structure and electronic nature.

The Computational Workflow

The logical progression of our theoretical analysis is depicted in the following workflow diagram:

computational_workflow A Step 1: Initial Structure Generation B Step 2: Geometry Optimization A->B Input Geometry C Step 3: Vibrational Frequency Analysis B->C Optimized Structure D Step 4: Electronic Property Analysis C->D Confirmation of Minimum Energy Structure E - Frontier Molecular Orbitals (HOMO-LUMO) D->E F - Molecular Electrostatic Potential (MEP) D->F G - Natural Bond Orbital (NBO) Analysis D->G

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Foundational Choice: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[7] This simplification significantly reduces the computational expense without a major loss of accuracy for many systems.

For our investigation, we will employ the B3LYP hybrid functional . This functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation and has a proven track record for providing accurate geometries and energies for a wide range of organic molecules.[11][12][13] The choice of the 6-31G(d,p) basis set provides a good compromise between accuracy and computational efficiency.[9][10][12] The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.

Experimental Protocols: A Step-by-Step Computational Guide

This section provides a detailed, step-by-step protocol for performing the theoretical calculations on this compound using a quantum chemistry software package like Gaussian.

Step 1: Initial Molecular Structure Generation
  • Launch a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw).

  • Construct the 2D structure of this compound.

  • Convert the 2D structure to 3D . The software will provide an initial, unoptimized 3D geometry.

  • Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF or MMFF94) within the builder to obtain a more reasonable starting structure. This step is crucial as it can significantly reduce the number of steps required for the more computationally expensive DFT optimization.

  • Save the initial 3D coordinates in a format compatible with the quantum chemistry software (e.g., a .gjf or .com file for Gaussian).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

  • Open the saved input file in a text editor or the graphical interface of the quantum chemistry software.

  • Set up the calculation keywords . For a Gaussian input file, the route section should include: #p B3LYP/6-31G(d,p) Opt

    • #p: Requests enhanced printout.

    • B3LYP/6-31G(d,p): Specifies the level of theory.

    • Opt: Keyword to perform a geometry optimization.

  • Specify the charge and multiplicity . For neutral this compound, the charge is 0 and the multiplicity is 1 (singlet state).

  • Submit the calculation . The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Analyze the output file upon completion to confirm that the optimization has converged successfully. Look for the message "Optimization completed."

Step 3: Vibrational Frequency Analysis

Vibrational frequency analysis serves two critical purposes: to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) spectrum of the molecule.

  • Use the optimized geometry from the previous step as the input for the frequency calculation.

  • Set up the calculation keywords . In Gaussian, the route section should be: #p B3LYP/6-31G(d,p) Freq

    • Freq: Keyword to perform a frequency calculation.

  • Submit the calculation .

  • Analyze the output file .

    • Confirmation of a Minimum: A true energy minimum will have no imaginary frequencies (displayed as negative values in the output). The presence of one or more imaginary frequencies indicates a transition state or a saddle point on the potential energy surface, and the initial geometry should be re-examined and re-optimized.

    • Predicted IR Spectrum: The output will list the calculated vibrational frequencies and their corresponding IR intensities. This data can be used to generate a theoretical IR spectrum for comparison with experimental data.

Step 4: Electronic Property Analysis

With a confirmed minimum energy structure, we can now calculate various electronic properties to gain deeper insights into the molecule's behavior. These calculations are typically performed at the same level of theory (B3LYP/6-31G(d,p)).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[14]

  • Calculation: The energies of the HOMO and LUMO are part of the standard output from the geometry optimization or a subsequent single-point energy calculation.

  • Analysis:

    • HOMO Energy: Represents the ability of the molecule to donate an electron.

    • LUMO Energy: Represents the ability of the molecule to accept an electron.

    • HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap suggests higher reactivity.[15]

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Calculation: This requires a specific keyword in the calculation setup (e.g., Pop=MK IOp(6/33=2) in Gaussian to generate the necessary data for visualization).

  • Visualization: Use a visualization program (e.g., GaussView, Chemcraft) to plot the MEP on the molecular surface.

  • Interpretation:

    • Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

    • Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

    • Green regions: Represent neutral electrostatic potential.

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).[1][16]

  • Calculation: Add the Pop=NBO keyword to the route section of the input file.

  • Analysis of the Output:

    • Natural Atomic Charges: Provides a more chemically meaningful representation of the charge distribution compared to other methods like Mulliken population analysis.

    • Bonding Analysis: Details the hybridization of atomic orbitals contributing to each bond and lone pair.

    • Second-Order Perturbation Theory Analysis: This part of the NBO output quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions represent delocalization and hyperconjugation effects, which are crucial for understanding molecular stability and reactivity.[8]

Data Presentation and Interpretation

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of this compound, calculated at the B3LYP/6-31G(d,p) level of theory, will be presented in a tabular format for clarity.

(Note: The following table is populated with hypothetical data for illustrative purposes. Actual values would be obtained from the computational output.)

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
N1-N21.35N2-N1-C5110.5
N2-C31.33N1-N2-C3105.0
C3-C41.42N2-C3-C4112.0
C4-C51.38C3-C4-C5104.5
C5-N11.36C4-C5-N1108.0
C4-N31.45C3-C4-N3125.0
N3-O11.22C5-C4-N3130.5
N3-O21.22O1-N3-O2124.0
C3-C61.50N2-C3-C6120.0
C6-O31.21C4-C3-C6128.0
C6-O41.35O3-C6-O4123.0
O4-C71.43C6-O4-C7115.0
Electronic Properties Summary

A summary of the key electronic properties calculated at the B3LYP/6-31G(d,p) level of theory.

(Note: The following table is populated with hypothetical data for illustrative purposes.)

Property Value
Total Energy (Hartree) -650.12345
HOMO Energy (eV) -7.89
LUMO Energy (eV) -2.45
HOMO-LUMO Gap (eV) 5.44
Dipole Moment (Debye) 4.56
Visualization of Molecular Orbitals and Electrostatic Potential

Visual representations are crucial for interpreting the computational results.

molecular_properties cluster_0 Frontier Molecular Orbitals cluster_1 Molecular Electrostatic Potential HOMO HOMO LUMO LUMO MEP MEP Map

Caption: Visual representations of the HOMO, LUMO, and MEP map for this compound. (Note: Placeholder images are used. In a real report, these would be generated from the calculation output.)

Interpretation of Visuals:

  • HOMO: The HOMO is expected to be localized primarily on the pyrazole ring and the nitro group, indicating these are the regions from which an electron is most likely to be donated.

  • LUMO: The LUMO is anticipated to be distributed over the nitro group and the carbonyl group of the ester, suggesting these are the primary sites for accepting an electron.

  • MEP Map: The MEP map will likely show a significant negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, highlighting their nucleophilic character. A positive potential (blue) may be observed around the hydrogen atoms and parts of the pyrazole ring, indicating electrophilic regions.

Conclusion and Future Directions

This technical guide has outlined a robust and reliable computational protocol for the theoretical investigation of this compound using Density Functional Theory. By following the detailed steps for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties, researchers can gain a comprehensive understanding of the molecule's structural and electronic characteristics. These theoretical insights are invaluable for predicting reactivity, understanding potential intermolecular interactions, and guiding the rational design of new pyrazole-based compounds for applications in drug discovery and materials science.

Future work could involve extending this analysis to include the effects of different solvents using implicit or explicit solvation models, exploring the molecule's excited states with Time-Dependent DFT (TD-DFT) to predict its UV-Vis spectrum, and modeling its interactions with biological targets through molecular docking simulations.

References

Methodological & Application

Application Note & Detailed Experimental Protocol: Esterification of 4-Nitropyrazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction:

4-Nitropyrazole carboxylic acids are valuable heterocyclic building blocks in medicinal chemistry and materials science. The presence of the nitro group and the pyrazole ring offers unique electronic and structural properties, making their ester derivatives key intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals like Sildenafil.[1] This application note provides detailed, field-proven protocols for the esterification of 4-nitropyrazole-3-carboxylic acid, a common isomer in this class of compounds. We will explore multiple robust methodologies, from classical acid-catalyzed reactions to milder coupling agent-mediated processes, explaining the causality behind the choice of reagents and reaction conditions. Each protocol is designed to be a self-validating system, ensuring reproducibility and high yield.

PART 1: Foundational Principles of Esterification

The esterification of a carboxylic acid is a condensation reaction that involves the formation of an ester and water from a carboxylic acid and an alcohol. The reactivity of 4-nitropyrazole-3-carboxylic acid is influenced by the electron-withdrawing nature of the nitro group and the pyrazole ring, which increases the acidity of the carboxylic proton but can deactivate the carbonyl carbon towards nucleophilic attack under certain conditions. The choice of esterification method is therefore critical and depends on the desired ester, the scale of the reaction, and the presence of other functional groups.

Herein, we present three reliable methods for the esterification of 4-nitropyrazole-3-carboxylic acid:

  • Thionyl Chloride Mediated Esterification: A highly efficient method for the synthesis of methyl esters.

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction, suitable for simple primary and secondary alcohols.

  • Steglich Esterification: A mild, coupling agent-mediated method ideal for more complex or acid-sensitive alcohols.

PART 2: Detailed Experimental Protocols

Protocol 1: Thionyl Chloride Mediated Synthesis of Methyl 4-Nitro-1H-pyrazole-3-carboxylate

This method is highly effective for producing methyl esters due to the in-situ generation of anhydrous HCl from the reaction of thionyl chloride and methanol, which catalyzes the esterification.[2][3] The formation of the acyl chloride as an intermediate is also a possibility, which then rapidly reacts with the alcohol.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Acts as both a dehydrating agent and a source of the acid catalyst (HCl). It reacts with any trace water present and with methanol to form HCl and sulfur dioxide, driving the reaction forward.

  • Methanol (MeOH): Serves as both the reactant and the solvent, ensuring a large excess which, according to Le Chatelier's principle, pushes the equilibrium towards the product.

  • Low Temperature Addition: The dropwise addition of thionyl chloride to methanol at 0-5 °C is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Ambient Temperature Stirring: Allowing the reaction to proceed at room temperature overnight ensures completion without the need for heating, which could lead to degradation of the nitro-substituted pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 g scale)MolesEquivalents
4-Nitro-1H-pyrazole-3-carboxylic acid157.0810.0 g0.06371.0
Methanol (anhydrous)32.0480 mL-Solvent
Thionyl Chloride (SOCl₂)118.975.2 mL (7.12 g)0.05980.94
Toluene92.14~60 mL-For azeotrope

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-nitro-1H-pyrazole-3-carboxylic acid (10.0 g, 0.0637 mol).

  • Add anhydrous methanol (80 mL) to the flask. Stir the mixture to form a suspension.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add thionyl chloride (5.2 mL, 0.0598 mol) dropwise to the cooled suspension over a period of 30-60 minutes. Maintain the internal temperature below 10 °C. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (18-25 °C).

  • Stir the reaction mixture overnight (16-24 hours) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of a small aliquot.

  • Once the reaction is complete, concentrate the mixture under reduced pressure at 40-45 °C to remove the excess methanol and volatile byproducts.

  • To the residue, add toluene (20 mL) and re-concentrate under reduced pressure. Repeat this azeotropic removal of any remaining volatile impurities two more times.

  • The resulting off-white solid is this compound. The product is often of high purity, but can be further purified by recrystallization if necessary.

dot

Caption: Workflow for Thionyl Chloride Mediated Esterification.

Protocol 2: Fischer-Speier Esterification for Ethyl 4-Nitro-1H-pyrazole-3-carboxylate

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction.[4][5][6][7] To achieve high yields, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol or by removing the water formed during the reaction.

Causality of Experimental Choices:

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][8]

  • Ethanol (EtOH): Used in large excess to act as both the nucleophile and the solvent, driving the reaction equilibrium towards the formation of the ethyl ester.[5]

  • Reflux: The reaction is heated to reflux to increase the reaction rate. The equilibrium is typically established within a few hours at this temperature.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 5 g scale)MolesEquivalents
4-Nitro-1H-pyrazole-3-carboxylic acid157.085.0 g0.03181.0
Ethanol (anhydrous)46.0750 mL-Solvent
Sulfuric Acid (conc. H₂SO₄)98.080.5 mL-Catalyst
Saturated Sodium Bicarbonate Solution-~50 mL-For quench
Ethyl Acetate88.11~100 mL-For extraction
Brine-~30 mL-For wash
Anhydrous Magnesium Sulfate120.37~5 g-Drying agent

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (5.0 g, 0.0318 mol) in anhydrous ethanol (50 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the excess acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-nitro-1H-pyrazole-3-carboxylate.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

dot

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10][11][12] This method is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols, as it proceeds under neutral conditions at room temperature.[13]

Causality of Experimental Choices:

  • DCC (N,N'-Dicyclohexylcarbodiimide): A coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][13] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

  • DMAP (4-Dimethylaminopyridine): A nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[9][10] This accelerates the reaction and suppresses side reactions.[13]

  • Dichloromethane (DCM): A common aprotic solvent for Steglich esterification that dissolves the reactants well.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 g scale)MolesEquivalents
4-Nitro-1H-pyrazole-3-carboxylic acid157.081.0 g0.006371.0
Alcohol (e.g., Isopropanol)60.100.58 mL (0.46 g)0.007641.2
DCC206.331.45 g0.007011.1
DMAP122.1778 mg0.000640.1
Dichloromethane (DCM, anhydrous)84.9320 mL-Solvent

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 g, 0.00637 mol), the desired alcohol (1.2 equivalents), and DMAP (78 mg, 0.1 equivalents) in anhydrous dichloromethane (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve DCC (1.45 g, 1.1 equivalents) in a small amount of anhydrous DCM (~5 mL).

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure ester.

dot

Caption: Workflow for Steglich Esterification.

PART 3: Safety, Troubleshooting, and Characterization

Safety Precautions:

  • Thionyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • DCC is a potent skin sensitizer. Avoid contact with skin and handle with gloves.

  • Dichloromethane is a suspected carcinogen. Use in a fume hood.

Troubleshooting:

  • Low Yield in Fischer Esterification: Ensure the alcohol is anhydrous and used in a large excess. Consider using a Dean-Stark apparatus to remove water azeotropically if yields are consistently low.

  • Incomplete Reaction with Thionyl Chloride: Ensure the reagents are anhydrous. The reaction may require a longer stirring time or gentle warming if the starting material is not fully consumed.

  • Difficulty Removing DCU in Steglich Esterification: If DCU is not completely precipitating, the reaction mixture can be cooled to 0 °C for an extended period to encourage precipitation before filtration.

Product Characterization:

The successful synthesis of the desired ester can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ester and the disappearance of the carboxylic acid proton signal.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic ester carbonyl stretch (typically around 1730-1750 cm⁻¹).

  • Melting Point: To assess the purity of the solid product.

References

Application Note & Protocol: High-Purity Methyl 4-nitro-1H-pyrazole-3-carboxylate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic intermediates.

Abstract

Methyl 4-nitro-1H-pyrazole-3-carboxylate is a pivotal building block in medicinal chemistry and agrochemical synthesis, valued for its reactive sites that allow for diverse molecular elaborations.[1] The purity of this intermediate is paramount, as contaminants can lead to side reactions, reduced yields, and compromised biological activity in downstream applications. This document provides a comprehensive, field-proven protocol for the purification of this compound by recrystallization. We delve into the causality behind solvent selection, provide a detailed step-by-step methodology, and offer expert insights for troubleshooting common issues, ensuring a robust and reproducible purification process.

Introduction: The Imperative for Purity

The principle of recrystallization is founded on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization process dissolves the target compound and its impurities in a hot solvent, followed by cooling, during which the desired compound selectively crystallizes out, leaving the impurities dissolved in the mother liquor.

For this compound, a compound featuring a polar pyrazole ring, a nitro group, and a methyl ester, the selection of an appropriate solvent system is critical. The molecule's polarity suggests that polar solvents will be effective. The goal is to identify a solvent that solubilizes the compound sparingly at room temperature but completely at its boiling point, creating a steep solubility curve that maximizes recovery of the pure substance.

Expertise & Experience: Causality in Protocol Design

The protocol described herein is not merely a sequence of steps but a system designed for success, based on an understanding of the physicochemical properties of nitro-substituted heterocyclic compounds.

  • Why a Solvent System Approach? While single-solvent recrystallization is simpler, a mixed-solvent (binary) system often provides superior control over the purification process. For polar compounds like our target, a common and effective approach is to use a "good" solvent in which the compound is highly soluble, paired with a "poor" or "anti-solvent" in which it is sparingly soluble.[3] This allows for fine-tuning of the saturation point. Ethanol (a good solvent) and water (a poor solvent) is a classic binary system for moderately polar organic molecules.[3]

  • Controlling Crystal Growth: The rate of cooling is a critical parameter that dictates the size and purity of the resulting crystals. Rapid cooling can lead to the formation of small, impure crystals or even the precipitation of an amorphous solid. In contrast, slow, undisturbed cooling allows for the methodical growth of larger, more perfect crystals, which are less likely to occlude impurities from the mother liquor.

  • Preventing "Oiling Out": A common failure mode in recrystallization is "oiling out," where the solute separates as a liquid instead of a solid.[4] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point. Our protocol mitigates this risk by recommending a solvent (ethanol) with a boiling point (78 °C) well below the reported melting point of the target compound (~170-173 °C) and by advocating for slow cooling.

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 5 grams of crude material but can be scaled accordingly.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer Flasks (50 mL and 100 mL)

  • Graduated Cylinders

  • Hot Plate with Stirring Capability

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper (Whatman No. 1 or equivalent)

  • Vacuum Source

  • Spatula and Glass Stirring Rod

  • Watch Glass

  • Ice Bath

Safety Precautions
  • This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; ensure no open flames are present and use a spark-proof hot plate.

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of the crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20 mL of 95% ethanol.

    • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

    • Continue adding ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to form a saturated solution. Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • Decolorization (Optional):

    • If the hot solution is colored (e.g., yellow or brown), it may indicate the presence of colored impurities.

    • Remove the flask from the heat and allow it to cool slightly to prevent boiling over.

    • Add a small amount of activated carbon (a spatula tip's worth) to the solution.

    • Reheat the mixture to boiling for 5-10 minutes with continued stirring to allow the carbon to adsorb the impurities.

  • Hot Filtration (if decolorizing carbon was used):

    • If activated carbon was added, it must be removed while the solution is still hot to prevent premature crystallization of the product.

    • Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. This step should be performed swiftly to minimize cooling.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass. This slows down evaporation and allows for slow cooling.

    • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol.

    • Collect the crystals by vacuum filtration, pouring the cold slurry into the Buchner funnel.

    • Wash the crystals with two small portions (5-10 mL each) of ice-cold 95% ethanol to rinse away any remaining mother liquor. Using ice-cold solvent is crucial to minimize dissolution of the purified crystals.[3]

    • Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a desiccator under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C), ensuring the temperature is well below the compound's melting point.

Visualization of the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation cluster_final Result A Crude Solid + Min. Hot Ethanol B Hot, Saturated Solution A->B Heat & Stir C Slow Cooling to RT B->C Undisturbed Cooling Imp Impurities B->Imp Remain in Solution D Ice Bath C->D Maximize Precipitation E Vacuum Filtration D->E F Wash with Cold Ethanol E->F Remove Mother Liquor E->Imp Removed with Filtrate G Drying F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of this compound.

Data Presentation & Quality Control

A successful recrystallization is validated by the physical properties of the final product.

ParameterRecommended Solvent SystemExpected Outcome
Primary Solvent 95% EthanolGood solubility when hot, poor solubility when cold.
Anti-Solvent (if needed) Deionized WaterTo induce precipitation if ethanol is too good a solvent.
Dissolution Temp. ~78 °C (Boiling point of Ethanol)Clear, saturated solution.
Crystallization Temp. Room temp., then 0-4 °CFormation of white to off-white crystalline solid.
Expected Yield 75-90% (dependent on crude purity)-
Purity Check Melting Point AnalysisSharp melting point in the range of 170-173 °C.
Purity Check Thin Layer Chromatography (TLC)Single spot, higher Rf than most polar impurities.
Purity Check ¹H NMR SpectroscopyClean spectrum consistent with the pure compound.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its built-in validation checkpoints:

  • Visual Confirmation: The transition from a potentially colored, crude solid to a white, crystalline product provides immediate qualitative feedback on the purification's success.

  • Melting Point Depression: A key indicator of purity is a sharp melting point. Impurities typically depress and broaden the melting range. Comparing the melting point of the recrystallized product to the literature value provides a reliable measure of purity.

  • Mother Liquor Analysis: If yield is lower than expected, the mother liquor can be concentrated and analyzed (e.g., by TLC) to determine if a significant amount of product remains in solution.[6] This can help optimize the solvent volume in future runs. If too much solvent was the cause, a portion can be evaporated and a second crop of crystals can be collected.[4]

Logical Flow of Solvent Selection

The process of selecting an optimal solvent is systematic and is the most critical step for a successful recrystallization.

Solvent_Selection_Logic Start Start: Crude Compound TestSolvent Test small sample in potential solvent (e.g., Ethanol, Methanol, Ethyl Acetate, Water) Start->TestSolvent SolubleCold Soluble at Room Temp? TestSolvent->SolubleCold SolubleHot Soluble when Hot? SolubleCold->SolubleHot No BadSolvent Result: Poor Solvent (Discard) SolubleCold->BadSolvent Yes CrystalsForm Crystals form on Cooling? SolubleHot->CrystalsForm Yes SolubleHot->BadSolvent No GoodSolvent Result: Good Solvent (Proceed to Bulk Recrystallization) CrystalsForm->GoodSolvent Yes ConsiderPair Consider for Mixed-Solvent Pair (as the 'Good' Solvent) CrystalsForm->ConsiderPair No

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Application Notes & Protocols: The Strategic Use of Methyl 4-Nitro-1H-pyrazole-3-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of protein kinases.[1] This guide provides an in-depth exploration of Methyl 4-nitro-1H-pyrazole-3-carboxylate , a versatile and strategically vital starting material for the synthesis of a diverse array of potent kinase inhibitors. We will dissect the underlying chemical logic, provide field-tested experimental protocols, and illustrate the synthetic pathways leading to critical inhibitor cores, including 1H-pyrazole-3-carboxamides and the bioisosteric pyrazolo[3,4-d]pyrimidine scaffold.[2][3][4][5]

The Pyrazole Core: A Privileged Scaffold for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a validated and highly successful therapeutic strategy. The pyrazole ring system has emerged as a premier scaffold in this endeavor for several key reasons:

  • Bioisosteric Mimicry: The pyrazole ring, particularly when incorporated into fused systems like pyrazolo[3,4-d]pyrimidine, serves as an effective bioisostere of the adenine base in ATP.[3][5] This structural similarity allows it to form critical hydrogen bond interactions with the "hinge region" of the kinase active site, a fundamental requirement for potent inhibition.[1][6]

  • Synthetic Tractability: The pyrazole core is synthetically accessible and allows for functionalization at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][7]

  • Proven Clinical Success: Numerous FDA-approved kinase inhibitors, such as Ruxolitinib (JAK1/2 inhibitor), incorporate a pyrazole-based core, validating its clinical and therapeutic importance.[1]

This compound is an ideal starting point for leveraging these advantages. The nitro group, while electron-withdrawing, is primarily a synthetic linchpin—a stable precursor that can be cleanly and efficiently reduced to the all-important 4-amino group. This amino group then becomes the key nucleophilic handle for subsequent molecular elaboration and ring-forming reactions.[8][9]

Core Synthetic Strategy: From Nitro-Pyrazole to Key Amine Intermediate

The cornerstone of utilizing this compound is its two-step transformation into a versatile 4-amino-1H-pyrazole-3-carboxamide scaffold. This sequence involves the reduction of the nitro group followed by amide bond formation.

Workflow: The Foundational Transformation

G Start Methyl 4-Nitro-1H- pyrazole-3-carboxylate Step1 Nitro Group Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate Methyl 4-Amino-1H- pyrazole-3-carboxylate Step1->Intermediate Step2 Amide Coupling (Acid Activation + Amine) Intermediate->Step2 Product 4-Amino-1H-pyrazole-3-carboxamide (Kinase Inhibitor Core) Step2->Product

Caption: General workflow from the nitro-pyrazole starting material.

Application I: Synthesis of FLT3/CDK Multi-Kinase Inhibitors

Target Rationale: Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs) are critical targets in Acute Myeloid Leukemia (AML).[8] Dual inhibitors can offer synergistic therapeutic effects. The 1H-pyrazole-3-carboxamide scaffold is a validated core for potent FLT3/CDK inhibitors.[8][10]

Synthetic Pathway Overview: The synthesis of advanced FLT3/CDK inhibitors, such as the highly potent compound 8t reported by Zhi et al., relies on the core strategy of first coupling 4-nitro-1H-pyrazole-3-carboxylic acid with a complex amine, followed by the crucial reduction of the pyrazole nitro group.[8]

G cluster_0 Synthesis of FLT3/CDK Inhibitor Core A 4-Nitro-1H-pyrazole- 3-carboxylic Acid C Step 1: Amide Coupling (Oxalyl Chloride, Pyridine) A->C B Amine Intermediate (e.g., 5a-h) B->C D Nitro-Amide Intermediate (e.g., 6a-h) C->D E Step 2: Nitro Reduction (H₂, Pd/C) D->E F 4-Amino-1H-pyrazole-3-carboxamide (Key Intermediate, e.g., 7a-h) E->F G Further Elaboration F->G H Final FLT3/CDK Inhibitor (e.g., Compound 8t) G->H

Caption: Synthetic pathway for pyrazole-3-carboxamide kinase inhibitors.

Protocol 3.1: Amide Coupling to form Nitro-Amide Intermediate

This protocol describes the activation of the carboxylic acid and subsequent coupling with an amine.

Rationale: The carboxylic acid is converted to a more reactive acyl chloride using oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack reagent formation). Pyridine acts as both the solvent and a base to neutralize the HCl generated during the reaction.

  • 1. Acid Activation:

    • To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.7 M), add a catalytic amount of dimethylformamide (DMF, ~0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl). Perform in a well-ventilated fume hood.

    • Allow the mixture to warm to room temperature and stir for 60 minutes.

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting acyl chloride is typically used immediately.

  • 2. Amide Formation:

    • Dissolve the amine intermediate (1.0 eq) in anhydrous pyridine (~0.5 M).

    • Cool the solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous pyridine and add it dropwise to the amine solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired nitro-amide intermediate.

Protocol 3.2: Reduction of the Pyrazole Nitro Group

This protocol details the catalytic hydrogenation of the nitro group to the key 4-amino functionality.

Rationale: Palladium on carbon (Pd/C) is a highly efficient heterogeneous catalyst for the reduction of nitro groups using molecular hydrogen. The reaction is clean, and the catalyst can be easily removed by filtration, simplifying workup.[9]

  • 1. Reaction Setup:

    • Dissolve the nitro-amide intermediate (1.0 eq) in a suitable solvent system, such as a mixture of methanol (MeOH) and dichloromethane (DCM).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a wet paste.

    • Place the reaction flask on a hydrogenation apparatus.

  • 2. Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.

    • Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure, e.g., 50 psi) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • 3. Workup and Isolation:

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH/DCM).

    • Concentrate the filtrate in vacuo to yield the crude 4-amino-1H-pyrazole-3-carboxamide product, which can often be used in the next step without further purification or can be purified by chromatography if necessary.

Data Presentation: Biological Activity

The resulting 4-amino-1H-pyrazole-3-carboxamide derivatives have shown exceptional potency against target kinases.

CompoundTarget KinaseIC₅₀ (nM)Cell Line (AML)GI₅₀ (nM)Reference
8t FLT30.089MV4-111.22[8]
CDK20.719[8]
CDK40.770[8]
FN-1501 FLT32.33MV4-11-[8]
CDK21.02[8]
CDK40.39[8]

Application II: Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold

Target Rationale: The pyrazolo[3,4-d]pyrimidine core is a classic adenine isostere found in numerous inhibitors targeting a wide range of kinases, including EGFR, VEGFR2, PKD, and CDKs.[2][4][11] Its rigid, planar structure is ideal for occupying the ATP binding pocket.

Synthetic Pathway Overview: The key intermediate, methyl 4-amino-1H-pyrazole-3-carboxylate, is the direct precursor to this scaffold. A cyclization reaction with a one-carbon synthon, such as formamide, closes the pyrimidine ring.

G cluster_1 Synthesis of Pyrazolo[3,4-d]pyrimidine Core Start Methyl 4-Nitro-1H- pyrazole-3-carboxylate Step1 Nitro Reduction (Protocol 3.2) Start->Step1 Intermediate Methyl 4-Amino-1H- pyrazole-3-carboxylate Step1->Intermediate Step2 Cyclization (Formamide, Heat) Intermediate->Step2 Product 1H-Pyrazolo[3,4-d]pyrimidin-4-one (Kinase Scaffold) Step2->Product

Caption: Cyclization pathway to the pyrazolo[3,4-d]pyrimidine scaffold.

Protocol 4.1: Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidin-4-one Core

This protocol describes the ring-closing reaction to form the fused heterocyclic system.

Rationale: Formamide serves as both the reagent (providing the C4 carbon and N3 nitrogen of the pyrimidine ring) and the solvent. At high temperatures, the aminopyrazole condenses with formamide, eliminating methanol and water to form the stable, aromatic pyrimidinone ring.[3]

  • 1. Reaction Setup:

    • Combine methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) with an excess of formamide (can serve as solvent, ~10-20 eq).

    • Equip the reaction vessel with a reflux condenser.

  • 2. Cyclization:

    • Heat the mixture to a high temperature (typically 180-200 °C) and maintain for several hours (e.g., 4-8 hours).

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • 3. Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

    • Add water to the cooled mixture to precipitate the product fully.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual formamide.

    • Dry the solid under vacuum to yield the 1H-pyrazolo[3,4-d]pyrimidin-4-one product, which is often of high purity.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic entry point into the synthesis of high-value, biologically active molecules. Its true utility is unlocked through the efficient and high-yielding reduction of its nitro group, which paves the way for the construction of diverse pyrazole-3-carboxamides and the formation of the perennially important pyrazolo[3,4-d]pyrimidine scaffold. The protocols and strategies outlined in this guide demonstrate its central role in the ongoing development of next-generation kinase inhibitors for oncology and beyond.

References

Application Notes and Protocols: Strategic Derivatization of Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Methyl 4-nitro-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive ester, an electron-withdrawing nitro group, and an acidic N-H proton on the pyrazole ring—offers multiple avenues for chemical modification.[1][2][3][4] This guide provides an in-depth exploration of scientifically-grounded strategies for the derivatization of its carboxylate group. We will detail robust protocols for the conversion of the methyl ester into a diverse range of carboxamides, a transformation central to the synthesis of pharmacologically active agents.[5][6] The protocols herein are designed for practical application by researchers, offering not just procedural steps but also the underlying chemical principles that govern reagent selection and reaction optimization.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern pharmacology, appearing in numerous approved drugs with activities ranging from anti-inflammatory to anticancer agents.[6] The title compound, this compound, is a particularly valuable starting material. The ester at the 3-position serves as a primary handle for building molecular complexity, most commonly through the formation of amide bonds, which are ubiquitous in bioactive molecules. The nitro group at the 4-position profoundly influences the reactivity of the entire molecule and can itself be a precursor to other functional groups, such as an amino group, providing a secondary site for diversification.[7][8]

This document focuses on the two primary pathways for converting the methyl ester into a carboxamide:

  • Direct Aminolysis: A direct, one-step reaction between the ester and an amine.

  • Two-Step Hydrolysis-Coupling Sequence: A more versatile, two-step process involving initial hydrolysis of the ester to its corresponding carboxylic acid, followed by an activated coupling with an amine.

Pathway I: Direct Conversion of Ester to Amide (Aminolysis)

Direct aminolysis involves the nucleophilic attack of an amine on the ester's carbonyl carbon. While seemingly straightforward, this reaction is often sluggish for unactivated methyl esters and typically requires elevated temperatures or catalysis to proceed efficiently.[9][10] The lower electrophilicity of the ester carbonyl compared to an acyl chloride or activated ester necessitates forcing conditions, which may not be suitable for sensitive substrates.

Causality Behind Experimental Choices:
  • High Temperature: Provides the necessary activation energy for the amine to attack the relatively stable ester carbonyl.

  • Catalysis: Lewis acids or specific bases can be employed to enhance the reaction rate, though this adds complexity.[11] For many laboratory applications, the two-step method is preferred for its milder conditions and broader substrate scope.

General Protocol for Direct Aminolysis
  • Reagent Preparation: In a sealed pressure vessel, combine this compound (1.0 equiv) and the desired primary or secondary amine (2.0-5.0 equiv).

  • Solvent (Optional): The reaction can be run neat or in a high-boiling point solvent like DMF or DMSO to ensure homogeneity at elevated temperatures.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-160 °C. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude residue can then be purified by recrystallization or column chromatography to yield the desired 4-nitro-1H-pyrazole-3-carboxamide.

Pathway II: The Versatile Two-Step Hydrolysis-Coupling Strategy

This is the most common and flexible approach for synthesizing a wide array of amides from the parent ester. It decouples the process into two distinct, high-yielding steps: saponification of the ester to the carboxylic acid, followed by a highly efficient amide bond formation using coupling reagents.

3.1. Step 1: Saponification (Ester Hydrolysis)

The first step is the base-mediated hydrolysis of the methyl ester to form the corresponding carboxylate salt, which is then protonated with acid to yield 4-nitro-1H-pyrazole-3-carboxylic acid.[12] This acid is a stable, isolable intermediate that serves as the direct precursor for amide coupling.[13][14]

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv), dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: Once the reaction is complete, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.

  • Isolation: A precipitate of 4-nitro-1H-pyrazole-3-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

G start Methyl 4-nitro-1H- pyrazole-3-carboxylate reagents 1. LiOH or NaOH (aq) 2. Methanol/Water start->reagents Saponification acidification Acidify with HCl (aq) to pH ~2 reagents->acidification Formation of Carboxylate Salt product 4-Nitro-1H-pyrazole- 3-carboxylic Acid acidification->product Protonation & Isolation

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

3.2. Step 2: Amide Bond Formation from Carboxylic Acid

With 4-nitro-1H-pyrazole-3-carboxylic acid in hand, the next step is to couple it with an amine. This requires activating the carboxylic acid's hydroxyl group to make it a better leaving group. Two primary methods are presented: activation via an acyl chloride and the use of modern peptide coupling reagents.

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[15] The acyl chloride then readily reacts with the amine to form the amide.

  • Acyl Chloride Synthesis: To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (2.0-3.0 equiv) and a catalytic amount of DMF (1-2 drops). Reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-nitro-1H-pyrazole-3-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without purification.

  • Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane (DCM). Cool the solution in an ice bath.

  • Amine Addition: Add a solution of the desired amine (1.1 equiv) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in DCM dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

This is often the preferred method for modern synthesis due to its milder conditions, high efficiency, and compatibility with a wide range of functional groups. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU, activate the carboxylic acid in situ to form a reactive species that is readily attacked by the amine.[16]

  • Reagent Preparation: To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM), add HOBt (1.2 equiv) and EDC hydrochloride (1.2 equiv).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active HOBt ester.

  • Amine Addition: Add the desired amine (1.1 equiv) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equiv) to neutralize the hydrochloride salt from the EDC and facilitate the reaction.

  • Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

G cluster_0 Method A: Acyl Chloride Pathway cluster_1 Method B: Peptide Coupling Pathway start_A 4-Nitro-1H-pyrazole- 3-carboxylic Acid reagent_A SOCl₂, cat. DMF start_A->reagent_A intermediate_A 4-Nitro-1H-pyrazole- 3-carbonyl Chloride reagent_A->intermediate_A amine_A + Amine (R-NH₂) + Base (e.g., TEA) intermediate_A->amine_A product 4-Nitro-1H-pyrazole- 3-carboxamide Derivative amine_A->product start_B 4-Nitro-1H-pyrazole- 3-carboxylic Acid reagent_B EDC/HOBt or HATU + Base (e.g., DIPEA) start_B->reagent_B intermediate_B Activated Ester (in situ) reagent_B->intermediate_B amine_B + Amine (R-NH₂) intermediate_B->amine_B amine_B->product

Caption: Two primary pathways for amide synthesis from the carboxylic acid.

Comparative Analysis of Derivatization Methods

The choice of method depends on the specific amine, the scale of the reaction, and the presence of other functional groups in the molecule.

ParameterDirect AminolysisAcyl Chloride MethodPeptide Coupling Method
Starting Material Methyl EsterCarboxylic AcidCarboxylic Acid
Number of Steps OneTwo (from acid)One (from acid)
Reaction Conditions Harsh (High Temp/Pressure)Moderate (Reflux, then RT)Mild (Room Temperature)
Reagent Toxicity Amine dependentSOCl₂ is corrosive/toxicGenerally lower toxicity
Substrate Scope Limited; best for simple aminesBroad, but incompatible with acid-sensitive groupsVery broad; high functional group tolerance
Key Advantage Atom economy (fewer steps)Low cost of reagentsHigh yields, mildness, selectivity
Key Disadvantage Poor functional group toleranceHarsh reagents, potential side reactionsHigher cost of reagents
Post-Derivatization Strategy: Reduction of the Nitro Group

Once the carboxylate group has been derivatized into the desired amide, the nitro group at the C4 position presents a valuable opportunity for further modification. Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., with SnCl₂ or Fe/NH₄Cl) can selectively reduce the nitro group to an amine.[7][17][18] This newly formed amino group provides a second handle for diversification, allowing for the introduction of new substituents through reactions such as N-alkylation, N-acylation, or sulfonamide formation. This sequential functionalization strategy is a powerful tool in constructing complex molecular libraries for drug screening.

References

Application Notes & Protocols: Strategic Reduction of the Nitro Group in Methyl 4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-amino-1H-pyrazole-3-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its unique arrangement of hydrogen bond donors and acceptors on a rigid scaffold makes it a privileged structure for designing potent kinase inhibitors and other therapeutic agents.[1] The synthesis of this key intermediate hinges on the efficient and clean reduction of its nitro precursor, methyl 4-nitro-1H-pyrazole-3-carboxylate. The electron-deficient nature of the pyrazole ring and the presence of a potentially labile ester group present unique challenges for this transformation.

This technical guide provides an in-depth analysis of the primary synthetic strategies for this reduction. It moves beyond a simple listing of reagents to explain the underlying causality behind experimental choices, offering field-proven protocols and critical safety insights for researchers, chemists, and process development professionals.

Section 1: Comparative Analysis of Reduction Methodologies

The conversion of the nitro group to a primary amine is a fundamental transformation, but the optimal method depends on factors such as substrate sensitivity, required scale, available equipment, and downstream processing considerations. Two principal strategies dominate this field: catalytic hydrogenation and chemical reduction using dissolving metals.

Catalytic Hydrogenation: The High-Efficiency Route

Catalytic hydrogenation is often the preferred method for nitro group reductions due to its high efficiency and clean reaction profile.[2] The process involves the use of molecular hydrogen (H₂) and a metal catalyst, typically palladium on a high-surface-area carbon support (Pd/C).[3][4]

Mechanism & Rationale: The reaction occurs on the surface of the catalyst. Molecular hydrogen adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine. The only stoichiometric byproduct is water, simplifying product isolation.

Advantages:

  • High Atom Economy: The reaction is exceptionally clean, with water as the primary byproduct.

  • Ease of Purification: The heterogeneous catalyst is easily removed by filtration, minimizing metal contamination in the product.[4]

  • Scalability: The process is well-established and highly scalable for industrial production.

Challenges & Considerations:

  • Specialized Equipment: Requires a pressure-rated hydrogenation reactor or, at a minimum, a robust system for handling flammable hydrogen gas safely (e.g., H₂-filled balloon).[5]

  • Catalyst Handling & Safety: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen and finely divided.[5][6] It can ignite flammable solvents upon exposure to air. Strict adherence to safety protocols for catalyst handling is mandatory.[6][7]

  • Chemoselectivity: Pd/C is a powerful reducing agent and can reduce other functional groups (e.g., alkenes, alkynes, benzyl groups).[2][3] For this specific substrate, the pyrazole and ester are generally stable, but careful optimization is required if other sensitive groups are present.

Chemical Reduction: The Versatile Benchtop Method

Chemical reduction using metals in acidic or neutral media offers a highly reliable and accessible alternative that does not require specialized pressure equipment. The most common reagents for this transformation are tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in acetic acid.[2][8]

Mechanism & Rationale: This method operates via a series of single-electron transfers from the metal reductant. In an acidic medium, the nitro group is protonated, increasing its electrophilicity. The metal (e.g., Sn⁰, which generates Sn²⁺ in situ, or Sn²⁺ directly) donates electrons to the nitro group, which is sequentially reduced.[9][10] The oxygen atoms from the nitro group are ultimately removed as water, and the metal is oxidized.[9]

Advantages:

  • High Chemoselectivity: These methods are known for their excellent tolerance of other reducible functional groups like esters, ketones, and halogens.[2][8][11]

  • Operational Simplicity: The reaction can be performed in standard laboratory glassware without the need for high-pressure systems.

  • Cost-Effectiveness: Reagents like iron powder and tin(II) chloride are inexpensive and readily available.[12][13]

Challenges & Considerations:

  • Stoichiometric Waste: The reaction generates significant amounts of metal salt waste, which requires proper disposal.

  • Difficult Workup: The workup procedure can be challenging. Upon basification to neutralize the acid and liberate the free amine, metal hydroxides (e.g., tin hydroxides) precipitate.[14][15] This often leads to the formation of intractable emulsions during extraction, complicating product isolation.[16] Careful pH control and filtration aids are often necessary.

Section 2: Data Summary & Method Selection

The choice of method should be guided by the specific needs of the project. The following table summarizes the key operational parameters and expected outcomes for each strategy.

ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (SnCl₂·2H₂O)
Primary Reagents H₂ gas, 5-10% Pd/C catalystSnCl₂·2H₂O, HCl
Typical Solvent Methanol, Ethanol, Ethyl AcetateEthanol, Ethyl Acetate[11][16]
Temperature Room TemperatureRoom Temperature to Reflux
Pressure 1-4 atm (15-60 psi)Atmospheric
Key Advantage Clean reaction, high yield, easy product isolationHigh chemoselectivity, no pressure equipment
Key Disadvantage Pyrophoric catalyst, requires pressure vesselDifficult workup (emulsions), metal waste
Safety Focus Handling flammable H₂ and pyrophoric catalyst[5][6][7]Handling corrosive acids, managing metal waste
Typical Yield >95%85-95%

Section 3: Visualized Workflows & Reaction Schemes

To better illustrate the operational differences, the following diagrams outline the reaction and the distinct workflows for each protocol.

G SM Methyl 4-nitro-1H- pyrazole-3-carboxylate H2_PdC H₂ (g), Pd/C Methanol SM->H2_PdC Method 1 SnCl2 SnCl₂·2H₂O, HCl Ethanol SM->SnCl2 Method 2 Prod Methyl 4-amino-1H- pyrazole-3-carboxylate H2_PdC->Prod SnCl2->Prod

Caption: Reaction scheme for the reduction of this compound.

G cluster_0 Protocol 1: Catalytic Hydrogenation cluster_1 Protocol 2: Tin(II) Chloride Reduction a0 Inert Reactor (N₂ Purge) a1 Charge Catalyst (Pd/C) & Substrate a0->a1 a2 Add Solvent (e.g., Methanol) a1->a2 a3 Purge with H₂ a2->a3 a4 Run Reaction (Monitor H₂ uptake) a3->a4 a5 Purge with N₂ a4->a5 a6 Filter through Celite (Keep catalyst wet) a5->a6 a7 Concentrate Filtrate a6->a7 b0 Charge Substrate & Solvent (e.g., EtOH) b1 Add SnCl₂·2H₂O Solution b0->b1 b2 Heat to Reflux (Monitor by TLC/LCMS) b1->b2 b3 Cool and Concentrate b2->b3 b4 Dilute with EtOAc b3->b4 b5 Basify with aq. NaOH (pH > 10, manage precipitate) b4->b5 b6 Extract with EtOAc (Separate layers) b5->b6 b7 Dry & Concentrate b6->b7

Caption: Comparative experimental workflows for hydrogenation vs. tin reduction.

Section 4: Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Safety Notice: This procedure must be conducted in a well-ventilated fume hood.[7][17] Personnel must be trained in handling pyrophoric catalysts and hydrogen gas.[6][7] Ensure no ignition sources are nearby.[6]

Materials & Equipment:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 eq by weight)

  • Methanol (ACS Grade)

  • Hydrogen gas (H₂) cylinder with regulator

  • Nitrogen gas (N₂) supply

  • Parr hydrogenator or a heavy-walled, three-necked round-bottom flask with a magnetic stirrer

  • Hydrogen-filled balloon (if not using a Parr apparatus)

  • Celite® (diatomaceous earth)

  • Buchner funnel and filter flask

Procedure:

  • Vessel Preparation: Place a stir bar into the reaction vessel. Add the this compound.

  • Catalyst Charging: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Note: Do not allow the dry catalyst to come into contact with organic solvents in the presence of air.[6]

  • Solvent Addition: Add methanol to the flask under a nitrogen atmosphere. The solvent should be sufficient to create a stirrable slurry (approx. 10-20 mL per gram of substrate).

  • Inerting the System: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[5][17]

  • Introducing Hydrogen: Evacuate the nitrogen and backfill with hydrogen from the balloon or pressure line. Repeat this cycle 2-3 times. If using a Parr apparatus, pressurize to the desired pressure (e.g., 50 psi).

  • Reaction Execution: Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction by observing the uptake of hydrogen (pressure drop). The reaction is typically complete within 2-4 hours.

  • Monitoring Completion: To check for completion, carefully vent the hydrogen and purge the system with nitrogen.[5] An aliquot can be withdrawn, filtered through a small plug of Celite®, and analyzed by TLC or LC-MS.

  • Catalyst Filtration (Critical Safety Step): Once the reaction is complete, purge the vessel thoroughly with nitrogen to remove all hydrogen.[17] Prepare a pad of Celite® in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad. Crucially, never allow the filtered catalyst cake to dry completely on the funnel , as it can ignite spontaneously in air.[5][6] Immediately quench the spent catalyst on the Celite with plenty of water and transfer it to a dedicated, labeled waste container.[5]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 4-amino-1H-pyrazole-3-carboxylate, which can be used as is or purified further by recrystallization or column chromatography.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Safety Notice: This procedure involves the use of a corrosive acid and generates tin-containing waste. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials & Equipment:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)[13]

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 50% aqueous sodium hydroxide (NaOH)[16]

  • Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, dissolve this compound in ethanol (approx. 15-20 mL per gram).

  • Reagent Addition: In a separate beaker, dissolve the tin(II) chloride dihydrate in a minimal amount of concentrated HCl and add it to the substrate solution. Alternatively, add the solid SnCl₂·2H₂O directly to the solution in ethanol.[18]

  • Reaction Execution: Heat the mixture to 50-70 °C (or reflux) and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Initial Workup: Allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure.

  • Basification and Extraction (Critical Step): Dilute the residue with a generous amount of ethyl acetate. Transfer the mixture to a large beaker or Erlenmeyer flask in an ice bath. Slowly and carefully add saturated NaHCO₃ solution or 50% NaOH solution with vigorous stirring until the pH of the aqueous layer is >10.[16] A thick, white precipitate of tin salts will form.

  • Managing Emulsions: Continue adding base until the tin salts either become more manageable or begin to redissolve as stannates ([Sn(OH)₄]²⁻).[16] If a persistent emulsion forms, filtration of the entire mixture through a pad of Celite® may be necessary to remove the solids before proceeding with the extraction.

  • Product Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 4-Nitro-1H-Pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of cross-coupling strategies for the functionalization of methyl 4-nitro-1H-pyrazole-3-carboxylate, a valuable scaffold in medicinal chemistry and drug discovery. Recognizing the synthetic challenges and opportunities presented by this electron-deficient heterocyclic system, this document details protocols for both direct C-H activation and traditional palladium-catalyzed cross-coupling reactions. We offer field-proven insights into experimental design, causality behind procedural steps, and self-validating protocols for researchers, scientists, and drug development professionals. Methodologies for direct C-H arylation at the C-5 position are presented, alongside protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions of a halogenated pyrazole precursor. This guide is intended to serve as a comprehensive resource for the strategic derivatization of this important molecular building block.

Introduction: The Strategic Value of Functionalized 4-Nitropyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics. The introduction of a nitro group at the 4-position, as in this compound, profoundly influences the electronic properties of the ring, rendering it highly electron-deficient. This electronic feature enhances the acidity of the C-5 proton and activates the ring for various transformations, making it a versatile platform for generating diverse molecular libraries. The ester functionality at the 3-position provides an additional handle for further chemical modification.

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the this compound scaffold opens up a vast chemical space for exploration. This guide will detail two primary avenues for the functionalization of this substrate:

  • Direct C-H Activation: Leveraging the inherent acidity of the C-5 proton for direct arylation.

  • Traditional Cross-Coupling of a Halogenated Precursor: A two-step approach involving initial halogenation at the C-5 position followed by classical cross-coupling reactions.

Each section will provide a detailed rationale for the chosen methodology, step-by-step protocols, and insights into potential challenges and optimization strategies.

Part 1: Direct C-H Arylation of this compound

The electron-withdrawing nature of the nitro group at the C-4 position significantly acidifies the proton at the C-5 position, making it susceptible to deprotonation and subsequent functionalization through a transition-metal-catalyzed C-H activation pathway.[1][2] This approach offers an atom-economical and streamlined route to 5-aryl-4-nitropyrazoles.

Mechanism and Rationale

The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, guided by the pyrazole nitrogen. A palladium catalyst, in conjunction with a copper(I) salt and a suitable base, facilitates the regioselective arylation. The choice of reagents is critical:

  • Palladium Catalyst: A phosphine-ligated palladium(II) source, such as PdCl₂(PPh₃)₂, is commonly employed. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

  • Copper(I) Iodide (CuI): CuI is thought to act as a co-catalyst, potentially facilitating the C-H activation step.

  • Base: A carbonate base like K₂CO₃ is used to deprotonate the pyrazole C-H bond.

  • Pivalic Acid ((CH₃)₃CCO₂H): This additive often acts as a proton shuttle and can assist in the CMD step.[1]

CH_Activation_Mechanism cluster_main Direct C-H Arylation Workflow Start Methyl 4-nitro-1H- pyrazole-3-carboxylate + Aryl Bromide Reagents PdCl₂(PPh₃)₂ (cat.) CuI, K₂CO₃, PivOH DMF, 120 °C Start->Reagents Combine Reaction C-H Activation at C-5 Reagents->Reaction Heat Product Methyl 5-aryl-4-nitro-1H- pyrazole-3-carboxylate Reaction->Product Yields Halogenation_Workflow cluster_main Synthesis of Halogenated Precursor Start Methyl 4-nitro-1H- pyrazole-3-carboxylate Reagents N-Bromosuccinimide (NBS) Acetonitrile, Reflux Start->Reagents Combine Reaction Electrophilic Bromination at C-5 Reagents->Reaction Heat Product Methyl 5-bromo-4-nitro-1H- pyrazole-3-carboxylate Reaction->Product Yields

References

Application Notes & Protocols: Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate as a Versatile Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Within the vast family of pyrazole-based building blocks, Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate stands out as a particularly strategic precursor. Its bifunctional nature—possessing an electron-withdrawing nitro group and a modifiable ester—offers a robust platform for constructing complex, biologically active molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations and their application in the synthesis of medicinally relevant scaffolds.

The Strategic Importance of this compound

The utility of this compound stems from the distinct reactivity of its two functional groups. The nitro group at the C4 position serves as a latent amino group. Through well-established reduction methodologies, it can be converted to a primary amine, a crucial nucleophile for subsequent cyclization and coupling reactions.[2] The methyl ester at the C3 position provides a handle for hydrolysis to the corresponding carboxylic acid or conversion into amides, which are also pivotal for building heterocyclic rings.[3]

This orchestrated functionality makes it an ideal starting point for the synthesis of fused pyrazole systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is the core of compounds like Allopurinol (used for treating gout) and numerous kinase inhibitors under investigation for oncology.[4][5]

Synthesis of the Precursor: this compound

The precursor itself is typically synthesized from its corresponding carboxylic acid via esterification. A common and efficient method involves the use of thionyl chloride in methanol.

Protocol 1: Synthesis of this compound[6]

Objective: To prepare the title compound from 4-nitro-1H-pyrazole-3-carboxylic acid.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a suspension of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 8 volumes), cool the mixture to 0-5 °C using an ice bath under a nitrogen atmosphere.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C. The causality for slow addition is to control the exothermic reaction and prevent the formation of byproducts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (18-25 °C) and stir overnight (approx. 16-24 hours).

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) or ¹H NMR.

  • Once the reaction is complete, concentrate the mixture under reduced pressure at 40-45 °C using a rotary evaporator to remove the excess methanol and SOCl₂.

  • To the residue, add toluene (approx. 2 volumes) and re-concentrate under reduced pressure. Repeat this azeotropic removal of residual water and acid twice more. This step is critical for obtaining a dry, free-flowing solid product.

  • The resulting off-white solid is this compound, which can be used in the next step, often without further purification. Yields are typically high ( >98%).[6]

Key Transformation: Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is the pivotal step that unlocks the full synthetic potential of the precursor. This transformation creates the nucleophilic amine necessary for subsequent cyclization reactions. Several methods are effective, with catalytic hydrogenation being one of the cleanest and most common.[7][8]

Protocol 2: Catalytic Hydrogenation to Methyl 4-Amino-1H-Pyrazole-3-Carboxylate

Objective: To reduce the nitro group of the precursor to a primary amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (approx. 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst is often handled as a wet paste to mitigate its pyrophoric nature.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the amine.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry completely before being quenched safely.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield methyl 4-amino-1H-pyrazole-3-carboxylate, which can be used directly in the next step.

Data Summary: Common Nitro Group Reduction Methods

Reagent/SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Pd/C RT, 1 atm H₂, MeOH/EtOAcClean, high yield, catalyst is recyclableCatalyst can be pyrophoric; may reduce other functional groups.[7]
SnCl₂·2H₂O Reflux in EtOHGood for substrates with reducible groups sensitive to hydrogenationRequires stoichiometric amounts of tin salts, leading to metallic waste.
Fe / NH₄Cl Reflux in EtOH/H₂OInexpensive, effectiveRequires acidic conditions and can be messy to work up.
Na₂S₂O₄ RT, aq. DioxaneMild, can be selectiveCan generate sulfur byproducts.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The 4-aminopyrazole-3-carboxylate intermediate is a direct precursor to the pyrazolo[3,4-d]pyrimidine ring system, which is of significant interest in medicinal chemistry, particularly for developing kinase inhibitors and compounds like allopurinol.[4][9]

G cluster_0 Core Synthesis Pathway Start Methyl 4-Nitro-1H- Pyrazole-3-Carboxylate Intermediate Methyl 4-Amino-1H- Pyrazole-3-Carboxylate FinalScaffold Pyrazolo[3,4-d]pyrimidin-4-one (e.g., Allopurinol Analog Core)

Protocol 3: Cyclocondensation to form the Pyrazolo[3,4-d]pyrimidin-4-one Core

Objective: To construct the fused pyrimidine ring from the aminopyrazole intermediate.

Method A: Direct Cyclization with Formamide

This method is a straightforward approach to synthesizing the core structure of Allopurinol.

Materials:

  • Methyl 4-amino-1H-pyrazole-3-carboxylate

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or flask with reflux condenser)

  • Heating mantle or oil bath

Procedure:

  • Combine methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq) with an excess of formamide (can also serve as the solvent).

  • Heat the mixture to a high temperature (typically 180-200 °C) for several hours. The high temperature is necessary to drive the cyclization and elimination of methanol and water.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the formamide.

  • Dilute the mixture with water to fully precipitate the product.

  • Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pyrazolo[3,4-d]pyrimidin-4-one derivative.

Method B: Two-Step Synthesis via Pyrazolo[3,4-d][1][4]oxazin-4-one

This alternative route offers milder conditions for the final cyclization step.[1][10]

Step 1: Formation of the Oxazinone

  • Hydrolyze the methyl 4-amino-1H-pyrazole-3-carboxylate to 4-amino-1H-pyrazole-3-carboxylic acid using standard basic hydrolysis (e.g., NaOH in MeOH/H₂O) followed by acidic workup.

  • Heat the resulting amino acid in acetic anhydride under reflux. This effects both acetylation of the amino group and cyclodehydration to form the pyrazolo[3,4-d][1][4]oxazin-4-one intermediate.[1]

Step 2: Conversion to the Pyrimidinone

  • React the isolated pyrazolo[3,4-d][1][4]oxazin-4-one with a nitrogen source. For example, heating with formamide or reacting with ammonia in a suitable solvent will yield the desired pyrazolo[3,4-d]pyrimidin-4-one.

G cluster_1 Bioactive Compound Diversification Core Methyl 4-Amino-1H- Pyrazole-3-Carboxylate Amide 4-Amino-1H-Pyrazole- 3-Carboxamides FusedRings Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors, Allopurinol) OtherCouplings Substituted Aminopyrazoles (FLT3 Inhibitors)

Conclusion and Future Perspectives

This compound is a high-value, versatile precursor in medicinal chemistry. The straightforward and high-yielding protocols for its synthesis and subsequent transformation into the key 4-aminopyrazole intermediate provide a reliable entry point to a diverse range of bioactive scaffolds. The ability to readily construct the pyrazolo[3,4-d]pyrimidine core, in particular, ensures its continued relevance in the discovery and development of new therapeutic agents, from gout treatments to next-generation kinase inhibitors for cancer therapy. Researchers and drug development professionals can leverage this precursor to efficiently build libraries of novel compounds for biological screening, accelerating the pace of drug discovery.

References

Application Notes & Protocols: Leveraging Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate in "Click" Chemistry for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of methyl 4-nitro-1H-pyrazole-3-carboxylate in "click" chemistry reactions. This document outlines the scientific rationale, detailed experimental protocols, and mechanistic insights for utilizing this versatile building block in both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Introduction: The Untapped Potential of a Nitro-Substituted Pyrazole in Click Chemistry

"Click" chemistry, a concept introduced by K. Barry Sharpless, has revolutionized chemical synthesis by emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its metal-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), have become indispensable tools for molecular assembly in diverse fields such as drug discovery, bioconjugation, and materials science.[1][2]

This compound is a readily accessible heterocyclic compound.[3][4][5][6] While not intrinsically "clickable," its structure presents a unique opportunity for facile derivatization to incorporate either an azide or an alkyne functionality. The presence of the electron-withdrawing nitro group on the pyrazole ring is anticipated to influence the electronic properties of the resulting "clickable" moiety, potentially modulating its reactivity and the characteristics of the final triazole product. This guide will explore the synthetic derivatization of this compound and its subsequent application in click chemistry.

Part 1: Synthesis of a "Clickable" this compound Derivative

To employ this compound in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group. The following protocol details the synthesis of an alkyne-functionalized derivative, methyl 4-nitro-1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate , via N-alkylation of the pyrazole ring.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of pyrazole).

  • Add potassium carbonate (1.5 equiv) to the solution.

  • Slowly add propargyl bromide (1.2 equiv) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, methyl 4-nitro-1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate, as a solid.

Expected Outcome and Characterization:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The presence of the propargyl group will be evident from the characteristic alkyne proton signal in the ¹H NMR spectrum.

Part 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized alkyne-functionalized pyrazole can now be used in a classic CuAAC reaction with an azide-containing molecule of interest. This reaction is known for its reliability and high yields.[7][8]

The CuAAC reaction proceeds through a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. The use of a ligand, such as THPTA, stabilizes the Cu(I) oxidation state and prevents copper-mediated side reactions.[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_products Products Alkyne R-C≡CH Cu_acetylide [Cu]-C≡C-R Alkyne->Cu_acetylide + Cu(I) Azide R'-N₃ Cu_I Cu(I) Cu_triazolide Cu(I)-Triazolide Cu_acetylide->Cu_triazolide + R'-N₃ Cu_triazolide->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Cu_triazolide->Triazole Protonolysis

Caption: Generalized workflow for the CuAAC reaction.

Materials:

  • Methyl 4-nitro-1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate

  • Azide-functionalized molecule of interest (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol

  • Deionized water

  • Vials and magnetic stir bars

Procedure:

  • In a reaction vial, dissolve methyl 4-nitro-1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate (1.0 equiv) and the azide-functionalized molecule (1.05 equiv) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in deionized water.

  • In another vial, prepare a premixed solution of CuSO₄·5H₂O (0.1 equiv) and THPTA (0.5 equiv) in deionized water.

  • To the stirring solution of the alkyne and azide, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate) or by precipitation.

  • Further purification can be achieved by column chromatography or recrystallization.

Parameter Condition Rationale
Solvent t-BuOH/H₂O (1:1)Solubilizes both organic and aqueous components.
Catalyst CuSO₄·5H₂OSource of Cu(I) upon reduction.[7]
Reducing Agent Sodium AscorbateReduces Cu(II) to the active Cu(I) catalyst.[8]
Ligand THPTAStabilizes Cu(I) and accelerates the reaction.[7]
Temperature Room TemperatureMild conditions are sufficient for the reaction.
Part 3: Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where copper toxicity is a concern, the metal-free SPAAC reaction is the method of choice.[9][10] This requires the synthesis of a strained alkyne derivative of the pyrazole. However, a more straightforward approach is to synthesize an azide-functionalized pyrazole and react it with a commercially available strained alkyne.

An azide-functionalized pyrazole can be synthesized from a bromoethyl-functionalized precursor, which in turn is prepared by alkylating this compound with 1,2-dibromoethane.[11][12]

  • Alkylation: React this compound with 1,2-dibromoethane in the presence of a base (e.g., Cs₂CO₃) in acetone to yield methyl 1-(2-bromoethyl)-4-nitro-1H-pyrazole-3-carboxylate.[11]

  • Azide Substitution: Treat the bromoethyl derivative with sodium azide (NaN₃) in a polar aprotic solvent like DMF to afford methyl 1-(2-azidoethyl)-4-nitro-1H-pyrazole-3-carboxylate .

SPAAC relies on the high reactivity of a strained cyclooctyne, which undergoes a [3+2] cycloaddition with an azide without the need for a catalyst.[9][10] The ring strain of the cyclooctyne significantly lowers the activation energy of the reaction.[10]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) TS [3+2] Cycloaddition Transition State Strained_Alkyne->TS Pyrazole_Azide Pyrazole-N₃ Pyrazole_Azide->TS Triazole_Product Triazole Conjugate TS->Triazole_Product Spontaneous

Caption: Simplified representation of the SPAAC reaction pathway.

Materials:

  • Methyl 1-(2-azidoethyl)-4-nitro-1H-pyrazole-3-carboxylate

  • A strained alkyne (e.g., Dibenzocyclooctyne-amine, DBCO-amine)

  • Phosphate-buffered saline (PBS) or an appropriate organic solvent (e.g., acetonitrile, DMSO)

  • Vials

Procedure:

  • Dissolve methyl 1-(2-azidoethyl)-4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) in the chosen solvent.

  • Add the strained alkyne (1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within 1-2 hours.

  • Monitor the reaction by LC-MS.

  • The product can often be used directly in subsequent applications, or it can be purified by HPLC if necessary.

Parameter Condition Rationale
Solvent PBS, ACN, DMSOChosen based on the solubility of the reactants and the application.
Catalyst NoneThe reaction is metal-free.[9]
Temperature Room TemperatureThe high reactivity of the strained alkyne allows for mild conditions.[10]
Reactant Ratio 1:1A stoichiometric ratio is typically sufficient due to the high efficiency.
Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of "clickable" probes and building blocks. The protocols outlined in these application notes provide a solid foundation for researchers to explore the use of this compound in both CuAAC and SPAAC reactions. The presence of the nitro-pyrazole moiety in the final triazole products may impart unique electronic, photophysical, or biological properties, making this a promising scaffold for the development of novel chemical probes, therapeutic agents, and advanced materials. Further studies are warranted to explore the impact of the nitro-pyrazole core on the stability, solubility, and biological activity of the resulting conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Nitration of Pyrazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document addresses the significant challenges encountered during the regioselective nitration of pyrazole-3-carboxylate scaffolds. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective nitration of pyrazole-3-carboxylates?

The core challenge lies in controlling the position of nitration on the pyrazole ring. The pyrazole nucleus itself presents a complex electronic landscape. Electrophilic substitution is generally favored at the C4 position, which is the most electron-rich.[1][2] However, the substituents on the ring exert strong directing effects that often conflict. The ester group at C3 is electron-withdrawing, deactivating the ring towards electrophilic attack. Furthermore, the two ring nitrogen atoms have competing influences, and the precise regiochemical outcome is highly dependent on the reaction conditions and the nature of the N1 substituent.

Q2: Which isomers are typically formed during the nitration of a pyrazole-3-carboxylate?

You will most commonly encounter a mixture of 4-nitro and 5-nitro isomers. The desired product is often the 4-nitropyrazole-3-carboxylate, a crucial building block in medicinal chemistry (e.g., in the synthesis of Sildenafil).[3] However, obtaining it selectively via direct nitration is notoriously difficult. Dinitration can also occur under harsh conditions.[4]

Q3: How do common nitrating agents affect the reaction outcome?

The choice of nitrating agent is critical and dramatically influences regioselectivity and yield.

  • Mixed Acid (HNO₃/H₂SO₄): This is the strongest and most common nitrating system. However, the highly acidic medium protonates the pyrazole ring, strongly deactivating it and often leading to poor yields, decomposition, or forcing the reaction to occur on other, more activated parts of the molecule (like an N-phenyl group).[1]

  • Acetyl Nitrate (HNO₃/Ac₂O): This reagent is generally milder than mixed acid and can provide better regioselectivity for the C4 position in some cases, as it operates under less acidic conditions, reducing ring protonation.[1][5]

  • N-Nitropyrazoles: These have emerged as versatile and powerful nitrating reagents.[6][7] Their reactivity can be tuned by altering the substituents on the pyrazole ring of the reagent itself, allowing for more controlled and milder nitration conditions.[6][7]

Q4: Can the ester group at C3 hydrolyze or decarboxylate during nitration?

Yes, this is a significant risk, especially under harsh conditions. Strong acids and high temperatures required for nitrating the deactivated ring can lead to the hydrolysis of the ester to a carboxylic acid. This acid can then undergo decarboxylation, leading to undesired byproducts.[8][9][10] Careful temperature control and the use of the mildest possible conditions are essential to mitigate this.

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the nitration of pyrazole-3-carboxylates.

Logical Flow for Troubleshooting Nitration Reactions

G cluster_start cluster_problems Problem Identification cluster_solutions Potential Solutions start Experiment Start: Nitration of Pyrazole-3-carboxylate p1 Poor Isomer Ratio (e.g., high 5-nitro) start->p1 p2 Low or No Conversion start->p2 p3 Substrate Decomposition (Hydrolysis/Decarboxylation) start->p3 s1 Change Nitrating Agent (e.g., HNO₃/Ac₂O) p1->s1 To improve C4 selectivity s2 Lower Reaction Temperature p1->s2 To improve C4 selectivity s3 Modify N1-Substituent (e.g., add steric bulk) p1->s3 To improve C4 selectivity s4 Increase Reagent Strength (e.g., add Oleum) p2->s4 To drive reaction s5 Increase Temperature Cautiously p2->s5 To drive reaction p3->s2 To preserve substrate s6 Use Milder Conditions p3->s6 To preserve substrate s7 Alternative Synthetic Route (e.g., build ring from nitrated precursors) p3->s7 To preserve substrate

Caption: A troubleshooting workflow for nitration issues.

Issue 1: Poor Regioselectivity - High Yield of 5-Nitro Isomer

  • Probable Cause: The electronic and steric environment of your substrate favors nitration at the C5 position under the chosen conditions. In N-unsubstituted pyrazoles, tautomerism complicates the directing effects. For N1-substituted pyrazoles, the N1-substituent and the N2 atom exert competing influences. In strongly acidic media, protonation deactivates the ring, making the subtle electronic differences less pronounced and potentially leading to a statistical mixture of products.[1]

  • Troubleshooting Steps:

    • Change Nitrating Agent: Switch from mixed acid (HNO₃/H₂SO₄) to a milder system like acetyl nitrate (HNO₃ in acetic anhydride). This avoids excessive protonation of the pyrazole ring, making the reaction more sensitive to the inherent electronic preference for the C4 position.[1]

    • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for conversion (e.g., start at 0 °C or even -10 °C). Electrophilic aromatic substitutions are often more selective at lower temperatures.

    • Modify the N1-Substituent: If your synthesis allows, consider using an N1-substituent that sterically hinders the C5 position, thereby favoring attack at C4.

    • Consider an Alternative Strategy: Direct nitration may not be the optimal path. Synthesizing the 4-nitro-pyrazole core first and then introducing the carboxylate group at C3 is a viable, albeit longer, alternative.[11]

Issue 2: Low or No Conversion to Nitrated Product

  • Probable Cause: The pyrazole ring, deactivated by the C3-carboxylate group and further deactivated by protonation in strong acid, is too electron-poor to react with the nitrating agent under your current conditions.[1]

  • Troubleshooting Steps:

    • Increase Nitrating Agent Strength: If using mixed acid, cautiously increase the strength by using fuming nitric acid or adding oleum (fuming sulfuric acid).[12] This increases the concentration of the active nitronium ion (NO₂⁺). Use extreme caution.

    • Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction closely by TLC or LC-MS to check for the onset of product formation versus decomposition.

    • Explore Advanced Reagents: Consider using a highly reactive N-nitropyrazole reagent, such as 5-methyl-1,3-dinitro-1H-pyrazole, which can nitrate even deactivated arenes under milder conditions than mixed acid.[6][7]

Issue 3: Substrate Decomposition, Ester Hydrolysis, or Decarboxylation

  • Probable Cause: The reaction conditions (strong acid, high temperature) are too harsh for the substrate, leading to breakdown. The ester linkage is susceptible to acid-catalyzed hydrolysis, and the resulting carboxylic acid can decarboxylate at elevated temperatures.[8][10]

  • Troubleshooting Steps:

    • Reduce Acidity and Temperature: This is the most critical step. Immediately attempt the reaction at a lower temperature. If possible, switch to a less acidic nitrating system like acetyl nitrate or a neutral system involving an N-nitropyrazole reagent.[1][6]

    • Minimize Water Content: Ensure all reagents and solvents are anhydrous, as water will promote hydrolysis of the ester.

    • Protecting Group Strategy: If decomposition is unavoidable, consider a synthetic route where the nitration step is performed on a precursor molecule before the carboxylate group is installed.

Visualizing Directing Effects on the Pyrazole Ring

The inherent challenge is visualized by the competing electronic influences on the pyrazole-3-carboxylate core.

Caption: Competing directing effects in pyrazole-3-carboxylate nitration.

Validated Experimental Protocols

Safety First: These protocols involve strong acids and highly exothermic reactions. Always work in a certified fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Perform reactions behind a blast shield.

Protocol 1: Nitration using Acetyl Nitrate (Milder Conditions)

This method is often preferred to enhance C4 selectivity by avoiding strong mineral acids.

  • Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool acetic anhydride (5 equivalents) to 0 °C in an ice-salt bath.

  • Acetyl Nitrate Formation: Add fuming nitric acid (1.1 equivalents) dropwise to the cooled acetic anhydride, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve your pyrazole-3-carboxylate (1 equivalent) in a minimal amount of acetic anhydride or a co-solvent like dichloromethane.

  • Reaction: Add the substrate solution dropwise to the cold acetyl nitrate solution. Maintain the temperature between 0-5 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Workup: Once the reaction is complete, pour the mixture slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Cautiously neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nitration using Mixed Acid (Harsher Conditions)

This protocol should be reserved for highly deactivated substrates where milder methods have failed.

  • Acid Mixture Preparation: In a flask, cool concentrated sulfuric acid (H₂SO₄, ~3-5 mL per gram of substrate) to 0 °C in an ice bath.

  • Substrate Dissolution: Slowly add the pyrazole-3-carboxylate (1 equivalent) to the cold sulfuric acid with stirring. Allow the substrate to dissolve completely.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) and cool it to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Time: After the addition is complete, let the reaction stir at 0-10 °C for 1-2 hours, or as determined by reaction monitoring.

  • Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice. A precipitate of the crude product may form.

  • Isolation: Filter the solid product and wash thoroughly with cold water until the washings are neutral. If no solid forms, extract the aqueous layer with an appropriate organic solvent.

  • Purification: Dry the crude product. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Parameter Protocol 1: Acetyl Nitrate Protocol 2: Mixed Acid
Acidity Milder, less protonationVery Strong (H₀ << 0)
Typical Temp. 0-10 °C0-10 °C (can require heating)
Selectivity Generally higher for C4Often lower, risk of mixtures
Risks Acetic anhydride is corrosiveHighly corrosive, exothermic, substrate degradation
Best For Substrates sensitive to strong acidHighly deactivated substrates

References

optimization of reaction conditions for the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common and efficient two-step synthesis involving the nitration of a pyrazole precursor followed by esterification, or the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the chosen synthetic route. Let's break down the common culprits and their solutions.

For the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid using thionyl chloride in methanol:

  • Moisture Contamination: Thionyl chloride reacts vigorously with water. Any moisture in your methanol, starting material, or glassware will consume the thionyl chloride, preventing the formation of the necessary acyl chloride intermediate.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous methanol. The 4-nitro-1H-pyrazole-3-carboxylic acid should be thoroughly dried.

  • Inadequate Temperature Control: The initial reaction of thionyl chloride with methanol is exothermic. If the temperature is not kept low (0-5 °C) during the addition of thionyl chloride, side reactions can occur, and some of the reagent may be lost due to evaporation.[1]

    • Solution: Add the thionyl chloride dropwise to the cooled suspension of the carboxylic acid in methanol while maintaining the temperature between 0-5 °C.[1] After the addition is complete, the reaction can be allowed to gradually warm to room temperature and stirred for an extended period (e.g., overnight) to ensure completion.[1]

  • Insufficient Reaction Time: The esterification might be slow to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR. If the starting material is still present after the initial reaction time, extend the stirring at room temperature. Some protocols suggest reaction times of up to 48 hours.[1]

For the nitration of methyl 1H-pyrazole-3-carboxylate:

  • Incorrect Nitrating Agent or Conditions: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) in situ.[2][3][4] The reaction is highly sensitive to temperature.

    • Solution: Use a well-defined nitrating mixture, such as a combination of fuming nitric acid and fuming sulfuric acid for highly deactivated rings.[5][6] Carefully control the temperature, usually by performing the addition of the substrate to the nitrating mixture at a low temperature (e.g., 0 °C) and then allowing the reaction to proceed at a specific temperature.

  • Substrate Degradation: Pyrazole rings can be susceptible to degradation under harsh acidic conditions if the temperature is not controlled.

    • Solution: Maintain the recommended temperature throughout the reaction. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-nitration or degradation.

Formation of Side Products

Question: I have obtained my product, but it is contaminated with significant side products. What are these impurities and how can I avoid them?

Answer: The formation of side products is a common issue. The nature of these impurities depends on the synthetic route.

During esterification:

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid.

    • Avoidance: As mentioned above, ensure anhydrous conditions, sufficient reagent, and adequate reaction time.

    • Removal: The unreacted acid can often be removed by washing the organic extract with a mild aqueous base like sodium bicarbonate solution during the work-up. The desired ester will remain in the organic layer, while the carboxylic acid will be converted to its salt and move to the aqueous layer.

During nitration:

  • Isomeric Products: Nitration of an unsubstituted pyrazole ring can lead to a mixture of isomers. For methyl 1H-pyrazole-3-carboxylate, nitration is expected to predominantly occur at the 4-position due to the directing effects of the functional groups. However, other isomers might form.

    • Avoidance: The regioselectivity of nitration is highly dependent on the reaction conditions (temperature, nitrating agent). Following established protocols for the nitration of similar pyrazole derivatives is crucial.[5][6]

  • Over-nitration: Dinitro-products can form if the reaction conditions are too harsh or the reaction time is too long.

    • Avoidance: Use a stoichiometric amount of the nitrating agent and carefully control the reaction time and temperature. Monitor the reaction by TLC or another suitable analytical method.

Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer: this compound is a solid at room temperature.[1][7][8] Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization:

    • Solvent Selection: A common and effective method for purification is recrystallization. The crude product is often insoluble in water but soluble in hot ethanol.[4] A mixed solvent system like ethanol/water can be effective. Toluene is also mentioned as a solvent used during work-up to azeotropically remove water, and the product is isolated as a solid from this solvent.[1]

    • Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol). If the product is too soluble, another solvent in which it is less soluble (e.g., water) can be added dropwise to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography:

    • Stationary and Mobile Phase: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is a common eluent system. The polarity of the mobile phase can be adjusted to achieve good separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid with methanol and thionyl chloride?

A1: The esterification proceeds through a two-step mechanism. First, the carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate. In the second step, methanol acts as a nucleophile and attacks the carbonyl carbon of the acyl chloride, leading to the formation of the methyl ester and releasing HCl as a byproduct.

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Thionyl Chloride: It is a corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle thionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[4] Handle them with extreme care in a fume hood, wearing appropriate PPE. When preparing the nitrating mixture, always add the acid slowly to the other component while cooling in an ice bath.

  • Nitration Reactions: Aromatic nitrations are highly exothermic and can be explosive if not properly controlled. Maintain strict temperature control and add reagents slowly.

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

  • ¹H NMR Spectroscopy: For the esterification reaction, the appearance of a singlet peak around 3.9 ppm corresponding to the methyl ester protons (-OCH₃) and the disappearance of the carboxylic acid proton signal will confirm the product formation.[1]

Q4: What are the expected spectroscopic data for this compound?

A4: While specific shifts can vary slightly based on the solvent used, you can expect the following from ¹H NMR (in DMSO-d₆): a singlet for the pyrazole C-H proton around 8.9 ppm, a singlet for the N-H proton around 14.4 ppm, and a singlet for the methyl ester protons around 3.9 ppm.[1]

Optimized Protocol: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This protocol is based on commonly reported successful syntheses.[1]

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (approximately 8 volumes relative to the starting material).

  • Cooling: Place the flask in an ice bath and cool the suspension to 0-5 °C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the cooled suspension via a dropping funnel over a period of time, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction for completion by TLC or ¹H NMR.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Azeotropic Removal of Water: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step two more times to ensure the removal of any residual water and HCl.

  • Isolation: The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Data Summary

ParameterRecommended Value/ConditionRationale
Starting Material Purity >98%Impurities can lead to side reactions and lower yields.
Solvent Anhydrous MethanolPrevents decomposition of thionyl chloride.
Esterification Reagent Thionyl ChlorideEfficiently converts the carboxylic acid to the reactive acyl chloride.
Reagent Stoichiometry 1.1 - 1.2 eq of Thionyl ChlorideA slight excess ensures complete conversion of the carboxylic acid.
Addition Temperature 0-5 °CControls the exothermic reaction and prevents side reactions.[1]
Reaction Temperature Room Temperature (after addition)Allows the reaction to proceed to completion.[1]
Reaction Time 16-48 hoursEnsures the reaction goes to completion.[1]
Purification Method Recrystallization (e.g., from Ethanol/Water)Effective for obtaining a high-purity solid product.

Visualizing the Workflow

Esterification Workflow

Esterification_Workflow Start Suspend 4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous methanol Cool Cool to 0-5 °C Start->Cool Add_SOCl2 Slowly add Thionyl Chloride Cool->Add_SOCl2 React Stir at room temperature for 16-24h Add_SOCl2->React Monitor Monitor reaction (TLC/NMR) React->Monitor Monitor->React Incomplete Concentrate Concentrate under reduced pressure Monitor->Concentrate Complete Azeotrope Azeotropic distillation with Toluene (3x) Concentrate->Azeotrope Product Isolate this compound Azeotrope->Product

Caption: Workflow for the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield Cause1 Moisture Contamination? Problem->Cause1 Cause2 Incorrect Temperature? Problem->Cause2 Cause3 Insufficient Reaction Time? Problem->Cause3 Solution1 Use anhydrous reagents and oven-dried glassware Cause1->Solution1 Solution2 Maintain 0-5 °C during addition Cause2->Solution2 Solution3 Extend reaction time and monitor Cause3->Solution3

Caption: Troubleshooting guide for low product yield.

References

preventing the formation of isomeric impurities during nitration of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective nitration of pyrazoles. As Senior Application Scientists, we understand that controlling the formation of isomeric impurities is critical for efficient synthesis and downstream applications. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high-purity, single-isomer products.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyrazole prone to forming isomeric impurities?

The formation of isomeric impurities during pyrazole nitration stems from the electronic nature of the pyrazole ring and the reaction mechanism. Pyrazole has two nitrogen atoms and three carbon atoms, and electrophilic substitution does not occur with equal facility at all positions.

  • Electronic Distribution: The pyrazole ring is aromatic and has 6 π-electrons.[1] Electrophilic substitution, such as nitration, preferentially occurs at the electron-rich C4 position.[1][2] Attack at the C3 or C5 positions generates a less stable intermediate with a positive charge on an azomethine nitrogen, which is highly unfavorable.[1]

  • N-Nitration Intermediate: The reaction often proceeds through an initial N-nitration step to form an N-nitropyrazole. This intermediate is often unstable and can undergo a rearrangement reaction, migrating the nitro group to a carbon atom on the ring.[3] The conditions of this rearrangement (thermal or acid-catalyzed) can dictate which C-nitro isomer is formed (e.g., 3-nitro vs. 4-nitro).[3][4]

  • Substituent Effects: The presence of substituents on the pyrazole ring can dramatically alter the electronic distribution and steric hindrance, thereby influencing the position of nitration. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it.[5]

Q2: What is the primary factor controlling whether I get C4-nitration versus C3/C5-nitration?

The regiochemical outcome is primarily controlled by the reaction conditions, specifically the nitrating agent and the acidity of the medium.

  • Direct C4-Nitration: Strong acidic conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid, typically favor direct electrophilic substitution at the C4 position.[3][6] The strong acid protonates the pyrazole ring, deactivating it but forcing the nitronium ion (NO₂⁺) to attack the most nucleophilic carbon, which is C4.

  • N-Nitration and Rearrangement: Milder nitrating agents, like nitric acid in acetic anhydride (HNO₃/Ac₂O), tend to favor the initial formation of N-nitropyrazole.[3][7] This N-nitro intermediate can then be isolated and rearranged under specific conditions to yield either 3(5)-nitropyrazoles or 4-nitropyrazoles. For example, thermal rearrangement can lead to 3(5)-nitropyrazoles, while rearrangement in sulfuric acid can yield the 4-nitro isomer.[3][4]

Troubleshooting Guide: Common Isomer Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.

Problem 1: My reaction yields a mixture of 4-nitropyrazole and unreacted starting material.

This issue typically points to insufficient activation of the nitrating agent or deactivation of the pyrazole substrate.

Causality: Under strongly acidic conditions, the pyrazole ring exists in its protonated form, which is significantly less reactive towards electrophiles than the neutral pyrazole.[1] If the conditions are not sufficiently forcing, the reaction may not proceed to completion.

Solution Workflow:

  • Increase Acid Strength: Ensure the use of fuming sulfuric acid (oleum) with fuming nitric acid. This generates a higher concentration of the active nitronium ion (NO₂⁺).[3]

  • Increase Temperature: While pyrazole nitration is often run at low temperatures to control exotherms, a modest increase in temperature (e.g., from 0 °C to room temperature) can drive the reaction to completion. Proceed with caution and monitor the reaction closely.

  • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply increasing the reaction time may be sufficient to consume all the starting material.

Problem 2: I am observing significant amounts of the 3(5)-nitro isomer alongside my desired 4-nitro product.

This outcome suggests that the reaction is proceeding, at least in part, through an N-nitration/rearrangement pathway under conditions that favor migration to the C3(5) position.

Causality: The formation of the 3(5)-nitro isomer often arises from the thermal rearrangement of an N-nitropyrazole intermediate.[3][4] If your reaction conditions are not strictly controlling for direct C4 electrophilic attack, this competing pathway can become significant.

Solution Workflow:

The goal is to suppress the N-nitration pathway and exclusively promote the direct C4 electrophilic substitution.

Diagram 1: Key Decision Points for Regiocontrol

Caption: Decision workflow for controlling nitration regioselectivity.

Recommended Actions:

  • Switch to Mixed Acid: If you are using a milder system like HNO₃/Ac₂O, switch to a mixed acid system (fuming HNO₃/fuming H₂SO₄) to favor the direct C4 pathway.[3][6]

  • Control Temperature: Maintain a low temperature (0-10 °C) during the addition of the pyrazole to the nitrating mixture to minimize uncontrolled thermal decomposition or rearrangement.

Problem 3: My N-substituted pyrazole is giving a mixture of C3- and C5-nitro isomers.

For N-substituted pyrazoles, the C3 and C5 positions are no longer equivalent, leading to potential regioisomeric mixtures.

Causality: The regioselectivity is now governed by a combination of the electronic influence of the N1-substituent and steric hindrance. An electron-donating group on N1 may activate both C3 and C5, while a bulky N1-substituent will sterically hinder attack at the C5 position, favoring nitration at C3.

Solution Workflow:

  • Analyze Substituent Effects:

    • Electronic: An electron-withdrawing N1-substituent deactivates the ring, making nitration more difficult but potentially more selective.

    • Steric: A bulky N1-substituent (e.g., tert-butyl) will strongly direct nitration to the less hindered C3 position.

  • Modify Reaction Conditions:

    • Solvent: The use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some pyrazole syntheses, and similar solvent effects could potentially influence nitration.[8]

    • Alternative Nitrating Agents: Consider using N-nitropyrazole-based nitrating reagents. These can offer milder reaction conditions and potentially different selectivity profiles based on their steric and electronic properties.[9]

Problem 4: I have an unavoidable mixture of isomers. How can I separate them?

Separating pyrazole regioisomers can be challenging due to their similar physical properties.[8][10]

Causality: Regioisomers often have very close polarities and boiling points, making separation by standard distillation or crystallization difficult.

Recommended Purification Strategy:

  • Silica Gel Column Chromatography: This is the most effective and widely reported method for separating pyrazole isomers.[10][11]

    • TLC Method Development: First, develop a solvent system using Thin Layer Chromatography (TLC) that shows good separation between your desired product and the isomeric impurity. A common starting point is a mixture of hexanes and ethyl acetate.

    • Column Chromatography: Pack a column with silica gel and elute with the optimized solvent system. The small difference in polarity between the isomers can be exploited to achieve separation.[10]

    • Characterization: Use NMR (specifically NOESY experiments) and other spectroscopic techniques to unambiguously confirm the structure of each isolated isomer.[11]

Table 1: Summary of Nitrating Systems and Expected Outcomes

Nitrating AgentTypical ConditionsPrimary Product/OutcomePotential Impurities
Fuming HNO₃ / Fuming H₂SO₄ 0-25 °C4-NitropyrazoleUnreacted starting material
HNO₃ / Acetic Anhydride 0-10 °CN-NitropyrazoleC-nitro isomers if overheated
N-Nitropyrazole (rearrangement) Sulfuric Acid, RT4-Nitropyrazole3(5)-Nitropyrazole
N-Nitropyrazole (rearrangement) Thermal (e.g., n-octanol)3(5)-Nitropyrazole4-Nitropyrazole, decomposition products

Protocols

Protocol 1: Regioselective C4-Nitration of Pyrazole

This protocol is optimized for the synthesis of 4-nitropyrazole, minimizing other isomers.[3][6]

Diagram 2: C4-Nitration Experimental Workflow

Caption: Step-by-step workflow for the C4-nitration of pyrazole.

Materials:

  • Pyrazole

  • Fuming Sulfuric Acid (20% SO₃)

  • Fuming Nitric Acid (90%)

  • Ice

  • Aqueous Sodium Hydroxide or Ammonium Hydroxide

  • Deionized Water

Procedure:

  • Prepare Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, slowly add fuming nitric acid (1.5 eq.) to fuming sulfuric acid (3.0 eq.).

  • Substrate Addition: Dissolve pyrazole (1.0 eq.) in a minimal amount of sulfuric acid and add this solution dropwise to the cold nitrating mixture. The internal temperature must be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice.

  • Neutralization: Slowly neutralize the cold acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) until the pH is ~7. The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 4-nitropyrazole.

Protocol 2: Separation of 1,3- and 1,5-Disubstituted Pyrazole Isomers

This protocol provides a general workflow for separating regioisomers using column chromatography.[10][11]

Materials:

  • Crude mixture of pyrazole isomers

  • Silica Gel (for chromatography)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • TLC plates

Procedure:

  • TLC Analysis: Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1). Identify a solvent system that provides the best separation (largest ΔRf) between the two isomer spots.

  • Column Preparation: Prepare a silica gel column using the optimized eluent from step 1.

  • Loading: Adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified regioisomers.

  • Confirm Structures: Use ¹H NMR, ¹³C NMR, and NOESY to confirm the identity and purity of each isolated isomer.

References

troubleshooting poor yields in the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of esters derived from 4-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important class of compounds. The following content is structured in a practical, question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Fischer esterification is resulting in very low yields. What are the likely causes?

A: This is a common issue stemming from the fundamental nature of the Fischer-Speier esterification. It is a reversible, equilibrium-limited reaction.[1][2] For the reaction between 4-nitro-1H-pyrazole-3-carboxylic acid and an alcohol to proceed to completion, the equilibrium must be actively shifted towards the product side.

Causality & Recommended Actions:

  • Water as a Byproduct: The reaction produces water, which can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[1][3]

    • Solution: Employ Le Chatelier's principle. Use a large excess of the alcohol, making it the solvent for the reaction.[4][5] This statistically favors the forward reaction. For higher boiling point alcohols, you can use a Dean-Stark apparatus with a suitable solvent (like toluene) to physically remove water as it forms.[1]

  • Insufficient Acid Catalyst: The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[6] Insufficient catalysis will result in a slow or stalled reaction.

    • Solution: Ensure you are using a catalytic, but effective, amount of strong acid. However, be aware that excessive acid or prolonged heating can lead to degradation of sensitive substrates.[4]

  • Steric Hindrance: While less of an issue with simple alcohols, bulky alcohols may react more slowly. The pyrazole ring itself presents a unique electronic environment that can influence reactivity compared to simple benzoic acids.[7]

If yields remain poor after optimizing these conditions, the Fischer method may not be the most suitable for this specific substrate. We strongly recommend considering a more robust, non-equilibrium method.

Q2: What is the most reliable and high-yielding method for esterifying 4-nitro-1H-pyrazole-3-carboxylic acid?

A: Based on extensive literature and internal validation, the most effective method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by immediate reaction with the alcohol.[8][9] This is not an equilibrium reaction and typically proceeds to completion, often with yields exceeding 98%.[8]

Mechanism Insight: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction forward.[10][11] The resulting acyl chloride is much more electrophilic than the parent carboxylic acid and reacts rapidly with the alcohol.

Below is a detailed, field-proven protocol for the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate.

  • Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv.) in the desired alcohol (e.g., methanol, ~8 volumes).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of SOCl₂: Slowly add thionyl chloride (approx. 1.1 equiv.) dropwise to the cooled suspension over a period of 1-3 hours. Maintaining a low temperature is critical to control the initial exotherm.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (e.g., 18-25 °C) and stir overnight (16-24 hours).[8]

  • Monitoring: Check for reaction completion by TLC or ¹H NMR analysis of a small aliquot.[8]

  • Workup: Concentrate the reaction mixture under reduced pressure at 40-45 °C to remove the excess alcohol and HCl.

  • Azeotropic Removal: Add toluene (~2 volumes) to the residue and concentrate again under reduced pressure. Repeat this step two more times to ensure complete removal of volatile impurities. The final product is typically obtained as an off-white solid of high purity.[8]

SOCl2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Suspend Acid in Alcohol (e.g., MeOH) Cool Cool to 0-5 °C Start->Cool Add_SOCl2 Slowly Add Thionyl Chloride Cool->Add_SOCl2 Warm_Stir Warm to RT, Stir Overnight Add_SOCl2->Warm_Stir Monitor Monitor by TLC/NMR Warm_Stir->Monitor Concentrate Concentrate under Reduced Pressure Monitor->Concentrate Azeotrope Azeotrope with Toluene (3x) Concentrate->Azeotrope Product Isolate Pure Ester Azeotrope->Product Troubleshooting cluster_no Incomplete Reaction cluster_yes Reaction Complete, Low Yield Start Poor Yield Observed Check_Completion Is the reaction complete? (Check by TLC/NMR) Start->Check_Completion Check_Method Which method was used? Check_Completion->Check_Method Yes Extend_Time Extend reaction time/temp Check_Completion->Extend_Time No Check_Reagents Verify reagent quality (anhydrous?) Check_Completion->Check_Reagents No Fischer Fischer Method Check_Method->Fischer SOCl2 SOCl₂ Method Check_Method->SOCl2 Steglich Steglich Method Check_Method->Steglich Workup_Issue Workup/Purification Loss? Check_Method->Workup_Issue Fischer_Sol Issue: Equilibrium. Solution: Use excess alcohol or remove H₂O. Fischer->Fischer_Sol SOCl2_Sol Issue: Moisture? Reagent quality? Solution: Ensure anhydrous conditions. SOCl2->SOCl2_Sol Steglich_Sol Issue: N-acylurea formation? Solution: Ensure sufficient DMAP is used. Steglich->Steglich_Sol Workup_Sol Review extraction/purification protocol. Consider precipitation or careful chromatography. Workup_Issue->Workup_Sol

References

stability of methyl 4-nitro-1H-pyrazole-3-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS: 138786-86-4). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. We will address common challenges and questions to ensure the integrity of your experiments.

Overview and Key Characteristics

This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals. The pyrazole scaffold is a common motif in bioactive molecules, and nitropyrazole derivatives are known for their general stability due to the aromaticity of the heterocyclic ring.[1] These compounds are often resistant to heat and oxidation.[1] However, the presence of a methyl ester functional group introduces a potential liability for hydrolysis, which is the primary focus of this guide. Understanding the stability of this ester linkage under various pH conditions is critical for its successful use in synthesis, purification, and biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

The main stability issue is the hydrolysis of the methyl ester group to form 4-nitro-1H-pyrazole-3-carboxylic acid and methanol. The pyrazole ring itself, activated by the electron-withdrawing nitro group, is generally stable, but the ester functionality is susceptible to both acid- and base-catalyzed hydrolysis.

Q2: How stable is the compound under acidic conditions?

Under acidic conditions, the ester can undergo hydrolysis. This reaction is an equilibrium process, meaning it is reversible.[2] The synthesis of this compound often involves acidic reagents like thionyl chloride in methanol, indicating short-term stability to anhydrous acidic conditions.[3][4] However, in the presence of excess water, the equilibrium will be driven towards the hydrolysis products: the corresponding carboxylic acid and methanol.[2] The reaction rate is typically accelerated by heat.

Q3: Is the compound stable in basic or alkaline solutions?

No, the compound is highly susceptible to hydrolysis under basic conditions. This reaction, known as saponification, is effectively irreversible.[5] The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring.[5] Studies on similar pyrazolyl esters have shown rapid hydrolysis in aqueous buffers at a pH of 8.[6] Therefore, exposure to basic aqueous media should be minimized or avoided entirely.

Q4: What are the expected degradation products?

The sole degradation products from hydrolysis under either acidic or basic conditions are 4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 30057-04-6) and methanol .

Q5: How should I store the solid compound and its solutions?

  • Solid: The solid compound should be stored in a tightly sealed container in a dry, cool place (2-8°C is recommended) to protect it from moisture.[7]

  • Solutions: For maximum stability, prepare stock solutions in dry, aprotic solvents like DMSO or DMF. Avoid preparing stock solutions in protic solvents like methanol or ethanol if long-term storage is intended, as transesterification or slow hydrolysis can occur. Aqueous solutions and buffers should be prepared fresh and used immediately, especially if the pH is neutral to basic.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem Encountered Potential Cause & Scientific Rationale Recommended Solution
Low yield in a subsequent reaction step. In-situ Degradation: The reaction conditions (e.g., aqueous base, prolonged heating in acidic water) may be causing hydrolysis of the ester. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack than a standard alkyl ester.Monitor the starting material's consumption alongside the formation of the hydrolysis byproduct (4-nitro-1H-pyrazole-3-carboxylic acid) by TLC or LC-MS. If hydrolysis is significant, switch to anhydrous/aprotic reaction conditions or use a more robust protecting group for the carboxylic acid.
Compound appears to degrade during purification via silica gel chromatography. Acid-Catalyzed Hydrolysis: Standard silica gel is inherently acidic and contains adsorbed water. Prolonged exposure of the compound to the silica surface can catalyze ester hydrolysis, leading to streaking, co-elution of the carboxylic acid, and reduced yield.1. Minimize Contact Time: Perform the chromatography as quickly as possible.2. Neutralize Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (~1% v/v in the eluent).3. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
Inconsistent or time-dependent results in biological assays. Hydrolysis in Assay Buffer: Aqueous buffers, particularly those at or above physiological pH (7.4), can cause significant hydrolysis over the course of an experiment. This changes the effective concentration of the active compound, leading to unreliable data.1. Conduct a Stability Study: Incubate the compound in the final assay buffer for the full duration of the experiment. Periodically take aliquots and analyze by HPLC to quantify the remaining parent compound.2. Minimize Incubation Time: Design the experiment to have the shortest possible incubation period.3. Fresh Preparations: Prepare dilutions from a DMSO stock immediately before use. Do not store the compound in aqueous media.

Mechanistic Insights: Hydrolysis Pathways

To better understand the compound's reactivity, the mechanisms for acid- and base-catalyzed hydrolysis are illustrated below.

Acid-Catalyzed Hydrolysis (Reversible)

Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is an equilibrium, as all steps are reversible.

Acid_Catalyzed_Hydrolysis Ester Ester (this compound) ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H₃O⁺ - H₂O ProtonatedEster->Ester - H₃O⁺ + H₂O Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O - H₂O Tetrahedral1->ProtonatedEster - H₂O + H₂O ProtonatedTetrahedral Protonated Intermediate Tetrahedral1->ProtonatedTetrahedral Proton Transfer AcidProduct Carboxylic Acid (4-nitro-1H-pyrazole-3-carboxylic acid) ProtonatedTetrahedral->AcidProduct - Methanol Methanol Methanol

Caption: Reversible acid-catalyzed ester hydrolysis workflow.

Base-Catalyzed Hydrolysis (Irreversible)

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. The final step, deprotonation of the carboxylic acid, is irreversible and drives the reaction to completion.

Base_Catalyzed_Hydrolysis Start Ester + OH⁻ Intermediate Tetrahedral Intermediate (Alkoxide) Start->Intermediate Nucleophilic Attack Products Carboxylic Acid + CH₃O⁻ Intermediate->Products Elimination of Methoxide Final Carboxylate Anion + CH₃OH Products->Final Irreversible Proton Transfer

Caption: Irreversible base-catalyzed hydrolysis (saponification).

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound in a given aqueous medium.

Objective: To determine the rate of hydrolysis at a specific pH and temperature.

Materials:

  • This compound

  • HPLC-grade DMSO, acetonitrile, and water

  • Buffer of desired pH (e.g., 0.1 M HCl for pH 1, 0.1 M Phosphate buffer for pH 7.4, 0.1 M Carbonate buffer for pH 10)

  • HPLC system with a C18 column and UV detector

Workflow Diagram:

Stability_Workflow prep_stock 1. Prepare 10 mM Stock in DMSO incubate 3. Dilute Stock to 100 µM in Test Buffer @ RT prep_stock->incubate prep_buffer 2. Prepare Test Buffer (e.g., pH 7.4) prep_buffer->incubate sample_t0 4. Inject t=0 Sample into HPLC incubate->sample_t0 sample_tx 5. Sample at Intervals (e.g., 1, 2, 4, 8, 24h) incubate->sample_tx analyze 6. Analyze by HPLC (Monitor at ~280 nm) sample_t0->analyze sample_tx->analyze plot 7. Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for HPLC-based stability analysis.

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Reaction Mixture: In a clean vial, dilute the stock solution 1:100 into the pre-warmed (if applicable) aqueous test buffer to a final concentration of 100 µM.

  • Time Zero (t=0): Immediately after dilution, take an aliquot, quench with an equal volume of acetonitrile if needed to stop the reaction, and inject it into the HPLC. This is your t=0 reference point.

  • Incubation & Sampling: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C). Take aliquots at predetermined time points (e.g., 30 min, 1, 2, 4, 8, 24 hours). Quench each sample immediately.

  • HPLC Analysis:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution using water and acetonitrile with 0.1% formic acid or TFA. A typical starting point is 60:40 Water:Acetonitrile.

    • Detection: Monitor at a wavelength where both the ester and the carboxylic acid have strong absorbance (e.g., ~280 nm).

    • Quantification: Integrate the peak area of the parent ester at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot this percentage against time to determine the degradation kinetics and calculate the half-life (t½) in that specific medium.

References

Technical Support Center: Scale-Up Synthesis of Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our focus is on providing practical, experience-driven solutions to ensure a safe, efficient, and reproducible process.

Reaction Overview & Mechanism

The synthesis of this compound is most commonly achieved via the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. A prevalent and scalable method involves the use of thionyl chloride (SOCl₂) in methanol (MeOH).

Reaction Scheme:

The reaction proceeds through the formation of a highly reactive acyl chloride intermediate, which is then readily esterified by methanol. While effective, this process presents several challenges during scale-up, primarily related to the handling of thionyl chloride and the control of reaction conditions.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Question: My reaction is sluggish and fails to reach completion, even after extended reaction times. What is the likely cause?

Answer: This is a common issue when moving from small to large scale and can be attributed to several factors:

  • Insufficient Reagent Stoichiometry: On a larger scale, minor errors in weighing or volume dispensing can lead to a significant deficit of the activating agent, thionyl chloride. Ensure you are using at least 1.1 to 1.2 equivalents of thionyl chloride to drive the reaction to completion.

  • Moisture Contamination: Thionyl chloride reacts violently with water. Any moisture in the methanol, starting material, or reactor will consume the reagent, reducing its availability for the desired reaction. Always use anhydrous grade methanol and ensure the reactor is thoroughly dried before use.

  • Inadequate Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. The formation of "dead spots" in the reactor can prevent the reagents from interacting effectively. Evaluate your stirrer design and agitation speed to ensure sufficient mixing for the given batch volume. The reaction mixture is often a suspension at the start, making robust agitation critical.[1]

  • Temperature Control: While the initial addition of thionyl chloride is performed at low temperatures (0-5 °C) to control the exotherm, the reaction is typically allowed to warm to ambient temperature (18-25 °C) to ensure a reasonable reaction rate.[1] If the reactor's cooling jacket is too aggressive, it may prevent the batch from reaching the optimal reaction temperature.

Question: I observed a significant and difficult-to-control exotherm and excessive gas evolution during the addition of thionyl chloride. How can I manage this?

Answer: This is a critical safety and process control issue. The reaction of thionyl chloride with methanol is highly exothermic and produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

  • Control the Addition Rate: The primary method for controlling the exotherm is to add the thionyl chloride slowly and sub-surface into the cooled methanol suspension.[1] On a lab scale, this might take minutes, but on a pilot scale, this addition could take several hours. Use a high-quality dosing pump for precise, slow addition.

  • Ensure Adequate Cooling Capacity: Before starting the scale-up, you must perform a thermal hazard assessment. Ensure your reactor's cooling system can handle the total heat output of the reaction. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.[2][3]

  • Proper Off-Gas Management: The evolved SO₂ and HCl gases are toxic and corrosive. The reactor must be equipped with a robust off-gas scrubbing system, typically containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases. This is a non-negotiable safety requirement for handling thionyl chloride at scale.[4][5]

Question: During workup, my product oiled out or was very difficult to crystallize after solvent concentration. What went wrong?

Answer: Crystallization issues are often related to purity and the final solvent composition.

  • Incomplete Solvent Swap: The workup for this reaction often involves concentrating the reaction mixture and then performing a solvent swap with a non-polar solvent like toluene to azeotropically remove residual methanol and water.[1] If this swap is incomplete, the residual methanol can act as a co-solvent, inhibiting crystallization. Repeating the toluene addition and concentration step can resolve this.

  • Presence of Impurities: Impurities, such as unreacted starting material or side-products, can act as crystallization inhibitors. Ensure the reaction has gone to completion before workup. If the crude product is oily, consider an anti-solvent addition (e.g., heptane) to the toluene solution or the use of seed crystals to induce crystallization.

  • Cooling Rate: Rapid cooling can lead to oiling or the formation of very fine, difficult-to-filter crystals. Implement a controlled cooling profile to allow for the growth of larger, more easily handled crystals.

Question: The final product is off-white or yellow and has a lower-than-expected melting point. How can I improve its purity?

Answer: Discoloration and melting point depression are classic signs of impurities.

  • Recrystallization: The most effective method for improving purity is recrystallization. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., toluene, ethyl acetate) and then either cool it or add an anti-solvent in which it is insoluble (e.g., hexanes, heptane) to induce precipitation of the pure compound.

  • Filter Cake Washing: During filtration, wash the collected solid (the "filter cake") with a cold, non-solubilizing solvent to remove residual mother liquor and surface impurities. Toluene or a toluene/heptane mixture is often suitable.

  • Charcoal Treatment: If the discoloration is significant, it may be due to highly colored, non-polar impurities. A charcoal treatment of the product solution before recrystallization can effectively remove these.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety protocols for scaling up this synthesis? A1: The primary hazards are associated with the reagents.[4]

  • Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water. It must be handled in a closed system with a dedicated off-gas scrubber. Personnel must wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5]

  • Nitric & Sulfuric Acids (for starting material synthesis): Although not used in the final esterification step, the synthesis of the 4-nitro-1H-pyrazole-3-carboxylic acid starting material involves nitration, which is a highly energetic and potentially hazardous process.[3][6] Strict protocols for handling strong, oxidizing acids are mandatory.[5]

  • Thermal Runaway: The reaction is exothermic. A formal process safety review, including reaction calorimetry, is essential before attempting a large-scale reaction to understand and control the thermal risks.[3][7]

Q2: Why is toluene used in the workup procedure? A2: Toluene serves a crucial purpose in the workup. After the reaction in methanol is complete, the mixture is concentrated. Toluene is then added, and the mixture is re-concentrated. This process is typically repeated. The toluene forms a low-boiling azeotrope with both residual water and methanol, effectively removing them from the crude product and facilitating its crystallization as a solid.[1]

Q3: What are the Critical Process Parameters (CPPs) to monitor for this reaction? A3: The key CPPs are:

  • Temperature: Control during thionyl chloride addition (0-5 °C) and during the reaction period (18-25 °C).

  • Reagent Stoichiometry: Accurate charging of the starting material and thionyl chloride.

  • Addition Rate: Slow, controlled addition of thionyl chloride to manage the exotherm and gas evolution.

  • Agitation Speed: Ensure sufficient mixing to maintain a homogeneous slurry and, later, solution.

  • Reaction Time/Completion: Monitored by an appropriate analytical method (e.g., HPLC, ¹H NMR) to ensure the reaction is complete before workup.[1]

Q4: Can continuous flow chemistry be an alternative for scaling this reaction? A4: Yes, continuous flow processing is an excellent alternative, particularly for managing the hazards of this reaction. Flow chemistry offers superior heat and mass transfer, allowing for precise temperature control and minimizing the volume of hazardous reagents being reacted at any given moment.[2][8][9] This "intensification" strategy significantly improves the intrinsic safety of the process compared to a large batch reactor.[8]

Data & Protocol Summaries
Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Starting Material 10.0 g1.00 kg100x Scale-Up
Methanol Volume 80 mL (8 vol)8.0 L (8 vol)Maintain consistent concentration.
Thionyl Chloride ~4.7 mL (~1.1 eq)~470 mL (~1.1 eq)Maintain stoichiometry.
SOCl₂ Addition Temp. 0-5 °C0-5 °CCritical for exotherm control.
SOCl₂ Addition Time 15-30 minutes2-4 hoursSlower addition is required to manage heat load in a larger vessel.
Reaction Temp. 18-25 °C18-25 °CMaintain consistent reaction kinetics.
Reaction Time 12-16 hours16-24 hoursMay be slightly longer at scale to ensure complete conversion.
Toluene for Workup 2 x 20 mL2 x 2.0 LMaintain volumetric ratios for effective azeotropic removal.
Protocol: Pilot-Scale Synthesis of this compound

Warning: This procedure should only be performed by trained personnel in a facility equipped to handle hazardous materials, including an appropriate reactor and off-gas scrubbing system.

  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 kg, 6.37 mol) and anhydrous methanol (8.0 L) into the reactor.

  • Cooling: Start agitation and cool the resulting suspension to between 0 °C and 5 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (~0.52 L, 7.12 mol) via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 5 °C. Monitor the off-gas scrubber to ensure proper neutralization of HCl and SO₂.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 18-25 °C. Stir at this temperature for 16-24 hours.

  • Reaction Monitoring: Take a sample from the reaction mixture and check for completion by a validated analytical method (e.g., ¹H NMR or HPLC) to confirm the disappearance of the starting material.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure, maintaining a jacket temperature below 45 °C, until a thick residue is obtained.

  • Azeotropic Drying: Add toluene (2.0 L) to the residue, agitate, and re-concentrate under reduced pressure. Repeat this step at least once more to ensure the removal of residual methanol.

  • Crystallization & Isolation: The resulting solid is the final product. If needed, the product can be slurried in a minimal amount of cold toluene or heptane, filtered, and washed to improve purity.

  • Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically >95%.

Visual Process Guides

Diagram 1: Esterification Reaction Pathway

G cluster_reagents Reagents cluster_main Reaction cluster_byproducts Byproducts Methanol Methanol ThionylChloride Thionyl Chloride SM 4-Nitro-1H-pyrazole- 3-carboxylic Acid Product Methyl 4-nitro-1H-pyrazole- 3-carboxylate SM->Product Esterification SO2 SO₂ (gas) HCl HCl (gas)

Caption: Key components of the esterification reaction.

Diagram 2: General Scale-Up Workflow

G start Start: Reactor Setup (Clean, Dry, Inert) charge Charge SM & Methanol start->charge cool Cool to 0-5 °C charge->cool add Slow Addition of Thionyl Chloride cool->add react Warm to 18-25 °C & React to Completion add->react monitor In-Process Control (IPC) Check react->monitor monitor->react Incomplete concentrate Concentrate Under Reduced Pressure monitor->concentrate Complete azeotrope Azeotropic Drying with Toluene concentrate->azeotrope isolate Isolate Product (Filtration) azeotrope->isolate dry Vacuum Dry isolate->dry end Final Product dry->end

Caption: Step-by-step workflow for the scaled-up synthesis.

Diagram 3: Troubleshooting Inconsistent Yield & Purity

G problem Problem: Inconsistent Yield & Purity cause1 Incomplete Reaction? problem->cause1 cause2 Loss During Workup? problem->cause2 cause3 Impure Product? problem->cause3 check1 Check IPC/NMR Data for Starting Material cause1->check1 check2 Analyze Mother Liquor & Wash Solvents cause2->check2 check3 Check Melting Point, Appearance, & Purity Assay cause3->check3 sol1a Increase Reaction Time or Temperature check1->sol1a sol1b Verify Reagent Stoichiometry & Quality check1->sol1b sol2a Optimize Crystallization (Cooling Rate, Anti-Solvent) check2->sol2a sol2b Ensure Complete Precipitation check2->sol2b sol3a Recrystallize Product check3->sol3a sol3b Improve Filter Cake Washing check3->sol3b

Caption: Decision tree for diagnosing yield and purity issues.

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the highly exothermic nature of these reactions. The following information is curated to ensure scientific accuracy and provide field-proven insights to promote safer and more efficient experimental outcomes.

Introduction to the Challenge: The Exothermic Nitration of Pyrazoles

The introduction of a nitro group onto a pyrazole ring is a fundamental transformation in medicinal chemistry and materials science. However, this reaction is notoriously exothermic and, if not properly controlled, can lead to thermal runaway, characterized by a rapid increase in temperature and pressure, potentially resulting in equipment failure or explosion.[1][2][3] Understanding the kinetics and mechanism of pyrazole nitration is crucial for safe and successful synthesis. The reaction typically involves the electrophilic substitution of a nitronium ion (NO₂⁺), generated from a mixture of nitric acid and a strong acid catalyst like sulfuric acid, onto the pyrazole ring.[4] The reactivity of the pyrazole and the exothermicity of the reaction are influenced by factors such as the concentration of the acids, the reaction temperature, and the nature of the substituents on the pyrazole ring.[4][5][6]

This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions to help you navigate the challenges of pyrazole nitration.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the nitration of pyrazoles, offering immediate actions, potential causes, and preventative measures.

Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)

You observe a rapid and unexpected increase in the internal reaction temperature that is not responding to standard cooling adjustments.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[2]

  • Maximize Cooling: Increase the flow of the cooling medium to its maximum capacity.

  • Prepare for Quench (Last Resort): If the temperature continues to rise uncontrollably, and as a last resort, prepare to quench the reaction by slowly adding the reaction mixture to a large volume of crushed ice or a pre-determined quenching agent. Caution: Quenching a nitration reaction can be hazardous and should only be performed if you have a well-defined and tested emergency protocol.[7]

  • Alert and Evacuate: Inform your supervisor and follow all established laboratory emergency procedures, which may include evacuating the immediate area.

Troubleshooting Flowchart for Thermal Runaway

start Temperature Spike Detected action1 Stop Nitrating Agent Addition start->action1 action2 Maximize Cooling action1->action2 decision1 Is Temperature Stabilizing? action2->decision1 action3 Continue Monitoring decision1->action3 Yes action4 Prepare Emergency Quench decision1->action4 No end_success Reaction Controlled action3->end_success action5 Follow Emergency Protocols (Alert/Evacuate) action4->action5 end_fail Runaway Mitigated action5->end_fail

Caption: Decision tree for immediate actions during a thermal runaway event.

Potential Causes and Preventative Measures:

CausePreventative Measures
Rapid Addition of Nitrating Agent Add the nitrating agent dropwise or via a syringe pump at a slow, controlled rate. Continuous monitoring of the internal temperature is critical.[7][8]
Inadequate Cooling Ensure your cooling bath has sufficient capacity and is at the appropriate temperature before starting the addition. An ice-salt or dry ice-acetone bath may be necessary for highly reactive pyrazoles.
Poor Agitation Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing. Poor agitation can lead to localized "hot spots" and an accumulation of unreacted reagents.[2][7]
Incorrect Reagent Concentration Use the correct grade and concentration of nitric and sulfuric acid as specified in a validated procedure. Higher concentrations can significantly increase the reaction rate and exotherm.
Accumulation of Unreacted Nitrating Agent If the reaction temperature is too low, the rate of nitration may be slower than the rate of addition, leading to a dangerous accumulation of the nitrating agent. A subsequent slight increase in temperature can trigger a violent, delayed exotherm. Maintain the recommended reaction temperature.[7]
Issue 2: Low Yield or Incomplete Reaction

Your final product yield is significantly lower than expected, or analysis shows a large amount of unreacted starting material.

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, a slight, controlled increase in temperature may be necessary.

  • Improper Nitrating Agent Ratio: The stoichiometry of the nitrating agent is crucial. An insufficient amount will lead to an incomplete reaction, while a large excess can promote the formation of byproducts.

  • Substrate Deactivation: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic nitration, requiring more forcing conditions (higher temperature or stronger nitrating medium).[6]

  • Poor Solubility: If the pyrazole starting material is not fully dissolved in the reaction medium, the reaction will be slow and inefficient. Consider alternative solvent systems if applicable, though nitrations are often performed in the acid mixture itself.

Issue 3: Formation of Undesired Byproducts (e.g., Dinitrated Species, Isomers)

You observe the formation of significant amounts of dinitrated pyrazoles or other isomeric products.

Potential Causes and Solutions:

  • Excessive Reaction Temperature: Higher temperatures can favor over-nitration. Maintaining a consistently low temperature is key to achieving selectivity for mononitration.

  • High Concentration of Nitrating Agent: A high concentration of the nitronium ion can lead to multiple nitrations. Using a less concentrated acid mixture or a milder nitrating agent may be beneficial.

  • Regioselectivity Issues: The position of nitration on the pyrazole ring (typically C4) is influenced by the existing substituents.[4][9] In some cases, mixtures of isomers can be formed. Modifying the reaction conditions (e.g., solvent, temperature) may alter the isomeric ratio. For some substituted pyrazoles, N-nitration can occur, which may be reversible or lead to rearrangement products.[5]

Frequently Asked Questions (FAQs)

Q1: What is the safest way to prepare the mixed acid (nitric and sulfuric acid) for nitration?

A1: Always add the sulfuric acid slowly to the nitric acid while cooling the mixture in an ice bath. This order of addition is critical for controlling the exotherm generated from the mixing of the two acids.

Q2: How can I assess the thermal hazard of my specific pyrazole nitration before running it on a larger scale?

A2: Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition for your starting material and product.[10][11][12] Reaction calorimetry (RC1) can provide data on the heat of reaction and the rate of heat release under your specific process conditions.[2] This data is invaluable for safe scale-up.

Q3: Are there alternative, potentially safer, nitrating agents for pyrazoles?

A3: Yes, for substrates that are sensitive to strong acids or for improved selectivity, other nitrating agents can be considered. These include N-nitropyrazoles, which can act as controllable sources of the nitronium ion.[13][14] Other alternatives include acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium salts like NO₂BF₄. However, each of these reagents has its own set of safety considerations.

Q4: What are the key considerations for quenching and working up a pyrazole nitration reaction?

A4: The standard and safest method for quenching is to slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This serves to both dilute the acids and dissipate the significant heat of dilution. The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent after careful neutralization of the aqueous layer.

Q5: How do substituents on the pyrazole ring affect the exothermicity of the nitration?

A5: Electron-donating groups (e.g., alkyl, alkoxy) will activate the pyrazole ring towards electrophilic attack, generally leading to a faster and more exothermic reaction. Conversely, electron-withdrawing groups (e.g., nitro, cyano, halo) will deactivate the ring, requiring more forcing conditions and potentially leading to a less vigorous, but still exothermic, reaction.[6]

Factors Influencing Pyrazole Nitration Exothermicity

center Reaction Exothermicity factor1 Rate of Addition center->factor1 factor2 Cooling Efficiency center->factor2 factor3 Agitation Rate center->factor3 factor4 Reagent Concentration center->factor4 factor5 Pyrazole Substituents center->factor5

Caption: Key experimental parameters influencing the exothermicity of pyrazole nitration.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-nitro-1H-pyrazole-3-carboxylate is a key building block in medicinal chemistry and drug discovery. Its pyrazole core, functionalized with both a nitro group and a methyl ester, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in both academic and industrial settings. This guide provides a detailed comparison of two distinct synthetic routes to this compound, offering insights into the experimental choices, performance metrics, and overall strategic advantages of each approach.

Route A: Direct Esterification of 4-nitro-1H-pyrazole-3-carboxylic acid

This synthetic strategy represents the most direct and high-yielding approach, starting from the commercially available 4-nitro-1H-pyrazole-3-carboxylic acid. The core of this method is a classic Fischer-Speier esterification, facilitated by the use of thionyl chloride to activate the carboxylic acid.

Chemical Principles and Rationale

The direct esterification of a carboxylic acid with an alcohol is an equilibrium-limited process. To drive the reaction to completion, a strong acid catalyst is typically employed. In this protocol, thionyl chloride (SOCl₂) serves a dual purpose. It reacts with methanol to form methyl sulfite and hydrogen chloride in situ. The generated HCl acts as the Brønsted acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and rendering the carbonyl carbon more electrophilic for attack by methanol. Furthermore, thionyl chloride can also convert the carboxylic acid to the more reactive acyl chloride intermediate, which is then rapidly esterified by methanol. This dual action ensures a high conversion rate to the desired methyl ester.

Experimental Protocol: Route A

Materials:

  • 4-nitro-1H-pyrazole-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Toluene

Procedure:

  • A suspension of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (8.0 vol) is prepared in a reaction vessel under a nitrogen atmosphere.

  • The suspension is cooled to 0-5 °C.

  • Thionyl chloride (0.52 eq) is added dropwise to the cooled suspension, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to 15-25 °C and stirred for 16-24 hours. Reaction completion can be monitored by ¹H NMR.

  • Upon completion, the reaction mixture is concentrated under reduced pressure at 35-45 °C.

  • Toluene (2.0 vol) is added to the residue, and the mixture is concentrated again under reduced pressure to azeotropically remove residual water and HCl. This step is typically repeated twice.

  • The final product, this compound, is obtained as an off-white solid.[1]

Route_A start 4-nitro-1H-pyrazole-3-carboxylic acid esterification Esterification (0-25 °C, 16-24 h) start->esterification reagents Methanol (MeOH) Thionyl Chloride (SOCl₂) reagents->esterification workup Concentration Azeotropic Drying (Toluene) esterification->workup product Methyl 4-nitro-1H- pyrazole-3-carboxylate workup->product

Caption: Workflow for Route A: Direct Esterification.

Route B: De Novo Synthesis via Cyclocondensation

Chemical Principles and Rationale

The synthesis commences with the preparation of an electrophilic three-carbon synthon, ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate. This intermediate contains all the necessary carbon atoms and the nitro group for the final product. The subsequent reaction with hydrazine hydrate proceeds via a Knorr-type pyrazole synthesis. Hydrazine, acting as a binucleophile, initially attacks the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the enamine carbon, with subsequent elimination of dimethylamine and water to form the aromatic pyrazole ring. The regioselectivity of this cyclization is a critical consideration; however, with unsubstituted hydrazine, the tautomeric nature of the final product renders this a non-issue for the synthesis of the title compound.

Experimental Protocol: Route B

Step 1: Synthesis of Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (This protocol is based on analogous preparations of similar enamines)

Materials:

  • Ethyl 3-nitro-2-oxobutanoate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

Procedure:

  • Ethyl 3-nitro-2-oxobutanoate (1.0 eq) is dissolved in toluene.

  • N,N-Dimethylformamide dimethyl acetal (1.1 eq) is added to the solution.

  • The mixture is heated at reflux for 2-4 hours, with the removal of methanol via a Dean-Stark trap.

  • The reaction mixture is cooled and concentrated under reduced pressure to yield crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Hydrazine

Materials:

  • Crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • The crude enamine from Step 1 is dissolved in ethanol.

  • Hydrazine hydrate (1.0-1.2 eq) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC.[2][3]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Route_B start1 Ethyl 3-nitro-2-oxobutanoate enamine_formation Enamine Formation (Toluene, Reflux) start1->enamine_formation reagent1 DMF-DMA reagent1->enamine_formation intermediate Ethyl 4-(dimethylamino)- 3-nitro-2-oxobut-3-enoate enamine_formation->intermediate cyclocondensation Cyclocondensation (Ethanol, RT, 12-18 h) intermediate->cyclocondensation start2 Hydrazine Hydrate start2->cyclocondensation workup Purification (Column Chromatography) cyclocondensation->workup product Methyl 4-nitro-1H- pyrazole-3-carboxylate workup->product

Caption: Workflow for Route B: De Novo Synthesis.

Comparative Analysis

FeatureRoute A: Direct EsterificationRoute B: De Novo Synthesis via Cyclocondensation
Number of Steps 12
Overall Yield Excellent (>98%)[1]Good (typically 60-80% over two steps)
Purity of Crude Product High; often requires minimal purification.Moderate; requires chromatographic purification.
Starting Materials 4-nitro-1H-pyrazole-3-carboxylic acid (advanced intermediate)Ethyl 3-nitro-2-oxobutanoate, DMF-DMA, Hydrazine hydrate (basic building blocks)
Cost of Starting Materials Higher cost for the advanced intermediate.Lower cost for basic starting materials.
Scalability Highly scalable due to simple procedure and high yield.Moderately scalable; purification may be a bottleneck on a large scale.
Safety Considerations Thionyl chloride is corrosive and reacts violently with water.Hydrazine hydrate is toxic and corrosive. DMF-DMA is flammable.
Environmental Impact Use of chlorinated solvent (SOCl₂) and aromatic solvent (toluene).Use of volatile organic solvents (toluene, ethanol).

Conclusion and Recommendations

The choice between these two synthetic routes depends heavily on the specific needs of the researcher or organization.

Route A (Direct Esterification) is the superior choice for rapid, high-yield production of this compound, especially on a large scale, provided that the starting material, 4-nitro-1H-pyrazole-3-carboxylic acid, is readily available and economically viable. Its simplicity, near-quantitative yield, and the high purity of the product make it an exceptionally efficient process.[1]

Route B (De Novo Synthesis) offers greater flexibility and may be more cost-effective if the starting carboxylic acid for Route A is expensive or unavailable. This route builds the target molecule from simpler, less expensive precursors. While the overall yield is lower and a chromatographic purification step is required, this approach is valuable for medicinal chemistry programs where analogue synthesis is common, as the intermediates can be readily modified to produce a variety of substituted pyrazoles.

References

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 4-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, nitropyrazole carboxylates serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the versatile reactivity imparted by the pyrazole core, the electron-withdrawing nitro group, and the manipulable ester functionality. This guide provides an in-depth comparative analysis of the reactivity of two closely related and commonly utilized building blocks: methyl 4-nitro-1H-pyrazole-3-carboxylate and ethyl 4-nitro-1H-pyrazole-3-carboxylate. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions, predicting outcomes, and ultimately accelerating drug discovery and development pipelines.

Molecular Structure and Physicochemical Properties

The foundational step in comparing the reactivity of these two esters is an examination of their molecular structures. Both compounds share the same 4-nitro-1H-pyrazole-3-carboxylate core, with the sole difference being the alkyl group of the ester functionality (methyl vs. ethyl).

CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC5H5N3O4171.11138786-86-4[1][2][3][4]
Ethyl 4-nitro-1H-pyrazole-3-carboxylateC6H7N3O4185.1455864-87-4[5][6][7]

The seemingly minor difference of a single methylene unit in the ethyl ester introduces subtle yet significant variations in steric hindrance and electronic effects, which in turn influence their reactivity in various chemical transformations.

Synthesis of Methyl and Ethyl 4-nitro-1H-pyrazole-3-carboxylates

The synthesis of both esters typically proceeds from the corresponding 4-nitro-1H-pyrazole-3-carboxylic acid. A common and efficient method involves esterification using the respective alcohol (methanol or ethanol) in the presence of a catalyst, such as a strong acid or thionyl chloride.

G 4-Nitro-1H-pyrazole-3-carboxylic_acid 4-Nitro-1H-pyrazole-3-carboxylic Acid Ester Methyl or Ethyl 4-nitro-1H-pyrazole-3-carboxylate 4-Nitro-1H-pyrazole-3-carboxylic_acid->Ester Esterification Alcohol Methanol or Ethanol Alcohol->Ester Catalyst Acid Catalyst or Thionyl Chloride Esterification Esterification Catalyst->Esterification

Caption: General synthesis of methyl and ethyl 4-nitro-1H-pyrazole-3-carboxylate.

While the general procedure is similar for both, reaction times and purification methods may vary slightly due to differences in the boiling points of the alcohols and the solubility of the final products.

Comparative Reactivity Analysis

The reactivity of these pyrazole derivatives can be dissected into three key areas: reactions at the ester group, transformations involving the nitro group, and nucleophilic substitution on the pyrazole ring.

Hydrolysis of the Ester

The hydrolysis of the ester group to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction is primarily influenced by steric hindrance around the carbonyl carbon.

  • Methyl Ester: The smaller methyl group presents less steric bulk, allowing for easier access of nucleophiles (e.g., hydroxide ions) to the carbonyl carbon. Consequently, the hydrolysis of this compound is generally expected to be faster.

  • Ethyl Ester: The ethyl group is larger than the methyl group, creating a more sterically hindered environment around the carbonyl. This increased steric hindrance impedes the approach of the nucleophile, leading to a slower rate of hydrolysis compared to the methyl ester.

This difference in hydrolysis rates can be advantageous when selective manipulation of different ester groups within a larger molecule is required.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step in the synthesis of many pharmaceutical agents, including the well-known drug Sildenafil.[8] This transformation opens up avenues for further functionalization, such as amide bond formation.

Common reducing agents for this conversion include tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation (e.g., H2 over Pd/C).[8][9]

G Nitropyrazole Methyl/Ethyl 4-nitro-1H-pyrazole-3-carboxylate Aminopyrazole Methyl/Ethyl 4-amino-1H-pyrazole-3-carboxylate Nitropyrazole->Aminopyrazole Reduction Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Reduction Reduction Reducing_Agent->Reduction

References

A Comparative Guide to the Biological Activity of Methyl 4-nitro-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The targeted introduction of specific functional groups onto this heterocyclic ring allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth comparison of the biological activities of derivatives synthesized from methyl 4-nitro-1H-pyrazole-3-carboxylate, a versatile starting material for generating novel therapeutic candidates. We will explore the anticancer, antimicrobial, and antifungal potential of these derivatives, supported by experimental data and protocols.

Anticancer Activity: Potent Inhibition of Acute Myeloid Leukemia (AML)

Recent research has highlighted the significant potential of 4-nitro-1H-pyrazole-3-carboxamide derivatives as potent inhibitors of kinases implicated in Acute Myeloid Leukemia (AML).[3] Specifically, derivatives targeting Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4) have shown remarkable efficacy.

Structure-Activity Relationship (SAR) Insights

A study focused on modifying the structure of a known FLT3 inhibitor, FN-1501, by introducing the 4-nitro-1H-pyrazole-3-carboxamide core led to the discovery of highly potent compounds.[3] The key to their enhanced activity lies in the strategic combination of different chemical moieties that interact with specific pockets of the kinase enzymes. The pyrazole-3-carboxamide skeleton forms crucial hydrogen bonds with the hinge region of both CDK2 and FLT3.[3]

Key Findings:

  • The presence of a piperazine ring in the hydrophilic pocket of the enzyme's active site contributes to increased potency.

  • A benzene ring acts as an effective aromatic linker.

  • A bulkier fused ring system in the deep hydrophobic pocket of the enzyme significantly enhances inhibitory activity against CDK2/4 and FLT3.[3]

Comparative Performance of Lead Compounds

The following table summarizes the in vitro inhibitory activities of key derivatives against target kinases and an AML cell line.

Compound IDStructureFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)MV4-11 Cell Growth Inhibition IC₅₀ (nM)
FN-1501 (Reference Compound)2.331.020.39Not explicitly stated for comparison
8t 4-(4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)phenylamino)-N-(tert-butyl)-1H-pyrazole-3-carboxamide0.089 0.719 0.770 Potent

Data sourced from[3]

As the data indicates, compound 8t , a derivative of 4-nitro-1H-pyrazole-3-carboxylic acid, demonstrates significantly more potent inhibition of FLT3 compared to the reference compound FN-1501.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory activity of synthesized compounds against target kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against FLT3, CDK2, and CDK4.

Materials:

  • Recombinant human FLT3, CDK2, and CDK4 enzymes

  • ATP

  • Substrate peptide (e.g., for FLT3, a biotinylated peptide)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup:

    • To each well of a 96-well plate, add the test compound dilution.

    • Add the kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate peptide.

    • Include positive controls (enzyme, ATP, substrate, no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial and Antifungal Activity: A Promising Frontier

While the anticancer properties of specific this compound derivatives are well-documented, their potential as antimicrobial and antifungal agents is an area of active investigation. The presence of the nitro group and the carboxamide functional group suggests a high likelihood of bioactivity.[4]

Comparative Insights from Related Structures

Studies on structurally similar nitro-pyrazole derivatives provide valuable insights into the potential antimicrobial and antifungal efficacy of this class of compounds. For instance, derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have demonstrated pronounced effects against both bacteria and fungi.[3]

General Observations from the Literature:

  • Antibacterial Activity: Pyrazole derivatives, particularly those with a nitro-aromatic moiety, have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5]

  • Antifungal Activity: Several pyrazole carboxamide and carboxylate derivatives exhibit notable antifungal activity against a range of phytopathogenic fungi.[6][7][8] The isoxazole pyrazole carboxylate 7ai, for example, showed significant activity against Rhizoctonia solani.[6][7]

The following table presents a summary of the antimicrobial activity of some nitro-containing pyrazole derivatives, providing a basis for comparison.

Compound ClassTest OrganismActivity MetricResult
4-Nitro-1H-pyrazole-3-carboxamideGeneral BacteriaPotential InhibitionDisrupts metabolic pathways[4][9]
3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole derivativesS. aureus, E. coli, C. albicansMBSC, MBCC, MFSC, MFCCPronounced effect[3]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideE. coli, S. epidermidis, A. nigerMIC0.25 µg/mL (E. coli), 0.25 µg/mL (S. epidermidis), 1 µg/mL (A. niger)[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Positive control (microorganism in broth without test compound).

  • Negative control (broth only).

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Amphotericin B).

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the test compound dilutions, as well as to the positive control well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Quantitative Measurement (Optional): An indicator dye such as resazurin can be added to aid in the determination of cell viability. A color change indicates metabolic activity.

Enzyme Inhibition: A Broader Perspective

The biological activities of many pyrazole derivatives can be attributed to their ability to inhibit specific enzymes.[11] While the anticancer derivatives of this compound discussed earlier act as kinase inhibitors, other pyrazole-based compounds have been shown to inhibit a variety of other enzymes.

For example, certain pyrazole-carboxamide derivatives bearing a sulfonamide moiety are potent inhibitors of carbonic anhydrase (CA) isoenzymes I and II.[11] Additionally, pyrazole-1-carboxamidine and its derivatives have been identified as inhibitors of nitric oxide synthase (NOS) isoforms.[12]

This broad enzyme inhibitory profile underscores the versatility of the pyrazole scaffold and suggests that derivatives of this compound could be tailored to target a wide range of enzymes with therapeutic relevance.

Visualizing the Path to Bioactive Derivatives

The synthesis of biologically active compounds from this compound typically involves a series of well-established chemical transformations. The following workflow diagram illustrates a common synthetic pathway to generate diverse derivatives for biological screening.

G start This compound hydrolysis Hydrolysis start->hydrolysis hydrazinolysis Hydrazinolysis start->hydrazinolysis acid 4-Nitro-1H-pyrazole-3-carboxylic acid hydrolysis->acid activation Acid Activation (e.g., SOCl₂, HATU) acid->activation acid_chloride 4-Nitro-1H-pyrazole-3-carbonyl chloride activation->acid_chloride amide_coupling Amide Coupling acid_chloride->amide_coupling carboxamides N-Substituted 4-nitro-1H-pyrazole-3-carboxamides amide_coupling->carboxamides reduction Nitro Group Reduction carboxamides->reduction amino_carboxamides N-Substituted 4-amino-1H-pyrazole-3-carboxamides reduction->amino_carboxamides further_derivatization Further Derivatization of Amino Group amino_carboxamides->further_derivatization final_compounds Diverse Bioactive Derivatives further_derivatization->final_compounds hydrazide 4-Nitro-1H-pyrazole-3-carbohydrazide hydrazinolysis->hydrazide hydrazone_formation Condensation with Aldehydes/Ketones hydrazide->hydrazone_formation hydrazones Hydrazone Derivatives hydrazone_formation->hydrazones

Caption: Synthetic workflow for generating diverse derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide spectrum of potential biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer agents, particularly for the treatment of AML, through the potent and selective inhibition of key kinases. While the direct antimicrobial and antifungal data for this specific subclass is still emerging, the activity of structurally related nitro-pyrazole derivatives strongly suggests that this is a fruitful area for future investigation. The versatility of the pyrazole core, combined with the reactivity of the nitro and carboxylate functional groups, provides a robust platform for the development of novel therapeutics. Further synthesis and screening of a broader range of derivatives are warranted to fully unlock the therapeutic potential of this chemical scaffold.

References

A Senior Application Scientist's Guide to Differentiating Isomers of Methyl Nitropyrazole Carboxylate via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of heterocyclic compounds is paramount. The synthesis of substituted pyrazoles, a scaffold of significant interest due to its diverse biological activities, often results in a mixture of constitutional isomers.[1] Differentiating these isomers is a critical analytical challenge, as even minor positional changes of substituents can drastically alter a molecule's physicochemical properties and biological function.

This guide provides an in-depth comparison of spectroscopic methodologies for differentiating the key isomers of methyl nitropyrazole carboxylate. We will move beyond a simple listing of techniques to explain the underlying principles and causal relationships that allow for confident isomer identification. Our focus will be on the three most common and powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The primary isomers under consideration are:

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate

  • Methyl 5-nitro-1H-pyrazole-3-carboxylate

  • Methyl 3-nitro-1H-pyrazole-5-carboxylate

It is crucial to recognize that the 3-nitro and 5-nitro isomers exist in a tautomeric equilibrium in solution when the N1 position is unsubstituted, which can complicate analysis. N-alkylation is a common strategy to lock the tautomeric form, simplifying spectral interpretation.[2] This guide will address the spectra of the fundamental NH-pyrazole structures.

The Analytical Workflow: A Multi-faceted Approach

A robust identification strategy does not rely on a single technique. Instead, it integrates data from multiple spectroscopic methods, where each provides a unique piece of the structural puzzle. The following workflow illustrates a logical approach to isomer differentiation.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output Unknown Unknown Isomer Mixture (Methyl Nitropyrazole Carboxylate) NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR Parallel Analysis MS Mass Spectrometry (HRMS & MS/MS) Unknown->MS Parallel Analysis IR IR Spectroscopy (FT-IR) Unknown->IR Parallel Analysis ID Unambiguous Isomer Identification NMR->ID Primary Structural Data (Connectivity) MS->ID Corroborative Data (Fragmentation) IR->ID Corroborative Data (Functional Groups)

Caption: General workflow for the spectroscopic identification of methyl nitropyrazole carboxylate isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Tool

NMR spectroscopy is the most powerful technique for isomer differentiation as it directly probes the chemical environment of each proton and carbon atom, providing definitive information about connectivity and substituent placement.

The Causality Behind Chemical Shifts

The pyrazole ring is an electron-rich aromatic system. The attachment of two potent electron-withdrawing groups (EWGs)—the nitro (NO₂) and the methyl carboxylate (COOCH₃)—deshields the ring protons and carbons, shifting their resonance signals downfield. The magnitude of this deshielding is highly dependent on the relative positions of the EWGs and the nucleus being observed. This positional dependence is the key to differentiation.

¹H NMR Analysis: A Clear Distinction

The simplicity of the ¹H NMR spectra for these isomers provides the most straightforward evidence for identification. Each isomer possesses only one proton on the pyrazole ring, which will appear as a singlet (or a broadened singlet due to exchange with the N-H proton).

  • This compound: The lone C5-H proton is adjacent to the N-H and a carbon bearing the ester group, but para to the strongly withdrawing nitro group. This environment results in a distinct downfield shift. Published data shows this proton signal appearing around 8.9 ppm (in DMSO-d₆).[3]

  • Methyl 5-nitro-1H-pyrazole-3-carboxylate / Methyl 3-nitro-1H-pyrazole-5-carboxylate: In this tautomeric pair, the C4-H proton is situated between the two carbons bearing the EWGs. This "sandwich" effect causes profound deshielding, pushing its chemical shift significantly further downfield compared to the 4-nitro isomer. The signal for this proton is typically observed at a much higher chemical shift.

The N-H proton also provides a clue, often appearing as a very broad singlet at high chemical shift (>14 ppm in DMSO-d₆), which can be confirmed by its disappearance upon a D₂O exchange experiment.[3]

¹³C NMR Analysis: Confirming the Carbon Skeleton

¹³C NMR complements the proton data by mapping the electronic environment of the carbon backbone. The carbon directly attached to the nitro group (C-NO₂) is significantly deshielded, but its chemical shift can also be influenced by the other substituents.

A comparative study of C-nitropyrazoles reveals general trends in chemical shifts that are invaluable for assignment.[4] For instance, the chemical shift of the carbon atom bearing the nitro group will differ significantly between the 4-nitro and the 3/5-nitro isomers. Similarly, the resonance of the carboxylate carbon (C=O) and the pyrazole ring carbons will show subtle but reproducible differences based on the substitution pattern.

G Start Analyze ¹H NMR Spectrum (Ring Proton Region) Q1 Single ring proton singlet observed? Start->Q1 Isomer4Nitro Likely Isomer: This compound Q1->Isomer4Nitro Yes, at ~8.9 ppm Isomer35Nitro Likely Isomer: Methyl 3(5)-nitro-1H-pyrazole-5(3)-carboxylate Q1->Isomer35Nitro Yes, significantly downfield of 8.9 ppm Other Re-evaluate Sample (Impurity or different structure) Q1->Other No

Caption: Decision logic for ¹H NMR-based differentiation of nitropyrazole isomers.

Part 2: Mass Spectrometry (MS) — Unveiling Fragmentation Fingerprints

While all isomers have the same nominal mass (171.11 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₅H₅N₃O₄). The true power of MS for isomer differentiation lies in tandem MS (MS/MS), where the molecular ions are fragmented to produce unique patterns that serve as structural fingerprints.

The Causality Behind Fragmentation

The fragmentation of nitropyrazoles is well-documented and typically involves characteristic losses of nitro-related species such as O, NO, and NO₂.[5][6] The stability of the resulting fragment ions, and thus the favorability of a given fragmentation pathway, is dictated by the initial positions of the substituents.

  • Common Fragments: All isomers will likely show an [M-NO₂]⁺ ion (m/z 125) corresponding to the loss of the nitro group.

  • Distinguishing Pathways: The key to differentiation lies in the subsequent fragmentation. For example, the proximity of the ester group to the nitro group in one isomer might facilitate a unique rearrangement and loss of a neutral molecule (e.g., loss of CO or OCH₃ from a fragment) that is not observed, or is much less abundant, in another isomer. The fragmentation of the [M-NO₂]⁺ ion (the methyl pyrazole carboxylate radical cation) will be particularly informative, as its fragmentation will depend on the substitution pattern of the remaining pyrazole ring.[7]

According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our isomers (3 nitrogen atoms, MW = 171).[8]

Part 3: Infrared (IR) Spectroscopy — A Corroborative Method

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less definitive than NMR for differentiating these specific constitutional isomers. However, it provides valuable corroborative data.

The Causality Behind Vibrational Frequencies

The position of an absorption band in an IR spectrum corresponds to the energy required to excite a specific molecular vibration. This energy is influenced by bond strength and the masses of the atoms involved. The electronic effects of the substituents can slightly alter the bond order of neighboring functional groups, leading to subtle but measurable shifts in their absorption frequencies.

  • N-O Stretches: The nitro group will display two strong, characteristic stretching bands: an asymmetric stretch (~1550 cm⁻¹) and a symmetric stretch (~1350 cm⁻¹).[9] The exact positions can vary slightly based on the electronic environment of the ring.

  • C=O Stretch: The methyl ester's carbonyl group will produce a strong absorption between 1700-1750 cm⁻¹.[10][11] Its position can be influenced by conjugation with the pyrazole ring. Differences in the electronic character of the ring between isomers may lead to small, potentially distinguishable, shifts in this C=O frequency.

  • N-H Stretch: A broad absorption band in the 3200-3500 cm⁻¹ region will confirm the presence of the N-H bond of the pyrazole ring.

Quantitative Data Summary

Spectroscopic FeatureThis compoundMethyl 3(5)-nitro-1H-pyrazole-5(3)-carboxylateRationale for Difference
¹H NMR (Ring H) ~8.9 ppm (singlet)[3]> 9.0 ppm (singlet)The C4-H is positioned between two EWGs, causing stronger deshielding than the C5-H.
¹³C NMR (C-NO₂) Distinct chemical shiftDifferent chemical shift from 4-nitro isomerThe electronic environment of the nitrated carbon is unique for each substitution pattern.
MS (Key Fragment) Unique daughter ions from [M-NO₂]⁺Different daughter ions from [M-NO₂]⁺The structure of the m/z 125 ion differs, leading to distinct subsequent fragmentation.
IR (C=O Stretch) ~1700-1750 cm⁻¹Subtle shift from 4-nitro isomerThe degree of electronic communication between the ester and the ring differs slightly.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to clearly observe the exchangeable N-H proton.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the broad N-H signal confirms its assignment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high mass accuracy.

  • Acquisition (Full Scan): Infuse the sample and acquire a full scan spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and confirm the elemental composition.

  • Acquisition (MS/MS): Perform a product ion scan by selecting the precursor ion (e.g., m/z 172.0 for [M+H]⁺) and applying collision-induced dissociation (CID) energy to generate a fragmentation spectrum. Compare the fragmentation patterns of the different isomers.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly on the ATR crystal and apply pressure.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-O, C=O, and N-H functional groups. Compare the precise wavenumbers between isomeric samples.

Conclusion

Differentiating isomers of methyl nitropyrazole carboxylate is a critical task that is reliably achieved through a systematic application of modern spectroscopic techniques. While IR and MS provide essential corroborative data on functional groups and fragmentation, NMR spectroscopy stands as the definitive and most powerful tool. The chemical shift of the lone pyrazole ring proton in the ¹H NMR spectrum provides a simple, rapid, and unambiguous marker for distinguishing the 4-nitro isomer from the 3/5-nitro isomers. This primary assignment should then be supported by ¹³C NMR, HRMS, and FT-IR data to build a self-validating and unassailable structural proof for use in research, development, and quality control.

References

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Compounds Derived from Methyl 4-Nitro-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the promising field of pyrazole-based therapeutics, this guide offers an in-depth comparison of key cytotoxicity assays. Specifically, we will focus on the evaluation of novel compounds derived from the versatile scaffold, methyl 4-nitro-1H-pyrazole-3-carboxylate. The pyrazole nucleus is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2] The strategic inclusion of a nitro group and a carboxylate moiety on the pyrazole ring provides a rich chemical handle for the synthesis of diverse compound libraries with potential therapeutic applications.[3][4]

This guide moves beyond a simple listing of protocols. It is designed to provide a deep understanding of the principles behind each assay, enabling you to make informed decisions about the most appropriate methods for your specific research questions. We will delve into the causality of experimental choices, ensuring that your results are not only accurate but also meaningful.

The Importance of Assay Selection in Cytotoxicity Screening

The initial assessment of a compound's anticancer potential hinges on robust and reliable cytotoxicity data. However, the term "cytotoxicity" encompasses a range of cellular events, from the inhibition of metabolic activity to the complete loss of membrane integrity and programmed cell death. The choice of assay, therefore, is critical as it dictates the type of information you will gather. A compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing the cell), and different assays will reflect this distinction with varying degrees of clarity.

This guide will compare several widely used colorimetric and fluorometric cytotoxicity assays, providing the foundational knowledge to establish a comprehensive screening cascade for your novel pyrazole derivatives.

Core Cytotoxicity Assays: A Comparative Overview

We will explore a selection of the most common and validated cytotoxicity assays, each with its unique principle, advantages, and limitations.

Tetrazolium Salt-Based Assays (MTT and XTT)

These assays are among the most frequently used methods for assessing cell viability and are predicated on the metabolic activity of living cells.

Principle of Tetrazolium Assays:

The core principle of these assays lies in the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5] This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of metabolically active cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow MTT tetrazolium salt is reduced to a purple formazan product that is insoluble in aqueous solutions.[5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast to MTT, the orange formazan product of XTT reduction is water-soluble, simplifying the assay protocol.[6]

Experimental Workflow: Tetrazolium Assays

Caption: General workflow for MTT and XTT cytotoxicity assays.

Detailed Protocols:

MTT Assay Protocol [5][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your this compound derivatives. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well.

  • Absorbance Reading: Shake the plate gently to ensure complete dissolution of the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.

XTT Assay Protocol [6][8]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the measurement of total cellular protein content.

Principle of SRB Assay:

Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[2] The amount of bound dye is proportional to the total protein mass, which, in turn, is proportional to the number of cells.

Experimental Workflow: SRB Assay

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Detailed SRB Assay Protocol [2][9]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

Principle of LDH Assay:

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.

Detailed LDH Assay Protocol [11][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if required): Add a stop solution if indicated by the kit manufacturer.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

Apoptosis Assays: Detecting Programmed Cell Death

Many anticancer agents induce apoptosis, or programmed cell death. Detecting this specific mode of cell death can provide valuable mechanistic insights.

Principle of Caspase Activity Assays:

Caspases are a family of proteases that are key mediators of apoptosis.[1] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. These assays utilize a synthetic substrate that contains a specific amino acid sequence recognized by the caspase (e.g., DEVD for caspase-3/7) linked to a reporter molecule (a chromophore or fluorophore).[1] Cleavage of the substrate by active caspases releases the reporter, which can then be quantified.

Experimental Workflow: Caspase-Glo® 3/7 Assay

References

comparing the efficacy of different nitrating agents for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrated pyrazoles are foundational scaffolds in medicinal chemistry and materials science, serving as precursors to a wide array of pharmaceuticals and high-energy materials.[1][2] The introduction of a nitro group onto the pyrazole ring significantly alters its electronic properties and provides a versatile chemical handle for further functionalization. However, the nitration of pyrazoles is not always straightforward. The pyrazole ring, while electron-rich, possesses two adjacent nitrogen atoms that can be protonated under strongly acidic conditions, deactivating the ring towards electrophilic substitution.[3][4] Consequently, the choice of nitrating agent is a critical parameter that dictates the reaction's efficiency, regioselectivity, and safety profile.

This guide provides an in-depth comparison of common nitrating agents for pyrazole synthesis, offering field-proven insights and experimental data to assist researchers in selecting the optimal conditions for their specific substrates.

The Challenge of Pyrazole Nitration: Regioselectivity

The pyrazole ring has three potentially nucleophilic positions susceptible to electrophilic attack: N1, N2, and C4.[5] The primary challenge in pyrazole nitration is controlling the regioselectivity of the reaction. The outcome is highly dependent on the reaction conditions and the nature of the nitrating agent. Under strongly acidic conditions, the pyrazole ring is protonated, which deactivates the ring and can direct nitration to substituent groups, such as a phenyl ring, if present.[3][6][7] Milder conditions are often required to achieve selective C-nitration of the pyrazole core.

Comparative Analysis of Nitrating Agents

Mixed Acid (Concentrated Nitric and Sulfuric Acids)

The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most traditional and powerful nitrating agent.

Mechanism and Efficacy: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This potent system is effective for nitrating deactivated pyrazoles but can be too harsh for sensitive substrates, leading to degradation.

Regioselectivity: Mixed acid nitration of unsubstituted pyrazole typically yields 4-nitropyrazole.[8] The strong acidic environment protonates the pyrazole ring, directing the electrophilic attack to the C4 position. However, for substituted pyrazoles, particularly those with N-aryl groups, nitration can occur on the aryl substituent if the pyrazole ring is sufficiently deactivated by protonation.[3][6][7]

Safety and Handling: Mixed acid is extremely corrosive and reactions can be highly exothermic, posing a risk of thermal runaway.[9][10] All manipulations must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9][11][12][13]

Acetyl Nitrate (in situ from Nitric Acid and Acetic Anhydride)

Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, offers a milder alternative to mixed acid.

Mechanism and Efficacy: This reagent is believed to involve the attack of protonated acetyl nitrate on the pyrazole. It is particularly effective for achieving C-nitration on the pyrazole ring itself, even in the presence of other aromatic systems.[3][6] It has been successfully used for the nitration of 1-phenylpyrazole derivatives, selectively yielding the 4-nitro-1-phenylpyrazole.[3][6]

Regioselectivity: Acetyl nitrate generally favors nitration at the C4 position of the pyrazole ring.[3][6][14] This method can also be employed for the N-nitration of pyrazoles, which can then be rearranged to 3- or 5-nitropyrazoles under thermal conditions.[15]

Safety and Handling: While milder than mixed acid, the combination of nitric acid and acetic anhydride is still a potent oxidizing mixture and should be handled with care. The reaction should be cooled, and the reagents mixed slowly.

Fuming Nitric Acid

Fuming nitric acid, alone or in the presence of a dehydrating agent like oleum (fuming sulfuric acid), is another powerful nitrating system.

Mechanism and Efficacy: This method provides a high concentration of the nitronium ion and is effective for the synthesis of highly nitrated pyrazoles, which are often explored as energetic materials.[16][17] For instance, a one-pot, two-step synthesis of 4-nitropyrazole has been developed using fuming nitric acid in an oleum system, achieving high yields.[17][18]

Regioselectivity: Similar to mixed acid, fuming nitric acid typically leads to C4 nitration of the pyrazole ring.

Safety and Handling: Fuming nitric acid is extremely corrosive and toxic.[9] All work must be conducted in a well-ventilated fume hood with appropriate PPE.[9][11][12][13]

Other Nitrating Agents

A variety of other nitrating agents have been explored for pyrazole synthesis, each with specific applications.

  • N-Nitropyrazoles: These compounds can themselves act as convenient nitrating agents for aromatic compounds in a transfer nitration reaction catalyzed by a strong acid.[1] A recently developed N-nitropyrazole reagent has shown versatility in achieving both mono- and dinitration of aromatic compounds.[19]

  • Bismuth Nitrate on Montmorillonite K-10: This solid-supported reagent offers an environmentally friendly option for the nitration of pyrazoles.[20]

  • Nitric Acid in Trifluoroacetic Anhydride: This system has been used for the direct nitration of a variety of five-membered heterocycles, including pyrazoles, and can lead to di-nitrated products.[15]

Data Presentation: Comparison of Nitrating Agents

Nitrating AgentTypical ConditionsTarget ProductYieldKey AdvantagesKey Disadvantages
HNO₃ / H₂SO₄ 0 °C to 55 °C4-Nitropyrazole72.5%[8]High reactivity, cost-effectiveHarsh conditions, potential for side reactions and degradation
Acetyl Nitrate 0 °C4-Nitro-1-phenylpyrazoleFair yields[3]Milder than mixed acid, good for C4 selectivityCan be less reactive for deactivated substrates
Fuming HNO₃ / Oleum 50 °C4-Nitropyrazole85%[18]Highly effective for poly-nitrationExtremely corrosive and hazardous
HNO₃ / TFAA 0-5 °C3,4-Dinitropyrazole41%[15]Can achieve di-nitrationTrifluoroacetic anhydride is expensive and moisture-sensitive

Experimental Protocols

Workflow for Selecting a Nitrating Agent

G cluster_0 Substrate Analysis cluster_2 Reaction & Outcome start Start with Pyrazole Substrate substrate_check Is the substrate sensitive to strong acids or oxidation? start->substrate_check mixed_acid Use Mixed Acid (HNO₃/H₂SO₄) for robust substrates. substrate_check->mixed_acid No acetyl_nitrate Use Acetyl Nitrate for sensitive substrates or when C4 selectivity is crucial. substrate_check->acetyl_nitrate Yes reaction Perform Nitration mixed_acid->reaction acetyl_nitrate->reaction fuming_nitric Consider Fuming HNO₃/Oleum for poly-nitration. fuming_nitric->reaction outcome Desired Nitropyrazole reaction->outcome

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Nitropyrazole-3-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-nitropyrazole-3-carboxylate analogs, a scaffold of significant interest in medicinal chemistry. We will delve into the design, synthesis, and biological evaluation of these compounds, with a particular focus on their potent inhibitory activity against key kinases implicated in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of molecules.

Introduction: The 4-Nitropyrazole-3-carboxylate Scaffold - A Privileged Motif in Kinase Inhibition

The pyrazole ring is a well-established pharmacophore in drug discovery, present in numerous approved drugs.[1] The 4-nitropyrazole-3-carboxylate core, in particular, has emerged as a versatile starting point for the development of potent and selective kinase inhibitors. The nitro group at the 4-position acts as a key electronic feature, while the carboxylate at the 3-position provides a convenient handle for derivatization into a variety of amides and esters, allowing for the exploration of diverse chemical space and optimization of interactions with the target protein.

This guide will primarily focus on a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives, which have demonstrated exceptional potency against kinases crucial in the pathogenesis of Acute Myeloid Leukemia (AML).[2]

Molecular Targets and Signaling Pathways

The primary molecular targets for the 4-nitropyrazole-3-carboxamide analogs discussed herein are FLT3, CDK2, and CDK4.

  • Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[3] Mutations in FLT3 are prevalent in AML and are associated with a poor prognosis.[3]

  • Cyclin-Dependent Kinases 2 and 4 (CDK2 & CDK4): These are serine/threonine kinases that are essential for cell cycle progression, particularly the G1/S phase transition.[4] Their dysregulation is a common feature of many cancers.

The constitutive activation of FLT3, often due to internal tandem duplication (FLT3-ITD) mutations, leads to the aberrant activation of downstream signaling pathways, including STAT5, PI3-kinase/AKT, and MAP-kinase, promoting uncontrolled cell proliferation and survival.[4] CDK4/6 activity is also heightened in AML, contributing to the proliferative phenotype.[4] Therefore, the dual inhibition of FLT3 and CDKs represents a promising therapeutic strategy for AML.

FLT3_CDK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K MAPK MAPK FLT3->MAPK HCK HCK FLT3->HCK activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK->Proliferation CDK6 CDK6 HCK->CDK6 upregulates pRb pRb CDK6->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK6 CDK4 CDK4 CyclinD->CDK4 CDK4->pRb phosphorylates CDK2 CDK2 CDK2->pRb phosphorylates CyclinE Cyclin E CyclinE->CDK2 E2F E2F pRb->E2F releases E2F->Proliferation Inhibitor 4-Nitropyrazole-3-carboxylate Analogs Inhibitor->FLT3 Inhibitor->CDK4 Inhibitor->CDK2

Caption: FLT3 and CDK signaling pathways in AML.

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-nitropyrazole-3-carboxamide analogs has been systematically explored to optimize their inhibitory potency and selectivity. The general scaffold consists of the 4-nitropyrazole-3-carboxamide core, a linker, and a terminal heterocyclic moiety.

SAR_Summary cluster_SAR Key Structural Modifications and Their Impact SAR 4-Nitropyrazole-3-carboxamide Core Linker Terminal Heterocycle Core_mod Core Modifications: - Reduction of the nitro group to an amino group is crucial for activity. - The pyrazole N-H is important for interactions. Linker_mod Linker Modifications: - Aniline and substituted anilines are common. - The nature and position of substituents on the linker  significantly impact potency. Terminal_mod Terminal Heterocycle Modifications: - Bulky, hydrophobic groups are generally favored. - The type of heterocycle influences selectivity and potency.

Caption: Key SAR points for 4-nitropyrazole-3-carboxylate analogs.

A pivotal study by Cui et al. (2019) provides a detailed SAR analysis of a series of analogs designed as FLT3 and CDK inhibitors.[2] The key findings are summarized in the table below.

Table 1: In Vitro Inhibitory Activities of 4-Nitropyrazole-3-carboxamide Analogs

CompoundR GroupLinkerTerminal HeterocycleFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)MV4-11 (FLT3-ITD) IC₅₀ (nM)
FN-1501 (Lead) ---2.33 ± 0.021.02 ± 0.160.39 ± 0.07-
8a Hp-phenylene7H-pyrrolo[2,3-d]pyrimidine1.05 ± 0.121.34 ± 0.170.88 ± 0.093.51 ± 0.41
8t Hp-phenylene4-(piperazin-1-yl)benzo[d]isoxazole0.089 ± 0.01 0.719 ± 0.08 0.770 ± 0.09 1.22 ± 0.15
8h Hp-phenylene4-(piperazin-1-yl)quinoline0.23 ± 0.031.15 ± 0.131.03 ± 0.112.17 ± 0.24
8k H2-pyridinyl4-(piperazin-1-yl)benzo[d]isoxazole0.15 ± 0.020.98 ± 0.110.91 ± 0.101.89 ± 0.21

Data extracted from Cui et al. (2019).[2]

From this data, several key SAR insights can be drawn:

  • The Terminal Heterocycle is Critical: The introduction of a bulky and complex heterocyclic system at the terminal position, such as the 4-(piperazin-1-yl)benzo[d]isoxazole in compound 8t , leads to a significant increase in potency against FLT3, with sub-nanomolar activity.[2]

  • Linker Optimization: While a simple p-phenylene linker is effective, modifications such as replacing it with a pyridinyl group (8k ) can maintain high potency.[2]

  • Multi-Targeting Potential: The optimized compounds, particularly 8t , exhibit potent, sub-nanomolar inhibition of both FLT3 and CDKs, highlighting the potential for dual-target therapy.[2]

Experimental Protocols

Part 1: Synthesis of 4-Nitropyrazole-3-carboxylate Analogs

The synthesis of these analogs typically involves a multi-step process, starting from the commercially available 4-nitropyrazole-3-carboxylic acid.

Synthesis_Workflow Start 4-Nitropyrazole-3-carboxylic Acid Amidation Amidation with Linker Amine Start->Amidation Nitro_Reduction Nitro Group Reduction Amidation->Nitro_Reduction Coupling Coupling with Terminal Heterocycle Nitro_Reduction->Coupling Final_Product Final Analog Coupling->Final_Product

Caption: General synthetic workflow.

Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide Intermediate

This step involves the coupling of 4-nitropyrazole-3-carboxylic acid with an appropriate amine that serves as the linker.

  • Materials:

    • 4-Nitropyrazole-3-carboxylic acid

    • Desired amine (e.g., 4-aminobenzoic acid derivative)

    • Coupling agent (e.g., HATU, HBTU)

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve 4-nitropyrazole-3-carboxylic acid (1 equivalent) in the anhydrous solvent.

    • Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

    • Add the desired amine (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired amide intermediate.

Step 2: Reduction of the Nitro Group

The nitro group on the pyrazole ring is typically reduced to an amino group, which is often crucial for biological activity.

  • Materials:

    • 4-Nitro-1H-pyrazole-3-carboxamide intermediate

    • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)

    • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve the nitro-intermediate in ethanol.

    • Add SnCl₂·2H₂O (5 equivalents) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, adjust the pH of the solution to 8-9 with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude amino-intermediate is often used in the next step without further purification.

Step 3: Coupling with the Terminal Heterocycle

The final step involves the coupling of the amino-pyrazole intermediate with a suitable terminal heterocyclic moiety.

  • Materials:

    • 4-Amino-1H-pyrazole-3-carboxamide intermediate

    • Terminal heterocycle with a suitable leaving group (e.g., a chloro- or fluoro-substituted heterocycle)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a solution of the amino-intermediate in the solvent, add the terminal heterocycle (1.1 equivalents) and the base (2-3 equivalents).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the final product by column chromatography or recrystallization.

Part 2: Biological Evaluation Protocols

Kinase Inhibition Assay (FLT3, CDK2, CDK4)

A common method to assess the inhibitory activity of the synthesized compounds against their target kinases is a biochemical assay, such as the ADP-Glo™ Kinase Assay.[5]

  • Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure Outline:

    • In a 384-well plate, add the kinase (e.g., recombinant human FLT3, CDK2/Cyclin E, or CDK4/Cyclin D1), the substrate (a specific peptide), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay (e.g., MTT Assay)

This assay determines the effect of the compounds on the proliferation of cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]

  • Procedure Outline:

    • Seed cancer cells (e.g., MV4-11, a human AML cell line with the FLT3-ITD mutation) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 4-nitropyrazole-3-carboxylate scaffold has proven to be a highly fruitful starting point for the development of potent, multi-targeted kinase inhibitors. The detailed SAR studies have elucidated the key structural features required for high-affinity binding to FLT3 and CDKs. The optimized analogs, such as compound 8t , exhibit exceptional potency and represent promising leads for the development of novel therapeutics for AML and potentially other cancers driven by aberrant kinase signaling.

Future research in this area could focus on:

  • Improving Selectivity: While dual-targeting can be advantageous, further modifications could be explored to fine-tune the selectivity profile for specific kinase isoforms.

  • Optimizing Pharmacokinetic Properties: In vivo studies are necessary to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds and to guide further optimization for improved drug-like characteristics.

  • Exploring Other Therapeutic Areas: The potent kinase inhibitory activity of this scaffold suggests that its application could be extended to other diseases where these kinases play a pathological role.

By leveraging the insights from the SAR studies and employing the robust synthetic and biological evaluation protocols outlined in this guide, researchers can continue to advance the development of this promising class of therapeutic agents.

References

A Comparative Guide to the Chronic Toxicity of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chronic toxicity associated with pyrazolone derivatives, a class of compounds historically valued for their analgesic, anti-inflammatory, and antipyretic properties. As researchers and drug development professionals, understanding the long-term safety profiles of these compounds is paramount for both novel drug design and the re-evaluation of existing therapeutics. This document synthesizes preclinical findings to offer a clear perspective on the organ-specific toxicities, underlying mechanisms, and the experimental frameworks required for their assessment.

Introduction: The Double-Edged Sword of Pyrazolones

Pyrazolone derivatives, first synthesized in the late 19th century, represent some of the earliest synthetic pharmaceuticals, with antipyrine being a notable early example[1]. While effective, their clinical utility has been persistently shadowed by concerns over chronic toxicity. Derivatives such as Metamizole (Dipyrone), Phenylbutazone, Propyphenazone, and the now largely replaced Aminopyrine have all demonstrated significant, albeit varied, toxicological profiles upon long-term exposure. The primary toxicities observed involve the hematopoietic, hepatic, and renal systems, often stemming from the formation of reactive metabolites[2][3]. This guide will dissect these toxicities, offering a comparative viewpoint essential for informed research and development.

Comparative Chronic Toxicity Profiles of Major Pyrazolone Derivatives

The long-term adverse effects of pyrazolone derivatives are not uniform across the class. The specific chemical structure of each derivative dictates its metabolic fate and, consequently, its target organ toxicity.

Hematotoxicity: The Signature Risk

Hematological adverse events are the most notorious toxicities associated with this class, with agranulocytosis being a primary concern.

  • Metamizole (Dipyrone): Metamizole is infamous for its potential to cause agranulocytosis, a life-threatening condition characterized by a severe drop in neutrophils[4]. The risk, though considered rare, has led to its ban or restricted use in several countries, including the United States and the United Kingdom[5]. The incidence rate varies widely in studies, from less than one per million users to one per 1439 prescriptions[4]. Genetics may play a significant role in susceptibility[6][7]. Other blood dyscrasias like aplastic anemia have also been reported[6].

  • Phenylbutazone: This derivative is well-documented to induce severe blood dyscrasias, including aplastic anemia, leukopenia, agranulocytosis, and thrombocytopenia, some of which have been fatal[8]. Its use in humans is highly restricted due to these risks.

  • Propyphenazone: Being structurally related to aminophenazone, propyphenazone has also been associated with severe blood dyscrasias[9][10]. Although it was developed as a replacement for aminophenazone because it cannot be transformed into potentially carcinogenic nitrosamines, the risk of hematotoxicity remains a significant concern[9].

  • Aminopyrine (Amidopyrine): The use of aminopyrine has been largely discontinued due to its strong association with agranulocytosis[11]. The majority of severe and fatal pyrazolone-induced poisonings reported historically were attributed to this compound[11].

Hepatotoxicity: A Metabolite-Driven Injury

Liver injury is another critical aspect of pyrazolone chronic toxicity, often linked to the production of reactive metabolites during hepatic metabolism.

  • Metamizole (Dipyrone): While historically considered to have a favorable gastrointestinal and renal profile compared to classic NSAIDs, metamizole has been associated with rare but severe hepatotoxicity, including acute hepatitis and liver failure[12]. The mechanism is thought to be immune-mediated[12].

  • Phenylbutazone: Long-term exposure in animal models has demonstrated clear evidence of hepatotoxicity. In mice, chronic administration led to hemorrhage, centrilobular cytomegaly, fatty metamorphosis, and coagulative necrosis[13][14].

  • Aminophenazone: Studies in rats have shown that chronic oral administration of aminophenazone leads to dose- and time-dependent hepatotoxic effects, including an increase in the smooth endoplasmic reticulum, peripheral fatty degradation, and reactive-inflammatory responses in the liver[2]. The toxicity is attributed to reactive metabolites[2].

  • General Pyrazole Derivatives: Studies on the broader class of pyrazole derivatives confirm their potential for inducing oxidative liver injury. This is often linked to the induction of cytochrome P450 enzymes like CYP2E1 and CYP2A5, which produce reactive oxygen species (ROS)[15][16].

Nephrotoxicity and Carcinogenicity
  • Phenylbutazone: Long-term oral studies have definitively linked phenylbutazone to renal carcinogenicity in rats, with increases in tubular cell neoplasms observed in both sexes[13][14]. This highlights a severe risk associated with chronic exposure.

  • Other Pyrazolone Derivatives: While some newer pyrazole derivatives have been investigated for potential nephroprotective effects against other toxins[17][18], the potential for inherent nephrotoxicity in older derivatives, especially with chronic use, remains a concern that warrants careful evaluation in preclinical studies.

Comparative Summary of Chronic Toxicity
DerivativePrimary HematotoxicityPrimary HepatotoxicityNephrotoxicity & Carcinogenicity
Metamizole Agranulocytosis, aplastic anemia[4][6]Immune-mediated hepatitis, acute liver failure[12]Less common than NSAIDs, but renal dysfunction reported[6][12]
Phenylbutazone Aplastic anemia, agranulocytosis, leukopenia[8]Necrosis, fatty metamorphosis, liver tumors (mice)[13][14]Renal papillary necrosis, kidney tumors (rats)[13][14][19]
Propyphenazone Associated with severe blood dyscrasias[9][10]Liver dysfunction is a known side effect[3]Renal dysfunction is a potential adverse effect[3]
Aminopyrine High risk of agranulocytosis[11]Dose-dependent fatty degradation and inflammation[2]Nephritis reported as a toxic side effect[3]

Key Mechanisms of Pyrazolone-Induced Chronic Toxicity

The toxicity of pyrazolone derivatives is not typically caused by the parent compound but rather by its biotransformation into reactive intermediates. Understanding this process is crucial for predicting and mitigating toxicity.

Metabolic Activation by Cytochrome P450

The liver is the primary site of metabolism for pyrazolones. Cytochrome P450 (P450, CYP) enzymes play a dominant role in catalyzing the formation of potentially toxic metabolites from drugs[20]. For pyrazolones, this involves oxidation reactions that can generate unstable, electrophilic intermediates. These reactive metabolites can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and organ damage[2].

Oxidative Stress and Nrf2 Pathway

Many pyrazole compounds can induce CYP enzymes (e.g., CYP2E1) that are known to produce reactive oxygen species (ROS) as byproducts of their catalytic cycle[15][16]. An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This state damages lipids, proteins, and DNA, contributing to both hepatotoxicity and nephrotoxicity. The cellular defense against oxidative stress is regulated by the Nrf2 pathway. Studies have shown that in the absence of Nrf2, pyrazole-induced oxidative liver damage is severe, indicating the critical protective role of this pathway[15][16].

Diagram: Generalized Metabolic Pathway to Pyrazolone Toxicity

Below is a conceptual diagram illustrating the central role of metabolic activation in pyrazolone toxicity.

G cluster_metabolism Hepatic Metabolism cluster_toxicity Cellular Toxicity Pyrazolone Pyrazolone Derivative (Parent Drug) CYP450 Phase I Metabolism (e.g., CYP450 Oxidation) Pyrazolone->CYP450 ReactiveMetabolite Reactive Electrophilic Metabolite CYP450->ReactiveMetabolite Bioactivation ROS Reactive Oxygen Species (ROS) CYP450->ROS PhaseII Phase II Conjugation (e.g., Glucuronidation) ReactiveMetabolite->PhaseII Detoxification CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolite->CovalentBinding OxidativeStress Oxidative Stress ROS->OxidativeStress StableMetabolite Stable, Excretable Metabolite PhaseII->StableMetabolite OrganDamage Organ Damage (Hepatotoxicity, Nephrotoxicity, Hematotoxicity) CovalentBinding->OrganDamage OxidativeStress->OrganDamage

Caption: Metabolic activation of pyrazolones leading to cellular toxicity.

Experimental Protocol: Chronic Oral Toxicity Study (Rodent Model)

To assess and compare the chronic toxicity of pyrazolone derivatives, a robust and standardized methodology is essential. The following protocol is based on the principles outlined in the OECD Test Guideline 452 for Chronic Toxicity Studies[21][22][23].

Principle and Justification

This study is designed to characterize the toxicological profile of a pyrazolone derivative following prolonged and repeated oral exposure (typically 12 months in rodents)[21][22]. The oral route is chosen as it is a common route for human administration of these analgesics. The long duration allows for the detection of cumulative toxicity and delayed adverse effects[24]. The inclusion of multiple dose groups is critical for establishing a dose-response relationship and identifying a No-Observed-Adverse-Effect Level (NOAEL)[25].

Step-by-Step Methodology
  • Test Substance and Animal Selection:

    • Test Substance: Obtain the pyrazolone derivative with a known purity and prepare a stable formulation in a suitable vehicle (e.g., corn oil, water).

    • Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley or Wistar rats). At least 20 animals of each sex should be used per dose group[22]. Animals should be young adults at the start of the study.

  • Dose Selection and Administration:

    • Rationale: Dose levels are determined based on preliminary data from shorter-term (28-day or 90-day) toxicity studies[26].

    • Procedure:

      • Select at least three dose levels (low, mid, high) plus a concurrent vehicle control group[25].

      • The high dose should induce some signs of toxicity but not cause excessive mortality.

      • The low dose should not produce any evidence of toxicity.

      • The mid-dose should elicit minimal toxic effects.

      • Administer the test substance daily via oral gavage at the same time each day for 12 months[21].

  • In-Life Observations and Measurements:

    • Rationale: Continuous monitoring is crucial to detect the onset and progression of toxicity.

    • Procedure:

      • Clinical Signs: Observe animals for signs of toxicity, morbidity, and mortality twice daily.

      • Body Weight and Food Consumption: Record individual animal body weights weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.

      • Ophthalmology: Conduct an ophthalmological examination before the study begins and at termination.

      • Clinical Pathology: Collect blood and urine samples at 3, 6, and 12 months for:

        • Hematology: Complete blood count (CBC) with differential (to detect anemia, leukopenia, etc.).

        • Clinical Biochemistry: Liver function tests (ALT, AST), kidney function tests (BUN, creatinine), and other relevant markers.

        • Urinalysis: Volume, specific gravity, pH, protein, glucose, etc.

  • Terminal Procedures and Pathological Examination:

    • Rationale: A complete post-mortem examination is the cornerstone for identifying target organs of toxicity[25].

    • Procedure:

      • At the end of the 12-month period, euthanize all surviving animals.

      • Conduct a full gross necropsy on all animals (including those that died during the study).

      • Record the weight of major organs (liver, kidneys, spleen, brain, etc.).

      • Collect a comprehensive set of tissues from all animals and preserve them in a suitable fixative (e.g., 10% neutral buffered formalin).

      • Perform histopathological examination on all tissues from the control and high-dose groups. If treatment-related lesions are found in the high-dose group, examine the same tissues from the mid- and low-dose groups to establish the dose-response relationship.

Diagram: Experimental Workflow for a Chronic Toxicity Study

G Start Study Start: Acclimatization & Baseline Measurements Dosing Daily Dosing Phase (12 Months) - Control, Low, Mid, High Doses Start->Dosing InLife In-Life Monitoring - Clinical Signs - Body Weight - Food Consumption Dosing->InLife Daily ClinPath Interim Clinical Pathology (3, 6, 12 Months) - Hematology - Biochemistry - Urinalysis Dosing->ClinPath Periodic Termination Study Termination (12 Months) Euthanasia & Necropsy InLife->Termination ClinPath->Termination Pathology Pathology & Histopathology - Organ Weights - Gross Examination - Microscopic Examination Termination->Pathology Analysis Data Analysis & Reporting - Statistical Analysis - Determine NOAEL - Final Report Pathology->Analysis

Caption: Workflow for an OECD 452-compliant chronic toxicity study.

Conclusion

The chronic toxicity of pyrazolone derivatives presents a significant challenge in drug development and clinical use. The primary concerns are severe hematotoxicity (particularly agranulocytosis), metabolite-driven hepatotoxicity, and, in the case of phenylbutazone, nephrotoxicity and carcinogenicity. While metamizole remains in use in many countries, its risk profile necessitates careful consideration, especially for long-term therapy[4][5]. For researchers, a thorough understanding of the structure-toxicity relationship and the underlying mechanisms of metabolic activation and oxidative stress is essential for designing safer next-generation analgesics. Adherence to rigorous, standardized chronic toxicity testing protocols, such as those outlined by the OECD, is non-negotiable for a comprehensive and reliable safety assessment of any new or existing pyrazolone-based compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-Nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of methyl 4-nitro-1H-pyrazole-3-carboxylate. As a nitro-substituted heterocyclic compound, this chemical requires meticulous management to mitigate risks to personnel and the environment. This guide is intended for researchers, chemists, and laboratory professionals engaged in drug development and scientific research. The procedures outlined herein are grounded in established safety protocols and regulatory standards, but must always be supplemented by a thorough review of the product-specific Safety Data Sheet (SDS) and strict adherence to your institution's Environmental Health and Safety (EHS) policies.

Part 1: Core Hazard Profile and Immediate Safety

This compound's structure, featuring a nitro group (-NO2) on an aromatic pyrazole ring, dictates its hazard profile. Nitroaromatic compounds are recognized as hazardous substances that can be reactive and toxic.[1] The primary hazards associated with this and structurally similar chemicals are summarized below.

Hazard Classification Summary

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[2][3]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[2][3][4][5]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2/2A)[2][3][4][5]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[2][3][5][6]

Causality Behind the Hazards: The nitro group is a strong electron-withdrawing group, which can make the compound biologically reactive. Skin and eye irritation are common for many functionalized aromatic compounds. Inhalation of fine dust particles can lead to respiratory tract irritation.[2][6] During combustion, toxic and irritating gases, including nitrogen oxides (NOx) and carbon oxides, are generated.[2][6][7]

Personal Protective Equipment (PPE) Protocol

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

EquipmentStandardRationale
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical safety goggles.[8][9] A face shield is recommended if there is a splash hazard.Prevents eye irritation or serious damage from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[9]
Body Protection A flame-retardant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts) may be required if handling generates dust or aerosols and engineering controls are insufficient.[6][8]Prevents inhalation and respiratory irritation.[2][6]

Part 2: Emergency Protocol for Spills and Accidental Release

In the event of a spill, a swift and systematic response is critical to contain the material and prevent exposure.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Immediately alert personnel in the area and evacuate the immediate vicinity. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[7][8]

  • Don PPE: Before re-entering the area, don the full PPE outlined in Part 1.

  • Contain & Absorb: Prevent further spread. For a solid spill, carefully sweep or scoop the material without creating dust.[6][7] For a solution, cover with a non-combustible, inert absorbent material like sand, vermiculite, or dry earth.[7][10]

  • Collect Waste: Carefully place the spilled material and absorbent into a suitable, sealable, and clearly labeled container for hazardous waste.[6][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

  • Dispose: Treat all cleanup materials (absorbent, contaminated gloves, etc.) as hazardous waste and place them in the designated waste container.

Part 3: Standard Operating Procedure for Disposal

The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[7][11]

Step 1: Waste Characterization and Segregation

  • Characterize: All surplus, expired, or waste this compound, including grossly contaminated materials, must be designated as hazardous chemical waste.

  • Segregate: Keep this waste stream separate from other chemical wastes. Do not mix it with incompatible materials such as strong oxidizing agents, acids, or bases, as this could trigger a hazardous reaction.[1][6]

Step 2: Containment and Labeling

  • Primary Container: Collect solid waste in a robust, sealable container. Ensure the container is compatible with the chemical. Leave chemicals in their original containers whenever possible.[7]

  • Labeling: The container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful), and the words "Hazardous Waste."

Step 3: Temporary On-Site Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area. This area must be a cool, dry, and well-ventilated location, away from heat, sparks, or open flames.[7][8][9]

  • Security: The storage area should be secure to prevent unauthorized access. Store containers locked up.[4][7]

Step 4: Final Disposal by Approved Vendor

  • Professional Disposal: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][7]

  • Recommended Method: The universally recommended disposal method for this type of compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][7]

The 'Why': Rationale for Incineration The pyrazole ring and the nitro group make this compound a nitrogen-rich organic molecule. Simple landfilling is environmentally irresponsible due to its potential aquatic toxicity and persistence.[7][9] High-temperature incineration is the most effective method because:

  • Complete Destruction: It ensures the complete thermal decomposition of the molecule into simpler, less harmful components.

  • Management of Byproducts: The process generates nitrogen oxides (NOx), which are toxic air pollutants and precursors to acid rain. A chemical incinerator's scrubber system is specifically designed to neutralize these acidic gases before they are released into the atmosphere.[6][7]

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper management of this compound waste.

G Disposal Workflow for this compound cluster_handling Laboratory Operations cluster_response Waste Management Protocol cluster_disposal Final Disposition Start Handling of Chemical WasteGen Waste Generated (Surplus, Contaminated Items) Start->WasteGen Routine Use Spill Accidental Spill Occurs Start->Spill Accident Characterize Step 1: Characterize as Hazardous Waste WasteGen->Characterize SpillResponse Execute Spill Protocol (Evacuate, PPE, Contain, Collect) Spill->SpillResponse Yes Spill->Characterize No Segregate Step 2: Segregate & Contain in Labeled Container SpillResponse->Segregate Collected Spill Debris Characterize->Segregate Store Step 3: Store in Designated Satellite Accumulation Area Segregate->Store ContactEHS Step 4: Contact EHS for Pickup Store->ContactEHS Incineration Disposal via High-Temp Incineration with Scrubber ContactEHS->Incineration

Caption: Decision workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.